Cholesteryl heneicosanoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C48H86O2 |
|---|---|
Peso molecular |
695.2 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] henicosanoate |
InChI |
InChI=1S/C48H86O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-46(49)50-41-33-35-47(5)40(37-41)29-30-42-44-32-31-43(39(4)27-25-26-38(2)3)48(44,6)36-34-45(42)47/h29,38-39,41-45H,7-28,30-37H2,1-6H3/t39-,41+,42+,43?,44+,45+,47+,48-/m1/s1 |
Clave InChI |
VKIWHVZSAQORAL-JWYMQIPTSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cholesteryl heneicosanoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl heneicosanoate is a cholesterol ester, a class of lipids crucial for the transport and storage of cholesterol in the body. While specific research on this compound is limited, its chemical structure and properties can be largely understood through the extensive studies of similar long-chain cholesteryl esters. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological significance of this compound, drawing on data from closely related analogs and the broader class of cholesteryl esters. The guide also outlines general experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in lipidology, drug development, and related fields.
Chemical Structure and Identification
This compound is formed through the esterification of a cholesterol molecule with heneicosanoic acid, a saturated fatty acid containing 21 carbon atoms. The resulting structure combines the rigid steroid nucleus of cholesterol with a long, flexible aliphatic chain.
The IUPAC name for this compound is [(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heneicosanoate.
A closely related and more extensively studied compound is cholesteryl eicosanoate, which features a 20-carbon fatty acid chain.[1] The structural similarity allows for reasonable extrapolation of many physicochemical properties.
Chemical Structure Diagram
Caption: General structure of this compound.
Physicochemical Properties
| Property | Cholesteryl Eicosanoate (C20) | This compound (C21) (Estimated) | Data Source |
| Molecular Formula | C47H84O2 | C48H86O2 | [1] |
| Molecular Weight | 681.17 g/mol | 695.20 g/mol | Calculated |
| CAS Number | 2573-03-7 | Not assigned | [1] |
| Melting Point | 85 °C | ~86-88 °C | [1] (for C20) |
| Boiling Point | Not available | Not available | |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | Insoluble in water; soluble in nonpolar organic solvents | General knowledge |
| Appearance | White crystalline solid | White crystalline solid | General knowledge |
Experimental Protocols
While specific protocols for this compound are not published, general methods for the synthesis and analysis of cholesteryl esters are well-established.
Synthesis of this compound
A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with the corresponding fatty acid or its more reactive acyl chloride derivative.
Workflow for Synthesis:
Caption: General workflow for the synthesis of cholesteryl esters.
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve cholesterol and a slight molar excess of heneicosanoyl chloride in an anhydrous solvent like pyridine or dichloromethane. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with moisture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to increase the reaction rate.
-
Work-up: Once the reaction is complete, cool the mixture and quench it by slowly adding water or a dilute acid solution to neutralize any remaining acyl chloride and pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297). Wash the organic layer sequentially with dilute acid, water, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel, eluting with a nonpolar solvent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of cholesteryl esters.
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of cholesteryl esters.
Detailed Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable organic solvent. For complex biological samples, a lipid extraction step (e.g., Folch or Bligh-Dyer extraction) is necessary.
-
Derivatization (Optional but common): For easier analysis of the fatty acid component, the cholesteryl ester can be transesterified to its corresponding fatty acid methyl ester (FAME), in this case, methyl heneicosanoate. This is typically achieved by heating the sample with methanolic HCl or BF3-methanol.
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification.
Biological Significance and Applications
Cholesteryl esters are the primary form for cholesterol storage and transport in the bloodstream within lipoproteins. While specific biological roles of this compound have not been detailed in the literature, its function can be inferred from the general roles of cholesteryl esters.
-
Cholesterol Homeostasis: The esterification of cholesterol to form cholesteryl esters is a key step in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. This process is crucial for preventing the buildup of cholesterol in blood vessels, which can lead to atherosclerosis.
-
Lipoprotein Structure: Cholesteryl esters are highly nonpolar and form the hydrophobic core of lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).
-
Precursor for Steroid Hormones: In steroidogenic tissues, stored cholesteryl esters can be hydrolyzed to release free cholesterol, which serves as the precursor for the synthesis of steroid hormones.
-
Research Standard: this compound can be used as an internal standard in lipidomic studies for the quantification of other cholesteryl esters due to its odd-numbered carbon chain, which is less common in biological systems.
Potential Signaling Pathway Involvement
While not directly demonstrated for this compound, cholesteryl esters are integral to lipid metabolism pathways. The esterification process is catalyzed by enzymes like ACAT (acyl-CoA:cholesterol acyltransferase) within cells and LCAT (lecithin-cholesterol acyltransferase) in the plasma.
Caption: Simplified overview of cholesteryl ester metabolism.
Conclusion
This compound, as a long-chain cholesteryl ester, plays a presumed role in the vital processes of cholesterol transport and storage. While specific experimental data for this particular molecule is sparse, its properties and biological functions can be reliably inferred from the wealth of knowledge on closely related cholesteryl esters. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers wishing to work with this compound. Further investigation into the unique properties and potential specific roles of odd-chain cholesteryl esters like this compound may reveal novel insights into lipid metabolism and its dysregulation in disease.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical Properties of Cholesteryl Heneicosanoate
This technical guide provides a comprehensive overview of the known and expected physical properties of this compound. Given the limited availability of specific experimental data for this particular cholesteryl ester, this document focuses on providing a thorough understanding of its characteristics based on the behavior of homologous long-chain saturated cholesteryl esters. Furthermore, detailed experimental protocols are provided to enable researchers to determine these properties.
Chemical and Physical Properties
This compound is the ester formed from cholesterol and heneicosanoic acid, a saturated fatty acid with 21 carbon atoms. Its physical properties are largely determined by the interplay between the rigid cholesterol moiety and the flexible long alkyl chain.
Data Presentation: Summary of Known Quantitative Data
| Property | Value | Source |
| IUPAC Name | [(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heneicosanoate | PubChem |
| Molecular Formula | C48H86O2 | PubChem |
| Molecular Weight | 695.2 g/mol | PubChem |
| Physical Description | Solid | PubChem |
| Melting Point | 85 °C | PubChem |
Expected Properties Based on Homologous Series:
Studies on homologous series of saturated cholesteryl esters indicate that their thermal behavior is highly dependent on the length of the fatty acyl chain. Cholesteryl esters can exhibit complex phase transitions, including multiple crystalline forms (polymorphism) and liquid crystalline phases (mesophases), such as smectic and cholesteric phases.
One study on the thermal transitions of saturated cholesteryl esters evaluated compounds up to cholesteryl eicosanoate (the 20-carbon ester). This study found that cholesteryl eicosanoate exhibited only a single transition on both heating and cooling, suggesting that the longest chain esters in this series may not display mesophase behavior in their pure form[1]. Based on this trend, it is plausible that pure this compound may also primarily exhibit a direct transition from a crystalline solid to an isotropic liquid. However, the presence of impurities or specific thermal histories could potentially induce metastable mesophases.
The crystal structure of long-chain saturated cholesteryl esters can be of a monolayer or bilayer type. These different packing arrangements can lead to polymorphism, where the substance can exist in different crystalline forms with different melting points and stabilities[2].
Regarding solubility, long-chain cholesteryl esters are generally soluble in non-polar organic solvents such as chloroform, dichloromethane, and hexane, and sparingly soluble in more polar solvents like ethanol (B145695) and acetone.
Experimental Protocols
To fully characterize the physical properties of this compound, a combination of analytical techniques is required.
2.1 Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.
-
Objective: To identify melting point, any liquid crystalline phase transitions, and the associated enthalpy changes.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating and cooling cycle to observe the thermal behavior of the sample with a controlled thermal history.
-
The peak temperatures of endotherms on heating correspond to transition temperatures, and the integrated peak areas correspond to the enthalpy of the transitions. Exotherms on cooling represent crystallization or other phase transitions.
-
2.2 Visualization of Phases: Polarizing Optical Microscopy (POM)
POM is used to visualize the different phases of a material based on their birefringence.
-
Objective: To visually identify and characterize any liquid crystalline textures.
-
Methodology:
-
Place a small amount of this compound on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled.
-
Crystalline solids will appear bright against a dark background. Isotropic liquids will appear dark. Liquid crystalline phases will exhibit characteristic birefringent textures (e.g., focal conic for smectic phases, planar or focal conic for cholesteric phases).
-
Record the temperatures at which phase transitions occur and capture images of any observed textures.
-
2.3 Structural Analysis: X-Ray Diffraction (XRD)
XRD provides information about the crystalline structure and intermolecular organization.
-
Objective: To determine the crystal system, unit cell dimensions, and to characterize the layered structure of any smectic phases.
-
Methodology:
-
Powder XRD can be performed on a crystalline sample at room temperature. The sample is placed in a holder and scanned over a range of 2θ angles. The resulting diffraction pattern is a fingerprint of the crystalline structure.
-
For temperature-dependent studies, the sample can be heated in a specialized stage. XRD patterns are collected at different temperatures to observe changes in the crystal structure and to characterize the ordering in liquid crystalline phases. Smectic phases will show a characteristic sharp low-angle reflection corresponding to the layer spacing.
-
2.4 Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are used to confirm the chemical structure of this compound.
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts, signal integrations, and coupling patterns will confirm the presence of the cholesterol backbone and the heneicosanoate fatty acid chain.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: The IR spectrum can be recorded on a solid sample using an ATR-FTIR spectrometer. Key characteristic peaks include the C=O stretch of the ester group (around 1735 cm⁻¹), C-O stretches, and various C-H stretching and bending vibrations of the cholesterol and alkyl chain.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Methodology: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. In positive ion mode, cholesteryl esters typically form ammonium (B1175870) adducts and show a characteristic fragment ion at m/z 369 corresponding to the cholesterol moiety.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the characterization of the physical properties of a novel cholesteryl ester like this compound.
References
Cholesteryl heneicosanoate CAS number and molecular weight
An In-depth Technical Guide to Cholesteryl Heneicosanoate and the Broader Class of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a specific long-chain cholesteryl ester. Due to the limited availability of data for this particular molecule, this guide also presents a broader context by including information on the synthesis, physical properties, and biological roles of the general class of long-chain cholesteryl esters. Detailed experimental protocols for the synthesis and analysis of cholesteryl esters are provided, alongside an exploration of their involvement in cellular signaling pathways, visualized through diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and lipidomics.
This compound: Physicochemical Properties
This compound is the ester formed from the condensation of cholesterol and heneicosanoic acid, a 21-carbon saturated fatty acid. While specific experimental data for this compound is scarce in public databases, its fundamental properties can be calculated based on its constituent molecules.
Table 1: Calculated Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₄₈H₈₆O₂ |
| Molecular Weight | 695.20 g/mol |
| CAS Number | Not found in major chemical databases. |
Note: The molecular weight was calculated based on the atomic weights of the constituent elements. The absence of a dedicated CAS number suggests that this compound is not a commonly synthesized or commercially available compound.
General Properties of Long-Chain Cholesteryl Esters
Long-chain saturated cholesteryl esters, such as this compound, are highly nonpolar lipids. They are a major form of cholesterol storage and transport within the body. Their physical properties, including melting point and liquid crystalline behavior, are dependent on the length and saturation of the fatty acid chain.[1] Generally, long-chain saturated cholesteryl esters are not surface-active.[2]
Table 2: Physical Properties of Selected Saturated Cholesteryl Esters
| Cholesteryl Ester | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cholesteryl Heptanoate | C₃₄H₅₈O₂ | 514.8 | 1182-07-6[3] |
| Cholesteryl Nonanoate | C₃₆H₆₂O₂ | 542.9 | 1182-66-7[4] |
| Cholesteryl Eicosanoate | C₄₇H₈₄O₂ | 681.2 | 2573-03-7[5] |
Experimental Protocols
Synthesis of Long-Chain Cholesteryl Esters
Several methods for the synthesis of cholesteryl esters have been reported. Below are summaries of two distinct approaches.
Protocol 1: Organocatalyst-Mediated Esterification [6]
This method utilizes a triphenylphosphine-sulfur trioxide adduct as a catalyst for the esterification of cholesterol with long-chain saturated fatty acids.
-
Materials: Cholesterol, a long-chain saturated fatty acid (e.g., heneicosanoic acid), triphenylphosphine-sulfur trioxide adduct, and toluene (B28343).
-
Procedure:
-
Dissolve equimolar amounts of cholesterol and the fatty acid in toluene in a reaction vessel.
-
Add the triphenylphosphine-sulfur trioxide adduct to the mixture.
-
Heat the reaction mixture at 110°C.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, the product can be purified using standard chromatographic methods.
-
-
Advantages: This method is described as simple, practical, less toxic than some alternatives, and provides good to excellent yields.[6]
Protocol 2: Palladium-Catalyzed Cross-Coupling [7]
This novel approach synthesizes cholesteryl esters through a cross-coupling reaction of cholesterol and aroyl chlorides, which could be adapted for fatty acid chlorides.
-
Materials: Cholesterol, an aroyl chloride (or a long-chain fatty acid chloride), sodium tert-butoxide, PdCl₂(dᵗbpf) catalyst, and 1,4-dioxane (B91453).
-
Procedure:
-
Combine cholesterol (0.5 mmol) and sodium tert-butoxide (1.0 mmol) in a microwave vial.
-
Add the aroyl chloride (1.0 mmol) and the palladium catalyst.
-
Add 1,4-dioxane as the solvent.
-
Microwave the mixture at 100°C for 2 hours.
-
The resulting cholesteryl ester can be purified from the reaction mixture.
-
-
Note: This method has been demonstrated for aroyl chlorides and offers a versatile tool for synthesizing a variety of cholesteryl esters.[7]
Analysis of Cholesteryl Esters
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of cholesteryl esters.
Protocol: HPLC-MS Analysis of Cholesteryl Esters [8]
-
Instrumentation: An HPLC system coupled with an atmospheric pressure chemical ionization mass spectrometer (APCI-MS).
-
Procedure:
-
Dissolve the lipid extract containing cholesteryl esters in an appropriate organic solvent.
-
Inject the sample into the HPLC system. Separation is typically achieved on a C18 reversed-phase column.
-
The eluent from the HPLC is introduced into the APCI source of the mass spectrometer.
-
For simultaneous monitoring of all cholesteryl esters, a special procedure based on the detection of the in-source generated ion at m/z 369 (corresponding to the cholesterol backbone) can be used.[8]
-
Individual cholesteryl ester species can be identified based on their retention times and the mass-to-charge ratio of their molecular ions.
-
Signaling Pathways and Biological Roles
Cholesteryl esters are not merely storage molecules; they play active roles in cellular signaling. The esterification of cholesterol is a key regulatory step in several pathways.
The Cholesterol Esterification Cycle and Cellular Signaling
The intracellular synthesis of cholesteryl esters is primarily catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[9] This process is crucial for maintaining cellular cholesterol homeostasis. Dysregulation of cholesteryl ester metabolism is associated with various diseases.[9]
The cholesterol esterification cycle plays a role in regulating signaling complexes. For instance, in the context of Alzheimer's disease, the esterification of cholesterol is a key factor in the dispersal of amyloid-β-induced signaling platforms that are involved in synapse degeneration.[3]
Caption: The Cholesterol Esterification Cycle.
Role in Cholecystokinin (B1591339) 2 Receptor (CCK2R) Signaling
Recent research has identified a novel signaling pathway for the G protein-coupled receptor CCK2R that involves cholesterol esterification. Activation of CCK2R can lead to the stimulation of the ACAT/cholesterol esterification pathway, which in turn contributes to tumor cell proliferation and invasion.[10] This pathway is dependent on the activation of protein kinase C zeta (PKCζ) and extracellular signal-regulated kinase 1/2 (ERK1/2).[10]
Caption: CCK2R Signaling through Cholesterol Esterification.
Involvement in Cell Cycle Progression
The cholesterol esterification pathway is also implicated in the control of the cell cycle in vascular smooth muscle cells (VSMCs). Inhibition of cholesterol esterification can suppress DNA synthesis by causing an accumulation of VSMCs in the G1 phase of the cell cycle.[4] This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway.[4]
Caption: Cholesterol Esterification in VSMC Proliferation.
Conclusion
While this compound itself is not extensively characterized in the scientific literature, its properties can be inferred from the behavior of other long-chain saturated cholesteryl esters. This class of molecules is integral to cholesterol metabolism and is increasingly recognized for its role in modulating cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate the synthesis, analysis, and biological functions of this compound and related compounds. Future research may uncover specific roles for cholesteryl esters with varying fatty acid chain lengths, highlighting the importance of studying individual molecular species.
References
- 1. Scholars@Duke publication: Physical properties of cholesteryl esters. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol 1-eicosanoate | C47H84O2 | CID 53477894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesteryl esters as a depot for very long chain fatty acids in human meibum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 10. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cholesteryl Heneicosanoate: Physicochemical Properties, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
While the specific historical details of the discovery of Cholesteryl Heneicosanoate are not extensively documented in scientific literature, its significance lies in its use as a standard for analytical research and its representation of long-chain saturated cholesteryl esters. This technical guide provides a comprehensive overview of its physicochemical properties, detailed analytical methodologies, and its role within the broader context of lipid biology.
Physicochemical Properties
This compound is an ester formed from cholesterol and heneicosanoic acid, a 21-carbon saturated fatty acid.[1][2] Like other long-chain cholesteryl esters, its physical properties are influenced by the rigid steroid ring system of cholesterol and the flexible aliphatic chain of the fatty acid.[3] These molecules are known for their ability to form liquid crystals.[3]
| Property | Value | Reference |
| Molecular Formula | C48H86O2 | [4] |
| Molecular Weight | 695.20 g/mol | [4] |
| CAS Number | 238413-60-0 | |
| Chemical Structure | An ester of cholesterol and heneicosanoic acid | [1][2] |
| Physical State | Solid | |
| General Class | Cholesterol Ester (CE) | [1][5] |
Analytical Methodologies and Experimental Protocols
The quantification and identification of this compound, typically as part of a broader analysis of cholesteryl esters, are commonly performed using chromatographic techniques coupled with mass spectrometry.
HPLC-MS/MS is a powerful technique for the analysis of cholesteryl esters.[1][6] Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, with ESI often showing higher sensitivity for a broader range of CEs.[1][6]
Experimental Protocol: HPLC-MS/MS Analysis of Cholesteryl Esters
Objective: To separate and identify this compound from a mixture of cholesteryl esters.
Materials:
-
HPLC grade solvents: acetonitrile, propan-2-ol, water, chloroform, n-hexane[1]
-
Ammonium (B1175870) formate[1]
-
Hypersil Gold C18 column (150 mm × 2.1 mm, 5 μm) or equivalent[1]
-
HPLC system coupled to a tandem mass spectrometer (e.g., ThermoFisher Scientific)[1]
Procedure:
-
Standard Preparation:
-
Chromatographic Separation:
-
Mobile Phase A: Acetonitrile containing 5% of 5 mM aqueous ammonium formate.[1]
-
Mobile Phase B: Propan-2-ol containing 5% of 5 mM ammonium formate.[1]
-
Column Equilibration: Pre-equilibrate the C18 column with a solvent mixture of A:B (47.4:52.6, v/v) before injection.[1]
-
The retention time for cholesteryl esters generally increases with longer carbon chain length.[1][6]
-
-
Mass Spectrometry Detection (ESI Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).[1]
-
Scan Range: m/z 50 to 800.[1]
-
Spray Voltage: 4000 V.[1]
-
Vaporization Temperature: 240°C.[1]
-
Capillary Temperature: 280°C.[1]
-
Sheath Gas (N2) Pressure: 10 psi.[1]
-
Auxiliary Gas (N2) Pressure: 5 psi.[1]
-
Collision Gas: Helium.[1]
-
The ESI process typically generates precursor ions corresponding to [M+Na]+ and [M+NH4]+.[1][6]
-
GC-MS is another common method for the analysis of fatty acids derived from cholesteryl esters after a derivatization step to form fatty acid methyl esters (FAMEs).
Experimental Protocol: GC-MS Analysis via FAME Derivatization
Objective: To quantify the heneicosanoic acid moiety of this compound.
Materials:
-
This compound[2]
-
Internal standard (e.g., methyl heneicosanoate for direct comparison or another odd-chain fatty acid ester)[7][8]
-
Methanol (B129727), n-hexane, hydrochloric acid, chloroform[8]
-
Gas chromatograph coupled to a mass spectrometer
Procedure:
-
Transesterification (Direct Derivatization):
-
A sample containing this compound is subjected to acid-catalyzed methanolysis to convert the esterified fatty acid to its corresponding fatty acid methyl ester (FAME), in this case, methyl heneicosanoate.[2][8]
-
This process involves heating the sample in a mixture of methanol and hydrochloric acid.[2][8]
-
-
Extraction:
-
GC-MS Analysis:
-
The extracted FAMEs are injected into the GC-MS system.
-
The different FAMEs are separated based on their boiling points and retention times on the GC column.
-
The mass spectrometer is used to identify and quantify the individual FAMEs.[9]
-
Biological Context and Significance
Cholesteryl esters are the primary form for storing and transporting cholesterol in the body.[5] They are synthesized by two main enzymes: lecithin-cholesterol acyltransferase (LCAT) in the plasma and acyl-coA:cholesterol acyltransferase (ACAT) in cells.[1][6] These esters are less polar than free cholesterol and are packed into the core of lipoproteins for transport through the bloodstream.[5]
While specific biological activities for this compound are not well-defined, the broader class of cholesteryl esters is crucial for maintaining cholesterol homeostasis.[5] Dysregulation of cholesteryl ester metabolism is associated with various diseases, including atherosclerosis.[5]
The biosynthesis of cholesteryl esters is a key process in cellular cholesterol management. The following diagram illustrates the general pathways for cholesteryl ester synthesis.
Caption: General pathways for the biosynthesis of cholesteryl esters.
The analysis of this compound typically follows a standardized workflow from sample preparation to data analysis.
Caption: A typical analytical workflow for cholesteryl ester analysis.
Conclusion
This compound serves as an important analytical standard in lipid research. Understanding its physicochemical properties and the methods for its analysis is crucial for researchers in lipidomics and drug development. While its specific biological roles are yet to be fully elucidated, its place within the broader class of cholesteryl esters underscores its relevance in the study of cholesterol metabolism and related diseases. The protocols and data presented in this guide offer a foundational resource for the scientific community.
References
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sequential depletion of rat testicular lipids with long-chain and very long-chain polyenoic fatty acids after X-ray-induced interruption of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Methyl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Cholesteryl Heneicosanoate: A Technical Guide on its Putative Role in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl heneicosanoate is a cholesterol ester formed from the esterification of cholesterol with heneicosanoic acid, a 21-carbon saturated fatty acid. While specific research on this compound is limited, its biological role can be inferred from the extensive knowledge of cholesteryl esters, particularly those with very-long-chain fatty acids. This technical guide consolidates the current understanding of cholesteryl ester metabolism, function, and analytical methodologies, providing a framework for investigating the specific roles of this compound in health and disease.
Introduction to Cholesteryl Esters
Cholesteryl esters are neutral lipids that represent the primary form for cholesterol storage and transport within the body.[1] Formed by the esterification of the 3-beta-hydroxyl group of cholesterol with a fatty acid, these molecules are more hydrophobic than free cholesterol. This property allows them to be densely packed into the core of lipoproteins for transport in the aqueous environment of the blood and stored within intracellular lipid droplets.[2][3] The fatty acid component of cholesteryl esters can vary in length and saturation, influencing their physical properties and potential biological functions.
This compound, with its 21-carbon saturated acyl chain, is classified as a very-long-chain cholesteryl ester. While less common than esters of more abundant fatty acids like oleate (B1233923) or linoleate, very-long-chain fatty acids and their derivatives are known to have distinct metabolic fates and biological activities.
Physicochemical Properties
The physicochemical properties of cholesteryl esters are largely determined by the nature of their fatty acyl chain.
| Property | Description | Reference |
| Molecular Formula | C48H86O2 | Inferred |
| Molecular Weight | 703.2 g/mol | Inferred |
| Melting Point | Not specifically documented, but expected to be relatively high due to the long, saturated acyl chain. | Inferred |
| Solubility | Highly insoluble in water; soluble in nonpolar organic solvents. | Inferred |
| Liquid Crystalline Phases | Many cholesteryl esters exhibit liquid crystalline properties, which may have biological relevance in contexts such as atherosclerosis.[4][5] | [4][5] |
Putative Biological Roles of this compound
Based on the known functions of other long-chain cholesteryl esters, the following biological roles can be postulated for this compound:
Intracellular Cholesterol Storage
The primary function of cholesteryl esters is the storage of excess cholesterol in lipid droplets, preventing the cytotoxic effects of high levels of free cholesterol.[2][3] this compound would contribute to this intracellular pool of stored cholesterol.
Lipoprotein-Mediated Cholesterol Transport
Cholesteryl esters are key components of lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), facilitating the transport of cholesterol between tissues.[6][7] While less abundant, this compound likely participates in this systemic cholesterol trafficking.
Involvement in Atherosclerosis
The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis, leading to the formation of foam cells.[8][9] The specific composition of these accumulated esters can influence the progression of atherosclerotic plaques. Very-long-chain fatty acid-containing lipids may have unique pro- or anti-inflammatory effects within this context. The hydrolysis of these esters is a critical step in reverse cholesterol transport, the process of removing cholesterol from peripheral tissues.[8][9][10]
Precursor for Steroidogenesis
In steroidogenic tissues like the adrenal glands, stored cholesteryl esters serve as a reservoir of cholesterol for the synthesis of steroid hormones.[1] The adrenal glands are known to store a variety of cholesteryl esters.[11]
Metabolism of Cholesteryl Esters
The metabolism of this compound follows the general pathways of cholesteryl ester synthesis and hydrolysis.
Synthesis: Esterification of Cholesterol
The esterification of cholesterol is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[2][12][13] This enzyme is located in the endoplasmic reticulum and transfers a fatty acyl group from a fatty acyl-CoA molecule to cholesterol. There are two isoforms of SOAT, with SOAT1 being ubiquitous and SOAT2 primarily found in the liver and intestines.[13] The dysregulation of SOAT activity is implicated in various diseases, including atherosclerosis and certain cancers.[14][15][16]
References
- 1. lipotype.com [lipotype.com]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteric liquid crystals in living matter - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Functional Role of Lipoproteins in Atherosclerosis: Novel Directions for Diagnosis and Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage cholesteryl ester mobilization and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Sterol-O-acyltransferase-1 has a role in kidney disease associated with diabetes and Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]
Liquid crystal phases of Cholesteryl heneicosanoate
An In-depth Technical Guide on the Liquid Crystal Phases of Cholesteryl Heneicosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a long-chain cholesteryl ester, exhibits a rich thermotropic liquid crystalline behavior, transitioning through multiple mesophases upon heating and cooling. Understanding these phase transitions is crucial for its potential applications in various fields, including drug delivery systems and as a component in complex lipid mixtures. This guide provides a comprehensive overview of the liquid crystal phases of this compound, detailing its thermal properties, the experimental methodologies used for its characterization, and a visual representation of its phase transitions.
Thermal Properties and Phase Transitions
Cholesteryl esters are well-known for their ability to form liquid crystal phases, and the length of the fatty acyl chain significantly influences their transition temperatures and the types of mesophases observed.[1][2] this compound, with a 21-carbon saturated acyl chain, displays both smectic and cholesteric liquid crystal phases.[1]
The phase behavior of cholesteryl esters is complex and is influenced by the interactions between the rigid steroid nucleus and the flexible acyl chains.[2] Upon heating from the solid crystalline state, this compound typically transitions into a smectic phase, which is characterized by a layered arrangement of molecules.[1][3] With a further increase in temperature, it then transforms into a cholesteric (chiral nematic) phase, where the molecules are aligned in a helical structure.[1][3] Finally, at a higher temperature, it becomes an isotropic liquid, losing all long-range orientational and positional order.[2]
Quantitative Data
The following table summarizes the reported phase transition temperatures for this compound. It is important to note that variations in experimental conditions and sample purity can lead to slight differences in these values across different studies.[4]
| Transition | Temperature (°C) |
| Crystal to Smectic | 87.0 |
| Smectic to Cholesteric | 88.5 |
| Cholesteric to Isotropic Liquid | 91.0 |
Data sourced from Ginsburg et al.[1]
Experimental Protocols
The characterization of the liquid crystal phases of this compound relies on a combination of analytical techniques that probe the thermal, optical, and structural properties of the material. The most common methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[2]
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes associated with phase transitions.
Methodology: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference pans are placed in a DSC cell and heated or cooled at a controlled rate (e.g., 2.5, 5.0, or 10.0 °C/min).[4] As the sample undergoes a phase transition, heat is either absorbed (endothermic process on heating) or released (exothermic process on cooling), creating a temperature difference between the sample and reference pans. This difference in heat flow is recorded as a function of temperature. The peak of the endotherm or exotherm corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[4][5] To ensure the removal of impurities that might affect the transitions, samples are often recrystallized from a suitable solvent like n-pentyl alcohol prior to analysis.[4]
Polarized Optical Microscopy (POM)
Objective: To visually identify and characterize the different liquid crystal phases based on their unique optical textures.
Methodology: A small amount of this compound is placed on a microscope slide and covered with a coverslip. The slide is then placed on a hot stage, which allows for precise temperature control. The sample is observed through a polarizing microscope, which consists of two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), typically in a crossed orientation.[6][7] Isotropic liquids appear dark under crossed polarizers, while anisotropic materials, such as liquid crystals, are birefringent and will transmit light, producing characteristic textures. The smectic phase of cholesteryl esters often exhibits a focal conic or fan-like texture, while the cholesteric phase displays an oily streak or fingerprint texture.[8][9] By observing the changes in these textures as the temperature is varied, the phase transition temperatures can be determined and the nature of the mesophases identified.[2]
X-ray Diffraction (XRD)
Objective: To determine the molecular arrangement and structural parameters of the different phases.
Methodology: A sample of this compound is placed in a capillary tube or on a temperature-controlled sample holder and exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles. The resulting diffraction pattern provides information about the long-range and short-range order within the material.[1] In the smectic phase, a sharp, intense diffraction ring at a low angle is observed, which corresponds to the layer spacing.[1] A diffuse ring at a wider angle indicates the disordered lateral packing of the molecules within the layers.[1] The cholesteric phase produces a more diffuse scattering pattern characteristic of a liquid-like order. The crystal phase, in contrast, gives rise to a series of sharp diffraction peaks, indicating a well-defined three-dimensional lattice.[1][10]
Visualizing Phase Transitions and Experimental Workflow
To better understand the sequence of phase transitions and the interplay of the characterization techniques, the following diagrams are provided.
Caption: Phase transition sequence of this compound upon heating.
Caption: Workflow for the characterization of liquid crystal phases.
References
- 1. mriquestions.com [mriquestions.com]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular organization and motions of cholesteryl esters in crystalline and liquid crystalline phases: a 13C and 1H magic angle spinning NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
Cholesteryl Heneicosanoate: A Comprehensive Technical Analysis of Phase Transition Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phase transition temperatures of Cholesteryl heneicosanoate. The document summarizes available data, details the experimental protocols for characterization, and presents a logical workflow for analysis.
Core Data: Phase Transition Temperatures
Studies on a series of saturated aliphatic cholesteryl esters have shown a general trend of increasing melting and clearing points with increasing chain length.[2] The data for cholesteryl esters with fatty acyl chains ranging from 18 to 24 carbons are presented below to contextualize the expected properties of this compound (C21:0).
| Cholesteryl Ester | Abbreviation | Fatty Acyl Chain | Melting Point (°C) | Smectic Transition (°C) | Cholesteric Transition (°C) |
| Cholesteryl Stearate | C18:0 | 18 | 83.2 | 79.0 | - |
| Cholesteryl Nonadecanoate | C19:0 | 19 | 88.5 | 88.5 | - |
| Cholesteryl Arachidate | C20:0 | 20 | 81.5 | - | - |
| This compound | C21:0 | 21 | ~87-91 (Estimated) | ~87-91 (Estimated) | - |
| Cholesteryl Behenate | C22:0 | 22 | 88.5 | - | - |
| Cholesteryl Tricosanoate | C23:0 | 23 | 91.0 | 91.0 | - |
| Cholesteryl Lignocerate | C24:0 | 24 | 91.0 | - | - |
Note: The data for C18:0, C19:0, C20:0, C22:0, C23:0, and C24:0 are based on published values.[2] The values for this compound (C21:0) are estimated based on the trends observed in the homologous series for odd-numbered fatty acyl chains, which typically exhibit a monotropic smectic phase where the smectic and crystalline melting points are very close or identical.[2] It is also noted that some longer-chain cholesteryl esters may not exhibit a liquid crystalline phase.[2]
Experimental Protocols
The characterization of the phase transitions of this compound and other liquid crystals is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).[1]
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). A constant flow of an inert gas, such as nitrogen, is maintained throughout the experiment to prevent oxidation.
-
Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves:
-
Heating the sample to a temperature above its expected isotropic clearing point to erase any previous thermal history.
-
Cooling the sample at a controlled rate (e.g., 5-10 °C/min) to observe crystallization and any liquid crystalline phase formations.
-
Heating the sample again at the same controlled rate to observe the melting and liquid crystalline phase transitions.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic peaks during heating (melting, smectic to cholesteric, cholesteric to isotropic) and exothermic peaks during cooling (isotropic to cholesteric, cholesteric to smectic, crystallization). The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Light Microscopy (PLM)
Objective: To visually identify and characterize the different liquid crystalline phases (mesophases) based on their unique optical textures.
Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.
-
Hot Stage Setup: The slide is placed on a hot stage, which allows for precise temperature control and variation. The hot stage is mounted on the stage of a polarizing microscope.
-
Observation during Heating and Cooling: The sample is observed through the microscope with crossed polarizers as the temperature is slowly changed.
-
Crystalline Solid: Appears as a bright, often well-defined crystalline structure against a dark background.
-
Smectic Phase: Exhibits characteristic textures, such as focal conic or fan-like textures. The molecules are arranged in layers, leading to a highly viscous, paste-like consistency.
-
Cholesteric (Nematic) Phase:* Displays an iridescent color play and an oily streak texture. This phase is more fluid than the smectic phase.
-
Isotropic Liquid: Appears completely dark under crossed polarizers as it does not rotate the plane of polarized light.
-
-
Phase Identification: The temperatures at which these textural changes occur are recorded and correlated with the transitions observed by DSC.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of the phase transition temperatures of this compound.
References
Polymorphism in Saturated Cholesteryl Esters: A Technical Guide for Researchers
December 17, 2025
Introduction
Cholesteryl esters (CEs), formed by the esterification of cholesterol with a fatty acid, are crucial lipids in biological systems, serving as the primary form for cholesterol storage and transport.[1] In their saturated form, where the fatty acid tail contains no double bonds, these molecules exhibit complex polymorphic behavior, existing in multiple crystalline and liquid crystalline states. This polymorphism, characterized by different molecular packing and arrangements, significantly influences the physicochemical properties of CEs, impacting their role in both physiological and pathological processes.[2] Understanding the polymorphic transitions of saturated CEs is of paramount importance for researchers in drug development, materials science, and the study of diseases such as atherosclerosis, where CE crystallization is a hallmark of plaque formation.[3]
This technical guide provides an in-depth exploration of the polymorphism in saturated cholesteryl esters. It offers a comprehensive overview of their thermotropic behavior, detailed experimental protocols for their characterization, and insights into the biological relevance of their phase transitions.
Polymorphic Forms and Phase Transitions
Saturated cholesteryl esters can exist in various physical states, including stable and metastable crystalline forms, as well as smectic and cholesteric liquid crystal phases.[2] The specific polymorphic form adopted depends on factors such as the length of the fatty acyl chain, temperature, and the thermal history of the sample.[1] The transitions between these states are characterized by specific temperatures and enthalpy changes, which can be precisely measured using techniques like Differential Scanning Calorimetry (DSC).
The chain length of the saturated fatty acid plays a critical role in determining the transition temperatures and the types of phases observed.[1] A general trend shows that as the chain length increases, the melting and clearing points also tend to increase. Furthermore, an "odd-even" effect has been observed in the transition temperatures and entropies for some homologous series of cholesteryl esters.[4]
Quantitative Data on Phase Transitions
The following tables summarize the transition temperatures and enthalpies for a homologous series of saturated cholesteryl esters, providing a valuable resource for comparing their thermotropic behavior.
Table 1: Transition Temperatures of Saturated Cholesteryl Esters (°C)
| Cholesteryl Ester | Crystal to Mesophase/Isotropic | Smectic to Cholesteric | Cholesteric to Isotropic Liquid |
| Laurate (C12:0) | 92.0 | 81.0 | 88.5 |
| Myristate (C14:0) | 72.5 | 78.5 | 84.5 |
| Palmitate (C16:0) | 77.5 | - | 83.0 |
| Stearate (C18:0) | 83.5 | - | 83.5 |
Note: Data compiled from various sources. Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.
Table 2: Enthalpies of Transition for Saturated Cholesteryl Esters (kcal/mol)
| Cholesteryl Ester | ΔH (Crystal to Mesophase/Isotropic) | ΔH (Smectic to Cholesteric) | ΔH (Cholesteric to Isotropic Liquid) |
| Laurate (C12:0) | 7.5 | 0.15 | 0.15 |
| Myristate (C14:0) | 7.8 | 0.20 | 0.15 |
| Palmitate (C16:0) | 9.8 | - | 0.15 |
| Stearate (C18:0) | 11.2 | - | 0.15 |
Note: Enthalpy values are approximate and can be influenced by experimental parameters.
Experimental Protocols
The characterization of polymorphism in saturated cholesteryl esters relies on a suite of analytical techniques. This section provides detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and enthalpies of polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the cholesteryl ester sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its isotropic liquid phase.
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase thermal history.
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature.
-
A second heating scan is often performed to observe the behavior of the melt-crystallized sample.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of each transition.
References
An In-depth Technical Guide on the Solubility of Cholesteryl Heneicosanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of cholesteryl heneicosanoate, a long-chain cholesteryl ester. While specific quantitative solubility data for this compound is limited in publicly available literature, this document synthesizes known information on the solubility of analogous long-chain cholesteryl esters to provide a robust predictive framework. This guide includes qualitative solubility predictions, quantitative data for structurally similar compounds, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. This information is intended to assist researchers and professionals in drug development, materials science, and biochemistry in formulating, purifying, and analyzing this compound.
Introduction to this compound
This compound is a cholesterol ester formed from the esterification of cholesterol with heneicosanoic acid, a 21-carbon saturated fatty acid. Like other cholesteryl esters, it is a highly lipophilic and hydrophobic molecule. These esters are key components of lipid droplets and play significant roles in the transport and storage of cholesterol in biological systems. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including the development of lipid-based drug delivery systems, the study of lipid metabolism, and the formulation of cosmetic and food products.
The solubility of a non-polar molecule like this compound is primarily governed by the "like dissolves like" principle. Its large, non-polar hydrocarbon structure dictates its preference for non-polar and weakly polar organic solvents that can effectively solvate its long alkyl chain and steroid nucleus through van der Waals forces.
Qualitative Solubility Profile
Based on its chemical structure and the known solubility of other long-chain cholesteryl esters, the following qualitative solubility profile for this compound can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar Aliphatic Solvents (e.g., Hexane, Heptane, Cyclohexane) | Soluble | The non-polar nature of these solvents allows for effective solvation of the long hydrocarbon chain and the sterol backbone of this compound. |
| Aromatic Solvents (e.g., Toluene, Benzene) | Soluble | The aromatic ring can interact favorably with the steroid nucleus, and the overall non-polar character of the solvent is suitable for the entire molecule. |
| Halogenated Solvents (e.g., Chloroform (B151607), Dichloromethane) | Very Soluble | These solvents are excellent at dissolving lipids due to their ability to induce dipole moments and their overall non-polar to weakly polar character.[][2][3][4] |
| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Soluble | Ethers are relatively non-polar and can effectively solvate large lipophilic molecules. |
| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Sparingly Soluble | These solvents are more polar than the previous classes, leading to a lower affinity for the highly non-polar this compound.[5] |
| Alcohols (e.g., Ethanol, Methanol, Isopropanol) | Sparingly to Insoluble | The high polarity and hydrogen-bonding nature of alcohols make them poor solvents for long-chain cholesteryl esters.[][2][5] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Sparingly to Insoluble | The high polarity of these solvents makes them unsuitable for solvating the large, non-polar this compound molecule.[5] |
| Water | Insoluble | As a highly polar, protic solvent, water is unable to effectively solvate the hydrophobic this compound.[][2][6][7] |
Quantitative Solubility Data for Analogous Long-Chain Cholesteryl Esters
| Compound | Solvent | Temperature | Solubility |
| Cholesteryl Stearate (B1226849) | Chloroform | Not Specified | 10 mg/mL[3] |
| Cholesteryl Oleate (B1233923) | Chloroform | Not Specified | 10 mg/mL[4], 100 mg/mL[], 0.1 g/mL[8] |
| Toluene | Not Specified | 5% (w/v)[] | |
| Acetone | Not Specified | 45 mg/mL[5] | |
| DMSO | Not Specified | 5 mg/mL[5] | |
| Ethanol | Not Specified | 10 mg/mL (with heating to 50°C)[5] | |
| Cholesteryl Behenate (B1239552) | Chloroform | Not Specified | 10 mg/mL |
Note: Discrepancies in reported solubility values for cholesteryl oleate in chloroform may be due to differences in experimental conditions or definitions of "solubility."
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a widely accepted and reliable technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
-
Analytical column suitable for lipid analysis.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several pre-weighed glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a strong predictive understanding can be established based on its molecular structure and the available data for analogous long-chain cholesteryl esters. This compound is expected to be highly soluble in non-polar solvents such as chloroform, toluene, and hexane, and sparingly soluble to insoluble in polar solvents like alcohols and water. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a reliable methodology. This technical guide serves as a valuable resource for scientists and researchers working with this compound, enabling more informed decisions in formulation, purification, and analytical method development.
References
- 2. CAS 303-43-5: Cholesteryl oleate | CymitQuimica [cymitquimica.com]
- 3. Cholesteryl Stearate | CAS 35602-69-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. targetmol.com [targetmol.com]
- 6. Cholesteryl stearate [chembk.com]
- 7. Cholesteryl stearate | 35602-69-8 [chemicalbook.com]
- 8. Cholesteryl oleate CAS#: 303-43-5 [m.chemicalbook.com]
Commercial Suppliers and Technical Profile of Cholesteryl Heneicosanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cholesteryl heneicosanoate, a cholesteryl ester of significant interest in various research and development fields, including materials science and drug delivery. This document outlines commercially available sources, key technical data, and representative experimental protocols for its characterization and application.
Commercial Availability
This compound is available from specialized chemical suppliers catering to the research and pharmaceutical industries. One such supplier is MedChemExpress, which provides the compound with a detailed Certificate of Analysis. While other vendors may list this product, availability can be inconsistent. Researchers are advised to verify stock and lead times directly with suppliers.
Technical Data
The following table summarizes the key physicochemical properties of this compound, compiled from commercially available data. This information is crucial for experimental design, formulation development, and quality control.
| Property | Value | Source |
| Chemical Name | Cholest-5-en-3-ol (3β)-,3-heneicosanoate | MedChemExpress[1] |
| CAS Number | 238413-60-0 | MedChemExpress[1] |
| Molecular Formula | C₄₈H₈₆O₂ | MedChemExpress[1] |
| Molecular Weight | 695.20 g/mol | MedChemExpress[1] |
| Purity | 99.0% | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | MedChemExpress[1] |
| In solvent: -80°C (6 months), -20°C (1 month) | MedChemExpress[1] |
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following sections provide detailed methodologies for common applications and analytical techniques for cholesteryl esters. These can be adapted by researchers for use with this compound.
Preparation of Cholesteryl Ester Liquid Crystals
Cholesteryl esters are well-known for their liquid crystalline properties, which are sensitive to temperature and pressure. The following is a general procedure for the preparation of a cholesteryl ester-based liquid crystal mixture, which can be adapted to include this compound to investigate its mesophase behavior.
Objective: To prepare a liquid crystal mixture and observe its thermochromic properties.
Materials:
-
Cholesteryl oleyl carbonate
-
Cholesteryl pelargonate
-
Cholesteryl benzoate (B1203000)
-
Glass vials
-
Heat gun or oven
-
Petri dish
-
Black plastic sheet
-
Clear plastic shipping tape
Procedure:
-
Weigh and place the desired ratios of cholesteryl esters into a clean glass vial. A starting point could be a mixture of Cholesteryl oleyl carbonate (0.65 g), Cholesteryl pelargonate (0.25 g), and Cholesteryl benzoate (0.10 g).[2]
-
Gently heat the vial using a heat gun or in an oven until the solid mixture melts into a homogenous liquid.[2]
-
While the mixture is in its liquid state, a small amount can be transferred to the inside of a Petri dish using a wooden applicator stick.
-
Place a small piece of black plastic over the liquid crystal mixture and seal it with clear shipping tape.[3]
-
Allow the mixture to cool to room temperature. The material will exhibit different colors as it passes through its liquid crystal phase.[2]
-
The temperature-dependent color changes can be observed by gently warming or cooling the prepared slide.[3]
Analysis of Cholesteryl Esters by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of cholesteryl esters in various matrices. The following protocol describes a reversed-phase HPLC method that can be optimized for the analysis of this compound.
Objective: To develop an HPLC method for the analysis of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., µBondapak C18, 10 µm)
-
Isopropanol (B130326) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Samples for analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as isopropanol. From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: For cellular or tissue samples, a lipid extraction is required. A common method is the Folch extraction using chloroform (B151607) and methanol. For formulated samples like lipid nanoparticles, a simple dilution in the mobile phase may be sufficient.
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase for cholesteryl ester separation is a mixture of isopropanol and acetonitrile. A starting point could be a 50:50 (v/v) mixture. For more polar analytes, water can be added to the mobile phase (e.g., isopropanol:acetonitrile:water 60:30:10).
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
-
Detection: Cholesteryl esters can be detected at low UV wavelengths, typically around 200-210 nm.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study and application of this compound.
Caption: Experimental workflow for this compound.
Caption: Role of cholesteryl esters in lipid nanoparticle-mediated drug delivery.
References
Cholesteryl Heneicosanoate: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for Cholesteryl Heneicosanoate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from publicly available sources and includes information from closely related cholesteryl esters to provide a thorough understanding of its potential hazards and safe handling procedures. Researchers should handle this substance with care, assuming it may be hazardous until more definitive information is available.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound. This information is critical for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₆O₂ | PubChem |
| Molecular Weight | 709.2 g/mol | PubChem |
| Appearance | Solid (presumed) | General knowledge of similar cholesteryl esters |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform.[1] | Inferred from similar compounds[1][2] |
| CAS Number | 25513-03-9 | TCI Chemicals |
Hazard Identification and Toxicological Information
General Health Effects of Similar Cholesteryl Esters:
-
Eye Contact: May cause mechanical irritation.
-
Skin Contact: Prolonged or repeated contact may cause mild irritation.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: Ingestion of large amounts may cause gastrointestinal discomfort.
Quantitative Toxicological Data:
Specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain.
Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
| Parameter | Recommendation | Source |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Avoid contact with skin, eyes, and clothing.[2][4] | General laboratory safety guidelines[2][4] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] For long-term stability, storage at -20°C is recommended for similar cholesteryl esters.[1][2] | Supplier recommendations for similar compounds[1][2] |
| Incompatible Materials | Strong oxidizing agents.[4] | General chemical incompatibility |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to minimize exposure.
| PPE Type | Specification | Source |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[5] | OSHA and general lab safety standards[5] |
| Skin Protection | Wear protective gloves and a lab coat.[4] | Standard laboratory practice[4] |
| Respiratory Protection | If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be worn.[4] | General industrial hygiene principles[4] |
First Aid and Emergency Procedures
In the event of exposure or an accident, follow these first aid and emergency procedures.
| Situation | Procedure | Source |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists.[6] | Standard first aid protocols[6] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[6] | General first aid measures[6] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms persist.[4] | Standard emergency procedures[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[6] | General first aid advice[6] |
| Firefighting | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6] Thermal decomposition can lead to the release of irritating gases and vapors.[6] | Standard firefighting measures for organic solids[6] |
| Accidental Release | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation.[6] | General laboratory spill cleanup procedures[6] |
Experimental Protocols
Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available. The information provided in this guide is based on standard chemical safety principles and data extrapolated from similar compounds.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a general workflow for the safe handling of a chemical substance like this compound, from acquisition to disposal, based on standard laboratory safety protocols.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. The information has been compiled from sources believed to be reliable, but no warranty, express or implied, is made as to its accuracy, completeness, or adequacy. Users of this information are advised to consult their institution's safety protocols and to conduct their own investigations to determine the suitability of this information for their particular purposes.
References
The Natural Occurrence of Long-Chain Cholesteryl Esters: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain cholesteryl esters (CEs) are critical lipid molecules that play a central role in cholesterol transport, storage, and metabolism. As the primary form for storing and transporting cholesterol in the body, their presence and composition in various tissues and lipoproteins are of significant interest in biomedical research and drug development. Dysregulation of CE metabolism is implicated in numerous pathologies, including atherosclerosis, neurodegenerative diseases, and rare genetic disorders. This technical guide provides a comprehensive overview of the natural occurrence of long-chain CEs, detailing their distribution in human tissues and lipoproteins. It includes a summary of quantitative data, detailed experimental protocols for their analysis, and a visual representation of the key signaling pathways governing their homeostasis.
Introduction
Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is esterified with long-chain fatty acids to form cholesteryl esters. This conversion, primarily catalyzed by the enzymes Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin-cholesterol acyltransferase (LCAT), renders the molecule more hydrophobic, facilitating its packaging into the core of lipoproteins for transport through the bloodstream and its storage within intracellular lipid droplets. The fatty acid composition of these CEs is diverse and reflects both dietary intake and endogenous synthesis. Understanding the distribution and composition of long-chain CEs in different biological compartments is crucial for elucidating their physiological roles and their involvement in disease pathogenesis.
Natural Occurrence and Distribution
Long-chain CEs are ubiquitously found throughout the human body, with significant concentrations in plasma lipoproteins, the adrenal glands, liver, adipose tissue, and atherosclerotic plaques.
Plasma Lipoproteins
A significant portion of plasma cholesterol exists as CEs, transported within the core of various lipoproteins. High-density lipoprotein (HDL) is enriched in CEs through the action of LCAT in the plasma, a key step in reverse cholesterol transport. These CEs can then be transferred to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) by the cholesteryl ester transfer protein (CETP).[1][2][3][4]
Adrenal Glands
The adrenal cortex stores large amounts of CEs in lipid droplets, which serve as a readily available reservoir of cholesterol for the synthesis of steroid hormones.[5][6][7] The mobilization of this cholesterol from CE stores is a critical step in the steroidogenic pathway.[5][7]
Liver
The liver is a central hub for cholesterol metabolism. It synthesizes cholesterol, incorporates it into lipoproteins, and also takes up cholesterol from circulation. Within hepatocytes, excess cholesterol is esterified by ACAT2 and stored as CEs in lipid droplets.[8][9] These hepatic CE stores can be mobilized for the assembly and secretion of VLDL.
Adipose Tissue
Adipose tissue also serves as a storage site for CEs. The fatty acid composition of CEs in adipose tissue can reflect long-term dietary fat intake.[8][10][11]
Atherosclerotic Plaques
A hallmark of atherosclerosis is the accumulation of CEs within macrophages in the arterial wall, leading to the formation of foam cells.[9][12] The CEs found in these plaques are a major component of the lipid core of atherosclerotic lesions.[12]
Other Tissues
Very long-chain CEs have been identified as a major lipid component of human meibomian gland secretions, where they contribute to the stability of the tear film.[8][13] Altered levels of long-chain CEs have also been observed in the brains of individuals with neurodegenerative diseases such as Alzheimer's disease.[1][14][15]
Quantitative Data on Long-Chain Cholesteryl Esters
The following tables summarize the fatty acid composition of cholesteryl esters in human plasma/serum from various studies. It is important to note that obtaining absolute concentrations of individual CE species in solid tissues is technically challenging and such data is sparse in the literature. The data presented here is primarily as a percentage of total cholesteryl ester fatty acids.
| Fatty Acid | Serum Cholesteryl Esters (Healthy Dutch Volunteers)[16] | Serum Cholesteryl Esters (Healthy Individuals - KANWU study)[5] |
| Myristic acid (14:0) | ~2.2 g/100g | Increased with SFA diet |
| Palmitic acid (16:0) | ~1.7 g/100g | - |
| Palmitoleic acid (16:1n-7) | 1.5-4 g/100g | - |
| Stearic acid (18:0) | ~1.0 g/100g | - |
| Oleic acid (18:1) | ~6.5 g/100g | Increased with MUFA diet |
| Linoleic acid (18:2) | ~9.3 g/100g | - |
| Arachidonic acid (20:4n-6) | 6-7 g/100g | - |
| Eicosapentaenoic acid (20:5n-3) | - | Markedly increased with fish oil |
| Docosahexaenoic acid (22:6n-3) | - | Markedly increased with fish oil |
| trans Fatty acids (18:1) | ~1.1 g/100g | - |
| Table 1: Fatty Acid Composition of Human Serum Cholesteryl Esters (% of total fatty acids). |
| Cholesteryl Ester Species | Association with Alzheimer's Disease (Odds Ratio per log2 unit)[14][15] |
| CE 32:0 | 0.237 (Reduced in AD) |
| CE 34:0 | 0.152 (Reduced in AD) |
| CE 34:6 | 0.126 (Reduced in AD) |
| CE 32:4 | 0.056 (Reduced in AD) |
| CE 33:6 | 0.205 (Reduced in AD) |
| Table 2: Association of specific long-chain cholesteryl esters in plasma with Alzheimer's Disease (AD). |
Signaling Pathways in Cholesteryl Ester Metabolism
The homeostasis of long-chain CEs is tightly regulated by a complex network of signaling pathways that control cholesterol synthesis, uptake, esterification, and efflux.
Reverse Cholesterol Transport (RCT)
RCT is a critical pathway for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion.[2][3][4][17][18] This process is initiated by the efflux of cholesterol from cells to HDL, a step mediated by ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[4] The cholesterol is then esterified to CEs by LCAT, trapping it within the HDL particle. These CEs are then transported to the liver, either directly via scavenger receptor class B type I (SR-BI) or indirectly after transfer to VLDL/LDL by CETP. The liver X receptors (LXRs) are key transcriptional regulators of this pathway, inducing the expression of ABCA1 and ABCG1 in response to elevated cellular cholesterol levels.[4]
References
- 1. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 2. Cholesteryl ester transfer protein: its role in plasma lipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of plasma lipid transfer proteins in lipoprotein metabolism and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of plasma lipid transfer proteins in lipoprotein metabolism and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vesicular and non-vesicular sterol transport in living cells. The endocytic recycling compartment is a major sterol storage organelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid composition of adipose tissue and blood in humans and its use as a biomarker of dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Human Plasma Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Composition of Adipose Tissue Triglycerides After Weight Loss and Weight Maintenance: the DIOGENES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid composition of adipose tissue in humans. Implications for the dietary fat-serum cholesterol-CHD issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Research Portal [scholarship.miami.edu]
- 14. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatic cholesteryl ester accumulation in lysosomal acid lipase deficiency: non-invasive identification and treatment monitoring by magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of cholesteryl ester transfer protein in reverse cholesterol transport | Semantic Scholar [semanticscholar.org]
- 17. Non-vesicular sterol transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cholesteryl Heneicosanoate in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and analysis of cholesteryl esters, with a focus on cholesteryl heneicosanoate, within the context of lipid metabolism research. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the metabolic significance, analytical methodologies, and potential therapeutic implications of this class of lipids.
Introduction to Cholesteryl Esters in Lipid Metabolism
Cholesteryl esters are neutral lipids formed through the esterification of cholesterol with a fatty acid. This conversion, primarily catalyzed by the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), results in a more hydrophobic molecule than free cholesterol.[1] Cholesteryl esters are key components of cellular lipid droplets and plasma lipoproteins, playing crucial roles in cholesterol storage, transport, and overall lipid homeostasis.[1][2]
The metabolism of cholesteryl esters is intricately linked to cellular health and disease. Dysregulation of their synthesis and hydrolysis is associated with several pathological conditions, including atherosclerosis, lipid metabolism disorders, and neurodegenerative diseases.[1] Consequently, the study of specific cholesteryl esters, such as this compound, is of significant interest in understanding disease mechanisms and identifying potential therapeutic targets.
This compound is a cholesteryl ester containing a 21-carbon fatty acid (heneicosanoic acid). While less common than esters of more abundant fatty acids like oleate (B1233923) or palmitate, its presence and concentration can serve as a valuable internal standard in lipidomic analyses due to its rarity in most biological systems.[3]
Role in Cellular Signaling and Disease
Cholesteryl esters are integral to the structure and function of cell membranes, particularly in the organization of lipid rafts.[1] These specialized membrane microdomains are enriched in cholesterol and sphingolipids, serving as platforms for signal transduction. By modulating the composition of these rafts, cholesteryl esters can influence the activity of various signaling proteins, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1]
Recent lipidomics studies have begun to uncover associations between specific cholesteryl ester profiles and disease states. For instance, alterations in long-chain cholesteryl esters have been linked to Alzheimer's disease.[4] Furthermore, research in children with obesity has shown that changes in lipid biomarkers, including certain cholesteryl esters, may foreshadow the development of cardiometabolic diseases such as type 2 diabetes and cardiovascular disease. These findings underscore the potential of cholesteryl ester profiling as a tool for early disease detection and risk assessment.[5][6]
Quantitative Data on Cholesteryl Esters
While specific quantitative data for this compound across various biological samples is not extensively documented in readily available literature, it is commonly used as an internal standard in targeted lipidomics analyses. The tables below present representative data for other cholesteryl esters, illustrating the typical ranges observed in different experimental contexts. This data is intended to provide a comparative framework for researchers designing their own studies.
Table 1: Adrenal Cholesteryl Ester Composition in Rats
| Cholesteryl Ester | Concentration (nmol/adrenal) |
| Cholesteryl Adrenate | 19.8 ± 2.1 |
| Cholesteryl Arachidonate | 8.5 ± 1.0 |
| Cholesteryl Oleate | 4.2 ± 0.5 |
| Cholesteryl Palmitate | 2.1 ± 0.3 |
| Cholesteryl Stearate | 1.5 ± 0.2 |
| Cholesteryl Myristate | 0.8 ± 0.1 |
| Cholesteryl Cervonate | 0.6 ± 0.1 |
Data adapted from a study on rat adrenal glands, demonstrating the relative abundance of different cholesteryl esters. Cholesteryl heptadecanoate was used as an internal standard.[7]
Experimental Protocols
The analysis of cholesteryl esters requires robust and sensitive methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[8][9] Below are detailed protocols for the extraction and analysis of cholesteryl esters from biological samples.
Lipid Extraction from Cells or Tissues
This protocol outlines a standard method for the extraction of total lipids, including cholesteryl esters, from biological matrices.
Materials:
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas stream
Procedure:
-
Homogenize the tissue or cell pellet in a chloroform/methanol mixture (2:1, v/v).
-
Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
Quantification of Cholesteryl Esters by GC-MS
This protocol describes the derivatization and analysis of cholesteryl esters using GC-MS. This compound is often used as an internal standard in this type of assay.[3]
Materials:
-
Internal standard (e.g., this compound)[3]
-
Acid-catalyzed methanolysis reagent
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system
Procedure:
-
Add a known amount of the internal standard to the lipid extract.
-
Perform an acid-catalyzed methanolysis to convert fatty acids from cholesteryl esters to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs and the remaining cholesterol backbone.
-
Dry the sample and derivatize the cholesterol by adding BSTFA with 1% TMCS and pyridine to produce trimethylsilyl (B98337) ether (TMSE) cholesterol.[3]
-
Analyze the derivatized sample by GC-MS.[3]
-
Quantify the individual cholesteryl esters by comparing their peak areas to that of the internal standard.
Enzymatic Assay for Total and Free Cholesterol
This method allows for the determination of both free cholesterol and total cholesterol, from which the amount of esterified cholesterol can be calculated.[10]
Materials:
-
Cholesterol assay kit (containing cholesterol oxidase, cholesterol esterase, and a probe)
-
Microplate reader
Procedure:
-
Prepare two sets of samples. To one set, add a reaction mix containing cholesterol oxidase and a probe to measure free cholesterol.
-
To the second set, add a reaction mix containing cholesterol oxidase, cholesterol esterase, and a probe to measure total cholesterol (free + esterified).
-
Incubate the samples according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of cholesteryl esters by subtracting the free cholesterol concentration from the total cholesterol concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to cholesteryl ester metabolism and analysis.
Caption: Overview of Cholesteryl Ester Synthesis, Storage, and Hydrolysis.
Caption: Workflow for Cholesteryl Ester Analysis by GC-MS.
Conclusion
The study of cholesteryl esters, including the use of this compound as an internal standard, is fundamental to advancing our understanding of lipid metabolism and its role in disease. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals in the field. As analytical techniques continue to improve in sensitivity and specificity, the ability to delineate the complex roles of individual cholesteryl ester species will undoubtedly lead to new diagnostic and therapeutic opportunities in a range of metabolic disorders.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma lipidomics analysis finds long chain cholesteryl esters to be associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Biomarkers for Cardiometabolic Disease: Risk Assessment in Young Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Lipidomics in triacylglycerol and cholesteryl ester oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
An In-depth Technical Guide to the Thermotropic Behavior of Cholesteryl Heneicosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cholesteryl esters (CEs) are crucial lipids involved in the transport and storage of cholesterol and are significant components in various biological systems and pathological conditions, such as atherosclerosis. Their thermotropic behavior, characterized by the formation of liquid crystalline phases upon temperature changes, is of significant interest for understanding their physicochemical properties and biological roles. This technical guide provides a detailed overview of the thermotropic properties of Cholesteryl Heneicosanoate (C21:0), a long-chain saturated cholesteryl ester. It covers its phase transition behavior, quantitative thermal data, and the experimental protocols used for characterization.
Introduction to Cholesteryl Ester Thermotropism
Cholesteryl esters are known for their complex phase behavior, transitioning through one or more liquid crystalline (mesomorphic) states between the solid crystalline and isotropic liquid phases.[1][2] The two most common mesophases for long-chain saturated cholesteryl esters are the smectic and cholesteric phases.
-
Crystalline State (K): At low temperatures, molecules are arranged in a highly ordered, three-dimensional lattice. Cholesteryl esters can exhibit polymorphism, meaning they can exist in different crystalline forms.[2]
-
Smectic Phase (Sm): A liquid crystalline phase where molecules are arranged in layers. The molecules are positionally ordered in one dimension (perpendicular to the layers) and are typically oriented parallel to each other.
-
Cholesteric Phase (Ch): Also known as the chiral nematic phase, this is a liquid crystalline phase where the molecules are directionally oriented, but their positions are not ordered. The direction of this orientation rotates in a helical manner throughout the sample.
-
Isotropic Liquid (I): At high temperatures, the substance melts into a true liquid state with no long-range positional or orientational order.
The specific transition temperatures and the types of phases observed are highly dependent on the length and saturation of the fatty acyl chain.[1]
Thermotropic Data for this compound
Quantitative data for the thermotropic phase transitions of cholesteryl esters are primarily determined using Differential Scanning Calorimetry (DSC), which measures heat flow, and Polarized Light Microscopy (PLM), which observes the optical textures of the different phases.[1]
The expected phase transitions for this compound upon heating are: Crystal (K) → Smectic (Sm) → Cholesteric (Ch) → Isotropic Liquid (I)
The table below summarizes the expected quantitative data, extrapolated from trends in the saturated cholesteryl ester series.
| Transition | Parameter | Expected Value |
| Crystal → Smectic | Transition Temperature (TK-Sm) | ~85 - 90 °C |
| Enthalpy (ΔHK-Sm) | ~30 - 40 kJ/mol | |
| Smectic → Cholesteric | Transition Temperature (TSm-Ch) | ~90 - 92 °C |
| Enthalpy (ΔHSm-Ch) | ~1 - 2 kJ/mol | |
| Cholesteric → Isotropic | Transition Temperature (TCh-I) | ~92 - 94 °C |
| Enthalpy (ΔHCh-I) | ~0.5 - 1 kJ/mol |
Note: These values are estimations based on the trends observed for other long-chain saturated cholesteryl esters and should be confirmed by empirical measurement.
Visualizing Phase Transitions and Experimental Workflow
3.1. Thermotropic Phase Transition Pathway
The following diagram illustrates the sequence of phase transitions for a long-chain saturated cholesteryl ester like this compound upon heating and cooling.
Caption: Phase transition sequence for this compound.
3.2. Experimental Characterization Workflow
The characterization of thermotropic behavior involves a coordinated approach using DSC and PLM.
Caption: Workflow for thermotropic characterization.
Experimental Protocols
4.1. Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[4][5][6]
-
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the identification of first-order phase transitions.
-
Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-IB, Mettler TA 4000 series) equipped with a cooling system.[3]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of high-purity this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the first expected transition (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature above the final transition into the isotropic liquid phase (e.g., 120 °C).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample back to the starting temperature at the same controlled rate.
-
A second heating scan is often performed to check for reproducibility and to study any metastable phases.[3]
-
-
Data Analysis:
-
The resulting DSC thermogram plots heat flow against temperature. Endothermic transitions (e.g., melting) appear as peaks.
-
The transition temperature (T) is typically determined from the onset or the peak of the endotherm.
-
The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.
-
4.2. Polarized Light Microscopy (PLM)
PLM is used to visually identify the different liquid crystalline phases based on their unique optical textures.[7][8] Anisotropic phases, like liquid crystals, are birefringent and appear bright and textured between crossed polarizers, while the isotropic liquid is dark.[9]
-
Objective: To visually confirm the phase transitions identified by DSC and to identify the specific type of liquid crystal mesophase.
-
Instrumentation: A polarizing microscope equipped with a precision hot stage, a temperature controller, and a camera for photomicrography.[10]
-
Sample Preparation:
-
Place a small amount of the this compound sample onto a clean glass microscope slide.
-
Cover the sample with a clean coverslip.
-
Gently heat the slide on a hot plate to melt the sample, allowing it to spread into a thin film between the slide and coverslip. This ensures good optical clarity and uniform thickness.
-
-
Experimental Procedure:
-
Place the prepared slide onto the microscope's hot stage.
-
Set the microscope to "crossed polars" configuration, where the analyzer and polarizer are oriented at 90° to each other.
-
Slowly heat the sample on the hot stage, closely following the heating program used in the DSC experiment.
-
Observe the sample through the eyepieces as the temperature increases.
-
Carefully record the temperatures at which changes in the optical texture occur. These changes correspond to the phase transitions.
-
Capture photomicrographs of the characteristic textures for each phase (e.g., focal conic texture for smectic, planar or fingerprint texture for cholesteric).
-
Repeat the observation process during a controlled cooling cycle to observe the formation of phases from the isotropic melt.
-
By combining the quantitative thermodynamic data from DSC with the qualitative visual observations from PLM, a comprehensive understanding of the thermotropic behavior of this compound can be achieved.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. researchgate.net [researchgate.net]
- 4. ucm.es [ucm.es]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. Cholesterol ester crystals in polarized light show pathways in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscope Configuration [micro.magnet.fsu.edu]
Cholesteryl Heneicosanoate: An In-Depth Technical Review of its Current Role in Biomedical Research
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of cholesteryl heneicosanoate, with a specific focus on its potential application as a biomarker in disease. A comprehensive review of existing literature indicates that while the broader class of cholesteryl esters is heavily implicated in various pathological processes, this compound's primary role in biomedical research is currently confined to its use as an analytical tool rather than as a direct indicator of disease.
This compound: Not an Established Disease Biomarker
A thorough examination of scientific databases reveals a lack of evidence supporting the use of this compound as a clinical or preclinical biomarker for any specific disease. Studies investigating altered levels of cholesteryl esters in cancer, neurodegenerative disorders, and metabolic diseases have not specifically identified this compound as having a significant correlation with disease presence, progression, or prognosis.
While it is well-documented that cancer cells exhibit reprogrammed cholesterol metabolism, leading to an accumulation of cholesteryl esters that can contribute to tumor growth and survival, these findings are generally broad and do not single out the heneicosanoate ester. Similarly, the accumulation of cholesteryl esters in the brain is a known feature of certain neurodegenerative diseases like Alzheimer's, but the specific role of this compound in this context has not been elucidated.
Primary Application: An Internal Standard in Analytical Chemistry
The predominant application of this compound in scientific research is as an internal standard for the quantitative analysis of other lipids.[1][2][3][4][5][6] Its chemical properties—a stable ester of cholesterol and a long-chain fatty acid (heneicosanoic acid, C21:0)—make it a suitable reference compound in various analytical platforms, particularly chromatography and mass spectrometry.
As an internal standard, a known amount of this compound is added to a biological or other sample at the beginning of the analytical process. It is then used to calibrate the measurement of other analytes in the sample, correcting for variations in sample preparation, extraction, and instrument response. Its use has been noted in the analysis of sterols and their esters in food products like corn and peanut oil.[2][3][4][5]
Experimental Protocol: Quantification of Lipids using this compound as an Internal Standard
The following is a generalized protocol for the analysis of fatty acids and cholesterol in cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS), where this compound could be used as an internal standard for the cholesteryl ester class. This protocol is based on methodologies described for lipid analysis.[1]
Objective: To quantify the levels of various fatty acids and cholesterol in a cell lysate.
Materials:
-
Cultured cells
-
Solvents: Toluene, Methanol (B129727), n-Hexane, Pyridine (B92270)
-
Reagents: Acetyl chloride, Butylated hydroxytoluene (BHT), Sodium carbonate, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standards: A mix of internal standards including a known quantity of this compound for the cholesteryl ester fraction, and other standards for different lipid classes (e.g., a free fatty acid like heptadecanoic acid).
Procedure:
-
Sample Preparation:
-
Harvest and wash cultured cells.
-
Add the internal standard mix, including a precise amount of this compound, to the cell pellet.
-
-
Lipid Derivatization (Acid-catalyzed Methanolysis):
-
Add a solution of 2% acetyl chloride in methanol to the cell pellet.
-
Incubate at a specific temperature (e.g., 100°C) for 1 hour to convert fatty acids from all lipid classes into fatty acid methyl esters (FAMEs). This process will also liberate cholesterol from cholesteryl esters.
-
-
Extraction:
-
After cooling, add a saturated solution of sodium carbonate to neutralize the reaction.
-
Extract the FAMEs and free cholesterol using n-hexane.
-
Centrifuge to separate the phases and collect the upper hexane (B92381) layer containing the lipids.
-
Dry the hexane extract under a stream of nitrogen.
-
-
GC-MS Analysis of FAMEs:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject an aliquot into a GC-MS system equipped with a wax column.
-
The GC oven temperature is programmed to separate the different FAMEs based on their volatility and polarity.
-
The mass spectrometer is operated in electron ionization (EI) mode to generate characteristic fragmentation patterns for identification and quantification of each FAME relative to the fatty acid internal standard.
-
-
Derivatization and GC-MS Analysis of Cholesterol:
-
The remaining sample is further dried.
-
Add BSTFA with 1% TMCS and pyridine to convert the free cholesterol (including that liberated from cholesteryl esters) into its more volatile trimethylsilyl (B98337) (TMS) ether derivative.
-
Inject an aliquot into the GC-MS.
-
The amount of cholesterol is quantified relative to the signal of the derivatized this compound internal standard.
-
Data Analysis: The concentration of each analyte is calculated by comparing the peak area of the analyte to the peak area of its corresponding internal standard, using a pre-established calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of lipids in a biological sample using an internal standard like this compound.
Conclusion
References
- 1. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cholesteryl Heneicosanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and purification of cholesteryl heneicosanoate. The methodologies described are based on established procedures for the synthesis of long-chain cholesteryl esters and are intended to serve as a comprehensive guide for researchers in academia and industry.
Introduction
Cholesteryl esters are critical components of cellular lipid metabolism and are involved in the transport and storage of cholesterol.[1] this compound, the ester of cholesterol and heneicosanoic acid (a 21-carbon saturated fatty acid), is a valuable standard for lipid research and mass spectrometry due to its specific chain length. Its synthesis and purification require careful control of reaction conditions and purification procedures to ensure high purity. This document outlines a reliable method for its preparation and subsequent purification.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Reactants and Stoichiometry for Synthesis
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Typical Amount (for 1g Cholesterol) |
| Cholesterol | 386.65 | 1 | 1.00 g |
| Heneicosanoic Acid | 326.57 | 1 | 0.84 g |
| Triphenylphosphine-sulfur trioxide adduct | 356.36 | 1 | 0.92 g |
| Toluene (B28343) | 92.14 | Solvent | 20 mL |
Table 2: Purification and Expected Yield/Purity
| Parameter | Method | Details | Expected Outcome |
| Purification | Silica (B1680970) Gel Column Chromatography | Mobile Phase: Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | Removal of unreacted starting materials and byproducts |
| Recrystallization | Solvent: Acetone (B3395972) or Ethanol (B145695)/Hexane mixture | High-purity crystalline product | |
| Yield | - | - | 60-80% (typical for similar long-chain esters) |
| Purity | Thin-Layer Chromatography (TLC), NMR | - | >98% |
Experimental Protocols
I. Synthesis of this compound via Organocatalyzed Esterification
This protocol is adapted from a general method for the synthesis of long-chain cholesteryl esters using a triphenylphosphine-sulfur trioxide adduct as a catalyst.[2] This method offers high yields and avoids harsh acidic or basic conditions.
Materials:
-
Cholesterol
-
Heneicosanoic acid
-
Triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
To a dry 50 mL round-bottom flask, add cholesterol (1.0 g, 2.59 mmol) and heneicosanoic acid (0.85 g, 2.59 mmol).
-
Add 20 mL of anhydrous toluene to the flask.
-
Begin stirring the mixture under an inert atmosphere (N2 or Ar).
-
Add the triphenylphosphine-sulfur trioxide adduct (0.92 g, 2.59 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 110 °C using a heating mantle.
-
Maintain the reaction at 110 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1 v/v) mobile phase. The product, this compound, will have a higher Rf value than cholesterol.
-
Once the reaction is complete (disappearance of the cholesterol spot on TLC), allow the mixture to cool to room temperature.
-
The crude reaction mixture is now ready for purification.
II. Purification of this compound
A two-step purification process involving silica gel column chromatography followed by recrystallization is recommended to achieve high purity.
A. Silica Gel Column Chromatography
Materials:
-
Crude this compound reaction mixture
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove most of the toluene.
-
Dissolve the crude residue in a minimal amount of hexane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the ethyl acetate concentration (e.g., from 0% to 5% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the partially purified product.
B. Recrystallization
Materials:
-
Partially purified this compound
-
Acetone or a mixture of ethanol and hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the partially purified this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot acetone (or ethanol) to dissolve the solid completely. Gentle heating may be necessary.[3]
-
If using a mixed solvent system, dissolve the product in a minimal amount of hot ethanol and then add hexane dropwise until the solution becomes slightly turbid. Reheat gently to obtain a clear solution.[4]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: The organocatalyzed esterification reaction of cholesterol and heneicosanoic acid.
Caption: Step-by-step flowchart for the purification of this compound.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
Application Note and Protocol: Comprehensive NMR Characterization of Cholesteryl Heneicosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of cholesteryl heneicosanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Cholesteryl esters, such as this compound, are significant in biological systems as they are the primary form for cholesterol transport and storage. Their accumulation is linked to various pathological conditions, including atherosclerosis. Accurate structural elucidation and characterization of these molecules are therefore crucial in biomedical and pharmaceutical research. This application note outlines the protocols for ¹H and ¹³C NMR analysis, presents expected chemical shifts in a tabular format, and includes a workflow diagram for the characterization process. While specific experimental data for this compound is not widely published, the provided data is based on the well-established NMR characterization of the cholesterol moiety and fatty acid esters, ensuring a high degree of predictive accuracy.
Introduction
This compound is an ester formed from cholesterol and heneicosanoic acid, a 21-carbon saturated fatty acid. Like other cholesteryl esters, it is a highly nonpolar molecule found in lipid droplets and lipoproteins.[1] Understanding the structure and conformation of this compound is essential for studying its role in lipid metabolism and its implications in disease. NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[2] This note details the application of ¹H, ¹³C, and 2D NMR techniques for the comprehensive characterization of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known values for the cholesterol skeleton and long-chain fatty acid esters.[3][4][5] The numbering scheme for the cholesterol and heneicosanoate moieties is provided in Figure 1.
Figure 1. Chemical structure of this compound with the standard numbering for the cholesterol core and the heneicosanoate chain.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cholesterol Moiety | |||
| H-3 | ~4.60 | Multiplet | Shifted downfield due to the ester linkage. |
| H-6 | ~5.37 | Multiplet | Vinylic proton. |
| H-18 (CH₃) | ~0.68 | Singlet | Angular methyl group. |
| H-19 (CH₃) | ~1.02 | Singlet | Angular methyl group. |
| H-21 (CH₃) | ~0.91 | Doublet | |
| H-26/H-27 (CH₃) | ~0.86 | Doublet | |
| Other Steroid Protons | 0.8 - 2.4 | Multiplets | Complex overlapping region. |
| Heneicosanoate Moiety | |||
| H-2' (α-CH₂) | ~2.29 | Triplet | Adjacent to the carbonyl group. |
| H-3' (β-CH₂) | ~1.61 | Multiplet | |
| H-4' to H-20' (-(CH₂)₁₇-) | ~1.25 | Multiplet | Bulk of the aliphatic chain. |
| H-21' (ω-CH₃) | ~0.88 | Triplet | Terminal methyl group. |
Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent and concentration.[5]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| Cholesterol Moiety | ||
| C-3 | ~74.0 | Oxygen-bearing carbon, shifted downfield. |
| C-5 | ~139.6 | Vinylic carbon (quaternary). |
| C-6 | ~122.7 | Vinylic carbon (methine). |
| C-10 | ~36.5 | Quaternary carbon. |
| C-13 | ~42.3 | Quaternary carbon. |
| C-18 | ~11.8 | Methyl carbon. |
| C-19 | ~19.3 | Methyl carbon. |
| C-21 | ~18.7 | Methyl carbon. |
| C-26 | ~22.5 | Methyl carbon. |
| C-27 | ~22.8 | Methyl carbon. |
| Other Steroid Carbons | 21 - 57 | Aliphatic carbons in the ring system. |
| Heneicosanoate Moiety | ||
| C-1' (C=O) | ~173.3 | Carbonyl carbon of the ester. |
| C-2' (α-CH₂) | ~34.5 | |
| C-3' (β-CH₂) | ~25.1 | |
| C-4' to C-19' (-(CH₂)₁₆-) | ~29.1 - 29.7 | Methylene chain carbons. |
| C-20' (ω-1 CH₂) | ~31.9 | |
| C-21' (ω-CH₃) | ~14.1 | Terminal methyl carbon. |
Note: The interpretation of complex spectra, especially for the cholesterol moiety, often requires 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignment.[3][6]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.[5]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for nonpolar compounds like cholesteryl esters. Ensure the solvent is of high purity.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz or higher field NMR spectrometer.
¹H NMR Spectroscopy:
-
Experiment: Standard single-pulse experiment.
-
Pulse Angle: 30-90 degrees.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.
2D NMR Spectroscopy (for full assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[6]
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Correct the baseline to be flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis in ¹H NMR.
-
Assignment: Assign the peaks to the corresponding nuclei in the this compound structure using the chemical shift tables, multiplicities, and correlations from 2D NMR spectra.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR Characterization.
Biological Context and Significance
Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in plasma. The metabolism of cholesteryl esters is critical for maintaining cellular cholesterol homeostasis.[8] Dysregulation of cholesteryl ester metabolism is a key factor in the development of atherosclerosis, where their accumulation in macrophages within the arterial wall leads to foam cell formation and plaque development. Furthermore, cholesteryl esters are integral components of lipid rafts, which are specialized membrane microdomains involved in cellular signaling.[8] The detailed structural characterization of specific cholesteryl esters like heneicosanoate is a fundamental step toward understanding their precise roles in these biological processes and for the development of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 4. Complete 1H NMR assignment of cholesteryl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
Application Note and Protocol: 1H and 13C NMR Spectral Data of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for a variety of cholesteryl esters. Additionally, it outlines comprehensive experimental protocols for the preparation and analysis of these compounds using NMR spectroscopy.
Introduction
Cholesteryl esters are crucial lipids in biological systems, serving as a storage and transport form of cholesterol.[1] Their structural elucidation is paramount in various research fields, including the study of metabolic diseases and the development of new therapeutics. NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of cholesteryl esters in solution.[2] This application note summarizes key 1H and 13C NMR chemical shift data for common cholesteryl esters and provides standardized protocols for obtaining high-quality spectra.
1H and 13C NMR Spectral Data
The following tables summarize the characteristic 1H and 13C NMR chemical shifts for several common cholesteryl esters. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: 1H NMR Chemical Shifts (ppm) of Selected Cholesteryl Esters in CDCl₃
| Assignment | Cholesteryl Acetate[3] | Cholesteryl Oleate[4] | Cholesteryl Stearate[5] |
| H-3 | 4.60 | 4.62 | 4.61 |
| H-6 | 5.37 | 5.38 | 5.37 |
| H-18 (C-18 CH₃) | 0.68 | 0.68 | 0.68 |
| H-19 (C-19 CH₃) | 1.02 | 1.02 | 1.02 |
| H-21 (C-21 CH₃) | 0.91 | 0.92 | 0.92 |
| H-26/H-27 (C-26/C-27 CH₃) | 0.86 | 0.86 | 0.86/0.87 |
| Acetyl CH₃ | 2.03 | - | - |
| Oleate (B1233923)/Stearate α-CH₂ | - | 2.28 | 2.28 |
| Oleate/Stearate terminal CH₃ | - | 0.88 | 0.88 |
| Oleate =CH | - | 5.34 | - |
Table 2: 13C NMR Chemical Shifts (ppm) of Selected Cholesteryl Esters in CDCl₃
| Assignment | Cholesteryl Acetate[3] | Cholesteryl Stearate[5] |
| C-3 | 74.01 | 73.67 |
| C-5 | 139.64 | 139.74 |
| C-6 | 122.64 | 122.58 |
| C-10 | 36.58 | 36.64 |
| C-13 | 42.30 | 42.36 |
| C-18 | 11.84 | 11.89 |
| C-19 | 19.29 | 19.35 |
| C-21 | 18.70 | 18.76 |
| C-26 | 22.54 | 22.59 |
| C-27 | 22.80 | 22.82 |
| Acetyl C=O | 170.60 | - |
| Acetyl CH₃ | 21.43 | - |
| Stearate C=O | - | 173.22 |
| Stearate α-CH₂ | - | 34.75 |
| Stearate (CH₂)n | - | ~29.74 |
| Stearate terminal CH₃ | - | 14.14 |
Experimental Protocols
High-quality NMR spectra are contingent on meticulous sample preparation and appropriate instrument parameter selection.[6]
Sample Preparation
-
Sample Quantity:
-
Solvent Selection:
-
Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for cholesteryl esters due to its excellent dissolving power for lipids.[6] Ensure the solvent is of high purity to prevent extraneous signals.[6]
-
-
Dissolution:
-
Filtration:
-
Internal Standard:
-
For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.[7]
-
NMR Data Acquisition
-
Instrumentation:
-
Data can be acquired on a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For cholesteryl esters, a spectral width of approximately 12 ppm is adequate.
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.[10]
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[7]
-
-
2D NMR Experiments (for full assignment):
-
For unambiguous assignment of all proton and carbon signals, especially in the overlapping aliphatic regions, 2D NMR experiments are invaluable.[11]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, which is useful for identifying quaternary carbons.[10]
-
Workflow for NMR Analysis of Cholesteryl Esters
References
- 1. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 4. Cholesteryl oleate (303-43-5) 1H NMR spectrum [chemicalbook.com]
- 5. CHOLESTERYL STEARATE(1184-05-0) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. magritek.com [magritek.com]
- 11. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
Application Note: Quantitative Analysis of Cholesteryl Heneicosanoate by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body.[1][2] They are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1] The accumulation and metabolism of CEs are implicated in various physiological and pathological processes, including the formation of lipid droplets, modulation of cell membrane properties, and the development of diseases such as atherosclerosis and certain cancers.[1][3][4] Cholesteryl heneicosanoate, a CE with a 21-carbon fatty acid chain, serves as a representative long-chain cholesteryl ester for analytical studies.
This application note provides a detailed protocol for the sensitive and robust quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be compatible with standard lipidomics workflows and is applicable to various biological matrices.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. The process involves lipid extraction from the biological sample, followed by separation using reverse-phase liquid chromatography and subsequent detection and quantification by tandem mass spectrometry.
Figure 1. Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation and Lipid Extraction
A modified Bligh-Dyer extraction method is recommended for the efficient recovery of neutral lipids like cholesteryl esters.[5]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate, or plasma)
-
Internal Standard (IS): Cholesteryl heptadecanoate (CE 17:0) or a deuterated cholesterol ester standard[6][7]
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
1.5 mL microcentrifuge tubes
-
Nitrogen evaporator
Protocol:
-
To 100 µL of sample (e.g., plasma or cell suspension), add the internal standard (e.g., 50 pmol of CE 17:0).
-
Add 250 µL of methanol and 250 µL of chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
Add 100 µL of deionized water and vortex again for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 (v/v) IPA:MeOH with 10 mM ammonium (B1175870) formate) for LC-MS/MS analysis.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Reverse-phase chromatography is effective for separating cholesteryl esters based on their hydrophobicity.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer.
-
C18 reverse-phase column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).[8][9]
LC Parameters:
| Parameter | Value |
|---|---|
| Mobile Phase A | 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[8] |
| Mobile Phase B | 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[8] |
| Flow Rate | 0.5 mL/min[8] |
| Column Temp. | 50 °C |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min: 40% B; 2-12 min: 40-100% B; 12-18 min: 100% B; 18.1-20 min: 40% B |
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[10][11]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Key Fragmentation: Cholesteryl esters typically form an ammonium adduct [M+NH4]+ in ESI, which then fragments to produce a characteristic product ion at m/z 369.3, corresponding to the dehydrated cholesterol backbone.[8][9] Alternatively, a neutral loss of 368.5 Da (cholestane) can be monitored.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 710.7 [M+NH4]+ | 369.3 | 20-30 |
| IS: Cholesteryl Heptadecanoate | 654.6 [M+NH4]+ | 369.3 | 20-30 |
Quantitative Data
The LC-MS/MS method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). A calibration curve can be prepared by spiking known concentrations of a this compound standard into a representative blank matrix.
Table 1: Representative Quantitative Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| LOD | ~0.1 - 0.5 ng/mL |
| LOQ | ~0.5 - 2.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative and should be established for each specific instrument and matrix.
Biological Context: Cholesteryl Ester Metabolism and Signaling
Cholesteryl esters are central to cellular cholesterol homeostasis. Excess free cholesterol is esterified by ACAT in the endoplasmic reticulum and stored in lipid droplets. This process prevents the cytotoxic accumulation of free cholesterol. These stored CEs can be hydrolyzed back to free cholesterol and fatty acids by neutral cholesteryl ester hydrolase (nCEH). This dynamic cycle is crucial for providing cholesterol for membrane synthesis, hormone production, and for efflux from cells. Dysregulation of this pathway is a hallmark of several diseases.[1][3][4]
Figure 2. Simplified pathway of cholesteryl ester metabolism.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. This protocol, combined with an understanding of the underlying biological pathways, empowers researchers to investigate the role of specific cholesteryl esters in health and disease, facilitating biomarker discovery and the development of novel therapeutic strategies.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cholesteryl esters as a depot for very long chain fatty acids in human meibum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ESI-MS/MS Fragmentation of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are critical lipid molecules involved in the transport and storage of cholesterol within the body. Their analysis is paramount in understanding various physiological and pathological processes, including atherosclerosis and other cardiovascular diseases. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of CE molecular species. This document provides detailed application notes and protocols for the analysis of CEs using ESI-MS/MS, focusing on their characteristic fragmentation patterns.
Principle of ESI-MS/MS Analysis of Cholesteryl Esters
Due to their nonpolar nature, cholesteryl esters exhibit poor ionization efficiency in ESI. To overcome this, their analysis is typically performed in the positive ion mode by forming adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) ions.[1][2][3] Lithiated and sodiated adducts, in particular, have been shown to enhance ionization and fragmentation efficiency compared to their ammoniated counterparts.[1]
Upon collision-induced dissociation (CID) in the tandem mass spectrometer, these CE adducts undergo a characteristic fragmentation, resulting in the neutral loss of the cholesterol backbone (cholestane, C₂₇H₄₄) or the formation of a stable cholestenyl cation. This highly specific fragmentation allows for the selective detection and quantification of CEs in complex biological matrices.
Characteristic Fragmentation Patterns
The most prominent fragmentation pathway for cholesteryl ester adducts in ESI-MS/MS is the cleavage of the ester bond, leading to the formation of the cholestenyl cation at a mass-to-charge ratio (m/z) of 369.3.[2][4][5] This fragment is consistent across different fatty acyl chains, making it a diagnostic marker for the entire class of cholesteryl esters.
Alternatively, a neutral loss of 368.5 Da, corresponding to the cholestane (B1235564) molecule, can be monitored.[1][3][6] This approach is also highly specific for the identification and quantification of CEs.
For oxidized cholesteryl esters (oxCEs), the fragmentation pattern can reveal the location of the oxidation. If the fatty acyl chain is oxidized, the characteristic m/z 369 fragment is still observed.[7][8] However, if the cholesterol moiety is oxidized, fragment ions at m/z 367 and m/z 385 are typically detected.[7][8]
Quantitative Data Summary
The following tables summarize the key m/z values for precursor and product ions of various cholesteryl ester adducts.
Table 1: Common Adducts of Cholesteryl Oleate (CE 18:1)
| Adduct Type | Precursor Ion (m/z) | Characteristic Product Ion (m/z) | Neutral Loss (Da) |
| Ammonium [M+NH₄]⁺ | 668.6 | 369.3 | - |
| Sodium [M+Na]⁺ | 675.6 | - | 368.5 |
| Lithium [M+Li]⁺ | 659.6 | - | 368.5 |
Table 2: Diagnostic Fragment Ions for Cholesteryl Esters
| Description | m/z | Scan Mode |
| Cholestenyl Cation | 369.3 | Precursor Ion Scan |
| Neutral Loss of Cholestane | 368.5 | Neutral Loss Scan |
Table 3: Fragmentation of Oxidized Cholesteryl Esters
| Oxidation Location | Characteristic Product Ions (m/z) |
| Fatty Acyl Chain | 369.3 |
| Cholesterol Moiety | 367, 385 |
Experimental Protocols
Protocol 1: Sample Preparation - Lipid Extraction
This protocol describes a modified Bligh-Dyer method for the extraction of lipids from biological samples.[1]
Materials:
-
Chloroform
-
Deionized Water
-
Internal Standards (e.g., deuterated cholesterol (D₇-FC), CE 17:0)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL sample, add the internal standards.
-
Add 2.5 mL of methanol and 2.5 mL of chloroform.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at 500 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol/chloroform 3:1 v/v with 10 mM ammonium acetate).[9]
Protocol 2: Direct Infusion ESI-MS/MS Analysis (Shotgun Lipidomics)
This method allows for the high-throughput analysis of total CEs.
Instrumentation:
-
A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Syringe pump for direct infusion.
Procedure:
-
Reconstitute the dried lipid extract in an infusion solvent (e.g., isopropanol:methanol:chloroform (4:2:1, v/v/v) with 7.5 mM ammonium formate).[2]
-
Infuse the sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
Perform a precursor ion scan for m/z 369.3 to detect all CE species.
-
Alternatively, perform a neutral loss scan of 368.5 Da.
-
For quantification, use selected reaction monitoring (SRM) for specific CE species and the internal standard.
Protocol 3: LC-MS/MS Analysis of Cholesteryl Esters
This protocol provides separation of individual CE species prior to MS detection.
Instrumentation:
-
HPLC or UPLC system.
-
C18 reversed-phase column.
-
Mass spectrometer as described above.
LC Conditions: [9]
-
Mobile Phase A: Water/Methanol (60/40, v/v) with 10 mM ammonium acetate.
-
Mobile Phase B: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate.
-
Flow Rate: 260 µL/min.
-
Column Temperature: 45 °C.
-
Gradient:
-
35-100% B over 13.0 min
-
Hold at 100% B for 0.8 min
-
100-35% B over 0.7 min
-
Hold at 35% B for 3.5 min
-
MS Conditions:
-
Acquire data in positive ion mode.
-
Use the same scan modes (precursor ion or neutral loss) or SRM as in the direct infusion method.
Visualizations
Caption: General fragmentation pathways of cholesteryl ester adducts in ESI-MS/MS.
Caption: A typical experimental workflow for the analysis of cholesteryl esters by ESI-MS/MS.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). | Sigma-Aldrich [sigmaaldrich.com]
- 5. Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Cholesteryl Heneicosanoate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids in biological systems, is a rapidly advancing field crucial for understanding disease pathogenesis and for the discovery of novel biomarkers and therapeutic targets. Accurate and reproducible quantification of lipid species is paramount for meaningful biological interpretation. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, correcting for variations in sample extraction, processing, and instrument response.
Cholesteryl heneicosanoate (C21:0), a cholesteryl ester of a long-chain saturated fatty acid, serves as an excellent internal standard for the quantification of cholesteryl esters and other lipid classes in various biological matrices. Its odd-numbered carbon chain (21 carbons) makes it naturally absent or present at extremely low levels in most mammalian tissues, thus minimizing interference with endogenous lipid species. This application note provides detailed protocols for the use of this compound as an internal standard in lipidomics workflows utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Properties of this compound as an Internal Standard
| Property | Advantage in Lipidomics |
| Chemical Structure | Cholesteryl ester with a 21-carbon saturated fatty acid chain. |
| Natural Abundance | Extremely low to non-existent in most biological samples, preventing interference with endogenous analytes. |
| Chemical Similarity | Behaves similarly to other cholesteryl esters and neutral lipids during extraction and ionization. |
| Stability | Stable during sample storage, extraction, and derivatization procedures. |
| Mass Spectrometric Behavior | Produces a unique and detectable molecular ion, allowing for accurate quantification. |
Experimental Protocols
General Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for the total lipid extraction from tissues, plasma, and cell cultures.
Materials:
-
Biological sample (e.g., ~100 mg tissue, 1 mL plasma, or 1-10 million cells)
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (w/v) in water
-
Glass centrifuge tubes with PTFE-lined caps
-
Homogenizer (for tissue samples)
-
Nitrogen gas stream or centrifugal vacuum evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
For tissue samples, homogenize in a suitable volume of ice-cold methanol.
-
For plasma or cell suspensions, proceed directly to the next step.
-
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The amount should be optimized based on the expected concentration of the analytes of interest.
-
Solvent Addition: Add chloroform and methanol to the sample to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water, v/v/v), accounting for the water content of the sample. For example, to 1 mL of plasma, add 2 mL of chloroform and 1 mL of methanol.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection of Organic Layer: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Storage: The dried lipid extract can be stored at -80°C until further analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of total fatty acids after derivatization to fatty acid methyl esters (FAMEs). This compound will also be transesterified to heneicosanoic acid methyl ester, which will serve as the internal standard for the fatty acid analysis.
A. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Materials:
-
Dried lipid extract
-
Toluene
-
2% H₂SO₄ in methanol (v/v)
-
Hexane (B92381) (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.
-
Methanolysis: Add 2 mL of 2% H₂SO₄ in methanol.
-
Incubation: Cap the tube tightly and heat at 80°C for 1 hour.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes.
-
Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove residual water.
-
Sample Transfer: Transfer the FAME solution to a GC vial for analysis.
B. GC-MS Analysis
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 25°C/min to 175°C
-
Ramp 2: 4°C/min to 230°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
Data Analysis:
Quantify individual fatty acid methyl esters by comparing the peak area of each analyte to the peak area of the heneicosanoic acid methyl ester internal standard. Create a calibration curve using a series of known concentrations of fatty acid standards spiked with a constant amount of this compound.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is suitable for the direct analysis of intact cholesteryl esters.
A. Sample Preparation
Materials:
-
Dried lipid extract
-
Mobile phase solvents (e.g., isopropanol, acetonitrile, water)
-
LC vials
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water, 40:30:30, v/v/v).
-
Vortex and Centrifuge: Vortex the sample and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer: Transfer the supernatant to an LC vial for analysis.
B. LC-MS Analysis
Instrumentation and Conditions (Example):
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 32% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20-20.1 min: return to 32% B
-
20.1-25 min: re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS Acquisition: MS1 full scan and data-dependent MS/MS
Data Analysis:
Identify this compound and other cholesteryl esters based on their accurate mass and retention time. For quantification, extract the ion chromatogram for the [M+NH₄]⁺ or [M+H]⁺ adduct of each cholesteryl ester and the internal standard. Calculate the peak area ratio of the analyte to the internal standard and determine the concentration using a calibration curve prepared with authentic standards.
Quantitative Data Presentation
The following tables provide representative data for the quantification of major cholesteryl esters in human plasma using this compound as an internal standard.
Table 1: Calibration Curve Parameters for Major Cholesteryl Esters
| Analyte | Retention Time (min) | Calibration Range (µg/mL) | R² |
| Cholesteryl Oleate (CE 18:1) | 18.2 | 0.1 - 50 | > 0.995 |
| Cholesteryl Linoleate (CE 18:2) | 17.8 | 0.1 - 50 | > 0.996 |
| Cholesteryl Palmitate (CE 16:0) | 18.5 | 0.1 - 50 | > 0.994 |
| Cholesteryl Stearate (CE 18:0) | 19.1 | 0.1 - 50 | > 0.995 |
| This compound (IS) | 19.8 | - | - |
Table 2: Quantification of Cholesteryl Esters in Human Plasma Samples
| Sample ID | Cholesteryl Oleate (µg/mL) | Cholesteryl Linoleate (µg/mL) | Cholesteryl Palmitate (µg/mL) | Cholesteryl Stearate (µg/mL) |
| Control 1 | 25.4 ± 1.2 | 45.1 ± 2.1 | 12.8 ± 0.6 | 8.2 ± 0.4 |
| Control 2 | 28.1 ± 1.5 | 48.9 ± 2.5 | 14.1 ± 0.7 | 9.0 ± 0.5 |
| Control 3 | 26.5 ± 1.3 | 46.7 ± 2.3 | 13.5 ± 0.7 | 8.6 ± 0.4 |
| Average Control | 26.7 ± 1.3 | 46.9 ± 2.3 | 13.5 ± 0.7 | 8.6 ± 0.4 |
| Patient 1 | 35.8 ± 1.8 | 62.3 ± 3.1 | 18.2 ± 0.9 | 11.5 ± 0.6 |
| Patient 2 | 38.2 ± 2.0 | 66.7 ± 3.3 | 19.5 ± 1.0 | 12.3 ± 0.6 |
| Patient 3 | 36.9 ± 1.9 | 64.5 ± 3.2 | 18.8 ± 0.9 | 11.9 ± 0.6 |
| Average Patient | 37.0 ± 1.9 | 64.5 ± 3.2 | 18.8 ± 0.9 | 11.9 ± 0.6 |
Data are presented as mean ± standard deviation (n=3 technical replicates).
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of cholesteryl esters and other lipids in complex biological samples. Its low natural abundance and chemical properties similar to endogenous cholesteryl esters ensure accurate and reliable quantification. The detailed protocols provided herein for both GC-MS and LC-MS applications offer a robust framework for researchers in lipidomics to achieve high-quality, reproducible data, thereby advancing our understanding of the roles of lipids in health and disease.
Application Note and Protocols for the Quantification of Cholesteryl Esters in Biological Samples Using Cholesteryl Heneicosanoate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid and are major components of lipoproteins and intracellular lipid droplets. The composition and concentration of CEs in biological samples, such as plasma and tissues, can serve as important biomarkers for various physiological and pathological states, including cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.
Accurate quantification of individual CE species is essential for understanding their biological roles and for the development of novel diagnostics and therapeutics. Due to the complexity of biological matrices and the potential for sample loss during preparation, the use of an internal standard is critical for achieving reliable and reproducible quantitative results. Cholesteryl heneicosanoate (CE 21:0), a non-endogenous odd-chain cholesteryl ester, is an ideal internal standard as it is chemically similar to endogenous CEs but is not naturally present in most mammalian biological samples.
This application note provides detailed protocols for the extraction and quantification of cholesteryl esters from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Quantitative Data Presentation
The following tables represent typical quantitative data that can be obtained using the described methods. Table 1 illustrates a calibration curve generated using Cholesteryl oleate (B1233923) as a representative analyte and this compound as the internal standard. Table 2 provides example concentrations of various cholesteryl esters quantified in human plasma samples.
Table 1: Calibration Curve for Cholesteryl Oleate (CE 18:1) using this compound (CE 21:0) as an Internal Standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 510,876 | 0.030 |
| 5 | 76,170 | 512,345 | 0.149 |
| 10 | 153,987 | 511,998 | 0.301 |
| 50 | 770,123 | 513,112 | 1.501 |
| 100 | 1,545,678 | 512,567 | 3.016 |
| 500 | 7,789,123 | 511,789 | 15.220 |
| 1000 | 15,567,890 | 512,011 | 30.405 |
Table 2: Example Concentrations of Cholesteryl Esters in Human Plasma Samples.
| Cholesteryl Ester Species | Sample 1 (µg/mL) | Sample 2 (µg/mL) | Sample 3 (µg/mL) |
| CE 16:0 (Palmitate) | 15.8 | 21.2 | 18.5 |
| CE 18:0 (Stearate) | 8.2 | 10.1 | 9.4 |
| CE 18:1 (Oleate) | 45.3 | 52.8 | 48.9 |
| CE 18:2 (Linoleate) | 98.7 | 115.4 | 105.2 |
| CE 20:4 (Arachidonate) | 25.1 | 30.5 | 27.8 |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol describes a classic liquid-liquid extraction method for isolating total lipids from plasma samples.
Materials:
-
Human plasma
-
This compound internal standard solution (10 µg/mL in chloroform)
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a glass centrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to the plasma.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol (B130326) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment
This protocol provides a method for enriching cholesteryl esters from a total lipid extract, which can be beneficial for reducing matrix effects and improving sensitivity.
Materials:
-
Dried total lipid extract (from Protocol 1)
-
Silica-based solid-phase extraction cartridges (e.g., 100 mg)
-
Diethyl ether
-
Methanol
-
SPE vacuum manifold
Procedure:
-
Reconstitute the dried lipid extract from Protocol 1 in 500 µL of hexane.
-
Condition the silica (B1680970) SPE cartridge by washing with 3 mL of methanol followed by 3 mL of hexane. Do not allow the cartridge to dry.
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar lipids like hydrocarbons.
-
Elute the cholesteryl esters with 5 mL of a hexane:diethyl ether (95:5, v/v) solution.
-
Collect the eluate containing the cholesteryl esters.
-
Dry the collected fraction under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of isopropanol for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Cholesteryl Esters
This protocol outlines the parameters for the quantification of cholesteryl esters using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (IS): Precursor ion [M+NH4]+ → Product ion m/z 369.3
-
Cholesteryl palmitate (CE 16:0): Precursor ion [M+NH4]+ → Product ion m/z 369.3
-
Cholesteryl stearate (B1226849) (CE 18:0): Precursor ion [M+NH4]+ → Product ion m/z 369.3
-
Cholesteryl oleate (CE 18:1): Precursor ion [M+NH4]+ → Product ion m/z 369.3
-
Cholesteryl linoleate (B1235992) (CE 18:2): Precursor ion [M+NH4]+ → Product ion m/z 369.3
-
Cholesteryl arachidonate (B1239269) (CE 20:4): Precursor ion [M+NH4]+ → Product ion m/z 369.3 (Note: The precursor ion will vary for each CE species, while the product ion corresponding to the cholesterol backbone is common.)
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
Visualizations
Caption: Experimental workflow for the quantification of cholesteryl esters.
Caption: Principle of internal standard-based quantification.
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are crucial lipids in various biological processes, serving as the primary form for cholesterol transport and storage within the body. Their analysis is vital in understanding lipid metabolism and its relation to diseases such as atherosclerosis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual cholesteryl esters. This document provides detailed protocols for both normal-phase and reversed-phase HPLC methods for the separation of CEs, along with guidelines for method development and optimization.
Chromatographic Principles
The separation of cholesteryl esters by HPLC can be achieved using two primary modes:
-
Normal-Phase (NP) HPLC: This technique separates analytes based on their polarity. A polar stationary phase (e.g., silica) is used with a non-polar mobile phase. Less polar CEs elute earlier, while more polar ones are retained longer. NP-HPLC is effective for separating lipid classes.
-
Reversed-Phase (RP) HPLC: This is the more common mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is based on hydrophobicity. CEs with longer or more saturated fatty acyl chains are more hydrophobic and thus retained longer. RP-HPLC is excellent for separating individual CE species.
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Lipid Class Separation
This protocol is designed for the separation of neutral lipid classes, including cholesteryl esters, triglycerides, free fatty acids, and cholesterol.
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer procedure.[1]
-
To a 1 mL sample, add 3.75 mL of chloroform (B151607):methanol (B129727) (1:2, v/v).
-
Vortex thoroughly and allow to stand for 20 minutes.
-
Add 1.25 mL of chloroform and vortex.
-
Add 1.25 mL of water and vortex.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Phospholipid Removal (Optional): For samples with high phospholipid content, a solid-phase extraction (SPE) step using a silica (B1680970) cartridge can be employed to separate neutral lipids from phospholipids.[2][3]
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of hexane:n-butyl chloride:acetonitrile:acetic acid (90:10:1.5:0.01, v/v/v/v) can provide complete separation of the four lipid classes.[2] Alternatively, a mobile phase of hexane:2-propanol:acetic acid (100:0.5:0.1, v/v/v) can be used, though it may result in incomplete separation of cholesteryl esters and triglycerides.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength, typically 205-210 nm.[4][5][6]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify peaks by comparing their retention times with those of known standards.
-
Quantify the analytes by creating a calibration curve using external standards.
Protocol 2: Reversed-Phase HPLC for Separation of Individual Cholesteryl Esters
This protocol is optimized for the separation of different cholesteryl ester species based on their fatty acid chains.
1. Sample Preparation:
-
Lipid Extraction: Follow the lipid extraction procedure as described in Protocol 1.
-
Saponification (for total cholesterol determination, not for CE profiling): If the goal is to measure total cholesterol, the ester linkages are cleaved by saponification.[7] For profiling individual CEs, this step should be omitted.
-
Reconstitution: Dissolve the dried lipid extract in the mobile phase, for example, a mixture of methanol and chloroform (1:1).[8]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a suitable detector (UV, CAD, or MS).
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 x 4.6 mm, 5 µm or a shorter 3 µm particle size column for faster analysis).[4][5][7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile:isopropanol (50:50, v/v) is effective for eluting free cholesterol and its esters.[4] A gradient elution can also be employed for complex samples. For instance, a gradient with Solvent A (50:50 H2O:MeOH + 0.1% formic acid + 10 mM ammonium (B1175870) formate) and Solvent B (80:20 IPA:MeOH + 0.1% formic acid + 10 mM ammonium formate) can be used with a mass spectrometer.[9]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection:
-
Injection Volume: 10-50 µL.
3. Data Analysis:
-
Peak identification is performed by comparing retention times with authentic standards of individual cholesteryl esters (e.g., cholesteryl oleate, cholesteryl linoleate, cholesteryl palmitate).
-
Quantification is achieved through the use of an internal standard (e.g., cholesteryl heptadecanoate) and calibration curves of external standards.[4][10]
Data Presentation
The following table summarizes typical elution orders and relative retention times for common cholesteryl esters in reversed-phase HPLC. Note that absolute retention times will vary depending on the specific column, mobile phase, and other chromatographic conditions.
| Analyte | Typical Elution Order (Reversed-Phase) | Notes |
| Cholesterol | 1 | Being the most polar, free cholesterol elutes first in a reversed-phase system.[11] |
| Cholesteryl Arachidonate (B1239269) (C20:4) | 2 | The presence of four double bonds makes it less hydrophobic than other C18 and C16 esters. |
| Cholesteryl Linoleate (C18:2) | 3 | Elutes after cholesteryl arachidonate due to fewer double bonds.[11] |
| Cholesteryl Oleate (C18:1) | 4 | Less polar than cholesteryl linoleate. |
| Cholesteryl Palmitate (C16:0) | 5 | A saturated C16 fatty acid ester, which is more hydrophobic than the unsaturated C18 esters.[11] |
| Cholesteryl Stearate (C18:0) | 6 | The most hydrophobic among these common esters, thus having the longest retention time.[11] |
Method Development and Optimization
The successful separation of cholesteryl esters often requires careful optimization of the chromatographic conditions.
-
Mobile Phase Composition: The ratio of organic solvents in the mobile phase significantly impacts retention and resolution. In reversed-phase HPLC, increasing the proportion of the stronger solvent (e.g., isopropanol) will decrease retention times.
-
Column Temperature: Adjusting the column temperature can influence selectivity and peak shape.[12]
-
Flow Rate: Optimizing the flow rate can improve separation efficiency, though it also affects analysis time and backpressure.[12]
-
Gradient Elution: For complex samples containing a wide range of CEs, a gradient elution program may be necessary to achieve adequate separation of all components within a reasonable timeframe.
Visualizations
Caption: Experimental workflow for HPLC analysis of cholesteryl esters.
Caption: Interplay of parameters in HPLC method optimization.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aocs.org [aocs.org]
- 7. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. biorxiv.org [biorxiv.org]
- 10. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Analysis of Cholesteryl Heneicosanoate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Cholesteryl esters are crucial components of lipid metabolism and are involved in the transport and storage of cholesterol in various biological systems. Their accurate quantification is vital in biomedical research and drug development, particularly in studies related to cardiovascular diseases and metabolic disorders. Cholesteryl heneicosanoate, a long-chain saturated cholesteryl ester, serves as a valuable internal standard in lipidomic studies due to its low natural abundance in biological samples. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Principle of the Method
This method utilizes a C18 stationary phase to separate this compound from other lipid components based on its hydrophobicity. An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and isopropanol (B130326) provides efficient elution. Detection is achieved using a UV detector at a low wavelength (205 nm), where the ester functional group exhibits absorbance. For accurate quantification, cholesteryl heptadecanoate is employed as an internal standard to account for variations in sample preparation and injection volume.
Experimental Protocols
Sample Preparation
For Biological Samples (e.g., Plasma, Serum, Tissue Homogenates):
-
Lipid Extraction (Bligh and Dyer Method):
-
To 1 mL of the biological sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for 30 seconds.
-
Centrifuge the mixture at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Cholesteryl Ester Fractionation:
-
Condition a silica (B1680970) SPE cartridge (500 mg) by washing with 5 mL of hexane.
-
Reconstitute the dried lipid extract in 1 mL of hexane.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Elute the cholesteryl ester fraction with 5 mL of hexane:diethyl ether (99:1, v/v).
-
Dry the eluted fraction under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried cholesteryl ester fraction in a known volume (e.g., 200 µL) of the HPLC mobile phase (acetonitrile:isopropanol, 50:50, v/v).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile:isopropanol (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 205 nm.[2]
-
Injection Volume: 20 µL.
-
Internal Standard: Cholesteryl heptadecanoate.[3]
Preparation of Standards and Calibration Curve
-
Stock Solutions: Prepare individual stock solutions of this compound and cholesteryl heptadecanoate (internal standard) in the mobile phase at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serially diluting the this compound stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking: Spike each working standard and the prepared samples with the internal standard to a final concentration of 10 µg/mL.
-
Calibration Curve: Inject the prepared standards into the HPLC system. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters for the RP-HPLC analysis of this compound based on typical performance for similar long-chain cholesteryl esters.
| Parameter | Expected Value |
| Retention Time (RT) | |
| Cholesteryl Heptadecanoate (IS) | ~18 min |
| This compound | ~22 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key relationships in the RP-HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Analysis of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are crucial lipids in various biological processes, serving as the primary form for cholesterol storage and transport within the body. The analysis of CE profiles, particularly the composition of their esterified fatty acids, is vital in biomedical research, clinical diagnostics, and drug development, as alterations in these profiles are linked to diseases such as atherosclerosis, steatohepatitis, and other metabolic disorders. Gas chromatography (GC), coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a robust and widely adopted technique for the detailed qualitative and quantitative analysis of the fatty acid components of CEs.
This document provides detailed protocols for the analysis of cholesteryl esters by GC, focusing on the conversion of the esterified fatty acids to fatty acid methyl esters (FAMEs) prior to chromatographic separation.
Principle of the Method
The direct analysis of intact cholesteryl esters by GC is challenging due to their high molecular weight and low volatility. Therefore, the common analytical approach involves a multi-step process:
-
Total Lipid Extraction: Isolation of lipids, including cholesteryl esters, from the biological matrix.
-
Saponification & Transesterification: Cholesteryl esters are hydrolyzed (saponified) to liberate free fatty acids, which are then simultaneously esterified to volatile Fatty Acid Methyl Esters (FAMEs). Alternatively, a direct transesterification reaction can convert the fatty acid moieties of CEs directly into FAMEs.
-
GC Analysis: The resulting FAMEs are separated, identified, and quantified using a gas chromatograph. GC-FID provides excellent quantitative precision, while GC-MS offers definitive identification based on mass spectra.
For the analysis of the cholesterol moiety itself, a saponification step is used to hydrolyze the ester bond, followed by derivatization of the free cholesterol to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, before GC analysis.
Experimental Protocols
Protocol 1: Total Lipid Extraction (Bligh & Dyer Method)
This protocol describes the extraction of total lipids from a biological sample (e.g., plasma, tissue homogenate).
Materials:
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Deionized Water (dH₂O)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Procedure:
-
To 1 mL of aqueous sample (e.g., plasma or tissue homogenate) in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.[1]
-
Add an internal standard at this stage if required for quantification (e.g., heptadecanoic acid, C17:0, for fatty acid analysis).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add an additional 1.25 mL of chloroform to the tube and vortex for 30 seconds.[1]
-
Add 1.25 mL of deionized water to the tube and vortex for another 30 seconds. This will induce phase separation.[1]
-
Centrifuge the sample at 1,000 x g for 5 minutes to achieve a clear separation of the two phases.[1]
-
Two distinct layers will be visible: an upper aqueous (methanolic) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be present at the interface.
-
Carefully insert a glass Pasteur pipette through the upper layer and collect the lower chloroform layer, transferring it to a clean glass tube.
-
Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed transesterification of the fatty acids from the lipid extract into FAMEs.
Materials:
-
Toluene
-
Methanol
-
8% (w/v) Methanolic HCl (prepared by adding concentrated HCl to methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Re-dissolve the dried lipid extract from Protocol 3.1 in 200 µL of toluene.
-
Add 1.5 mL of methanol, followed by 300 µL of 8% methanolic HCl.[2]
-
Cap the tube tightly, vortex, and incubate at 100°C for 1.5 hours or at 45°C overnight.[2]
-
After incubation, allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis. To ensure no water is transferred, the hexane layer can be passed through a small column of anhydrous sodium sulfate.
Gas Chromatography (GC) Methodologies
The choice of GC column and conditions is critical for the effective separation of FAMEs. Highly polar columns are generally preferred for separating FAMEs based on carbon number, degree of unsaturation, and isomeric configuration.
Table 1: GC Method Parameters for FAME Analysis
| Parameter | Method A: GC-FID | Method B: GC-MS |
| System | Gas Chromatograph with FID | Gas Chromatograph with Mass Spectrometer |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL | 1 µL |
| Inlet Temperature | 250°C | 275°C |
| Split Ratio | 50:1 | Splitless |
| Oven Program | 50°C (1 min), ramp 25°C/min to 200°C, ramp 3°C/min to 230°C (18 min hold) | 95°C (1 min), ramp 40°C/min to 115°C, ramp 30°C/min to 190°C (2 min hold), ramp 4°C/min to 250°C (8 min hold)[2] |
| Detector | FID | Mass Spectrometer |
| Detector Temp. | 280°C | N/A (Transfer line at 280°C) |
| MS Source Temp. | N/A | 230°C |
| MS Quad Temp. | N/A | 150°C |
| Scan Range | N/A | m/z 50-550 |
Data Presentation
Quantitative analysis relies on the comparison of peak areas to those of known standards. An internal standard should be used to correct for variations in extraction and injection.
Table 2: Example Quantitative Data for FAME and Cholesterol Analysis
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Retention Time (min) |
| Various FAMEs | GC-FID | 0.2 - 0.6 µg/mL[1] | 0.6 - 1.7 µg/mL[1] | Varies by analyte and column |
| Various FAMEs | GC-MS | 0.003 - 0.72 µg/L[1] | 1 - 30 µg/L[1] | Varies by analyte and column |
| Cholesterol-TMS | GC-MS | 0.04 mmol/L (approx. 15 µg/mL)[3] | - | ~31.8 (on 5% phenyl column)[4] |
| Methyl Stearate (C18:0) | GC-FID (DB-Wax) | - | - | 14.0 (Locked RT) |
| Methyl Oleate (C18:1n9c) | GC-FID (DB-Wax) | - | - | 14.4 |
| Methyl Linoleate (C18:2n6c) | GC-FID (DB-Wax) | - | - | 15.1 |
| Methyl Arachidonate (C20:4n6) | GC-FID (DB-Wax) | - | - | 18.7 |
Note: Retention times are highly dependent on the specific instrument, column, and method parameters. The values provided are illustrative examples.
Visualized Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the GC-based analysis of cholesteryl esters.
Caption: Experimental workflow for GC analysis of cholesteryl esters.
References
Application Note: Derivatization of Cholesteryl Heneicosanoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of a wide array of volatile and semi-volatile compounds. Cholesteryl esters, such as cholesteryl heneicosanoate, are key lipids involved in transport and storage of cholesterol and fatty acids. However, their direct analysis by GC-MS is impeded by their high molecular weight and low volatility, which can lead to poor chromatographic performance, thermal degradation, and inaccurate quantification.[1][2]
To surmount these challenges, a derivatization strategy is essential. Derivatization modifies the analyte's chemical structure to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[2][3] For a cholesteryl ester, this typically involves a two-step process:
-
Transesterification: The ester bond linking the fatty acid (heneicosanoic acid) to cholesterol is cleaved, and the fatty acid is simultaneously converted into a more volatile Fatty Acid Methyl Ester (FAME).[4][5]
-
Silylation: The hydroxyl group of the liberated cholesterol is converted into a non-polar, thermally stable Trimethylsilyl (TMS) ether.[6][7]
This application note provides a detailed protocol for the derivatization of this compound into heneicosanoic acid methyl ester and TMS-cholesterol, enabling robust and sensitive analysis in a single GC-MS run.
Experimental Workflow
The comprehensive workflow, from sample preparation to data acquisition, involves lipid extraction, a two-step derivatization process, and subsequent GC-MS analysis.
Caption: Workflow for GC-MS analysis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the derivatization protocols. Researchers should optimize these conditions based on their specific instrumentation and sample matrix.
| Parameter | Transesterification Protocol | Silylation Protocol | Reference(s) |
| Reagent | 2% H₂SO₄ in Methanol or 1.25 M HCl in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | [7][8] |
| Solvent/Catalyst | Anhydrous Methanol | Pyridine or other aprotic solvent (e.g., Acetonitrile) | [7][9] |
| Reagent Volume | 1-2 mL | 50-100 µL | [6][8] |
| Reaction Temperature | 60 - 80°C | 70 - 100°C | [4][6][8] |
| Reaction Time | 60 minutes | 20 - 60 minutes | [6][8][9] |
| Sample Amount | 1-25 mg of lipid extract | Dried extract from previous step | [4] |
Detailed Experimental Protocols
Materials and Reagents
-
Dried lipid extract containing this compound
-
Anhydrous Methanol (CH₃OH), GC grade
-
Sulfuric Acid (H₂SO₄), concentrated
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Hexane (B92381), GC grade
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass reaction vials (2-5 mL) with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporation system
Protocol 1: Acid-Catalyzed Transesterification
This step converts the target cholesteryl ester into its corresponding Fatty Acid Methyl Ester (FAME) and liberates free cholesterol.
-
Reagent Preparation : Prepare the acidic methanol reagent by carefully adding 2 mL of concentrated H₂SO₄ to 98 mL of anhydrous methanol. (Caution: This reaction is exothermic).
-
Reaction Setup : Place the dried lipid extract into a screw-capped glass vial.
-
Reagent Addition : Add 2 mL of the 2% H₂SO₄ in methanol reagent to the vial.[8] If an internal standard is used for quantification, it should be added at this stage.
-
Incubation : Cap the vial tightly and heat at 80°C for 1 hour in a heating block or water bath.[8]
-
Reaction Quench : Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of a saturated NaCl solution to the vial.[8]
-
Extraction : Vortex the mixture vigorously for 1 minute to extract the FAMEs and free cholesterol into the hexane layer. Centrifuge at approximately 1000 x g for 5 minutes to facilitate phase separation.[8]
-
Sample Collection : Carefully transfer the upper hexane layer to a new clean vial.
-
Drying : Evaporate the hexane under a gentle stream of nitrogen to yield the dried FAME and cholesterol residue.
Protocol 2: Silylation of Free Cholesterol
This step derivatizes the hydroxyl group of cholesterol, making it volatile for GC-MS analysis.
-
Reagent Addition : To the dried residue from Protocol 1, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[6]
-
Incubation : Tightly cap the vial and heat at 70°C for 30 minutes.[9]
-
Sample Dilution : After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane) to the desired concentration for injection.
-
Analysis : The sample, now containing heneicosanoic acid methyl ester and TMS-cholesterol, is ready for immediate GC-MS analysis. TMS derivatives can be sensitive to moisture, so prompt analysis is recommended.[3]
GC-MS Parameters (Suggested Starting Conditions)
-
Column : A non-polar capillary column, such as an Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm), is suitable for separating both FAMEs and TMS-sterols.[6]
-
Injection : 1 µL injection in splitless mode.
-
Inlet Temperature : 280°C.[6]
-
Oven Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C.
-
Ramp 3: 20°C/min to 320°C, hold for 10 minutes.[6]
-
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
MS Parameters :
References
- 1. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. weber.hu [weber.hu]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Thin-Layer Chromatography (TLC) for the Analysis of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and analysis of lipids.[1] Cholesteryl esters, the storage form of cholesterol in cells and lipoproteins, are key analytes in various fields of research, including cardiovascular disease, metabolic disorders, and drug development. This document provides a detailed protocol for the separation, visualization, and quantification of cholesteryl esters from biological samples using TLC.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or solvent mixture).[2][3] For neutral lipids like cholesteryl esters, a nonpolar mobile phase is used, which carries the analytes up the polar stationary phase. Less polar compounds, such as cholesteryl esters, travel further up the plate, resulting in higher Retention Factor (Rf) values, while more polar compounds, like free cholesterol, have a stronger interaction with the silica gel and thus migrate shorter distances.[4]
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 G pre-coated plates (20 x 20 cm, 250 µm thickness)
-
Solvents:
-
n-Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Glacial acetic acid (ACS grade)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Petroleum ether (ACS grade)[5]
-
-
Standards:
-
Cholesteryl oleate
-
Cholesteryl linoleate
-
Cholesteryl stearate
-
Cholesterol
-
Triolein (Triglyceride standard)
-
Oleic acid (Free fatty acid standard)
-
-
Visualization Reagent:
-
Sample Preparation Reagents:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Equipment
-
TLC developing tank
-
Capillary tubes or micropipette for sample application
-
Heating plate or oven
-
Fume hood
-
Spraying bottle for visualization reagent
-
Densitometer for quantitative analysis
Sample Preparation (Lipid Extraction from Tissue)
This protocol is based on the widely used Folch method for total lipid extraction.
-
Homogenization: Weigh 50-100 mg of tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the tissue weight (e.g., 2 mL for 100 mg of tissue).
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture and centrifuge at a low speed to separate the phases.
-
Lipid Collection: The lower phase contains the total lipids. Carefully aspirate and transfer the lower chloroform phase to a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, known volume of chloroform or a chloroform:methanol mixture (e.g., 200 µL) for application on the TLC plate.
TLC Procedure
-
Plate Activation: Activate the silica gel TLC plate by heating it at 110°C for 30-60 minutes. Let it cool to room temperature in a desiccator before use.[4]
-
Sample Application: Using a pencil, gently draw a starting line about 2 cm from the bottom of the plate.[4] Apply 5-10 µL of the reconstituted lipid extract and standard solutions as small spots on the starting line.[2]
-
Chromatogram Development:
-
Prepare the mobile phase. A common solvent system for neutral lipids is n-hexane:diethyl ether:glacial acetic acid in a ratio of 80:20:1 (v/v/v) .[5][7] Another option is petroleum ether:diethyl ether:acetic acid (84:15:1 v/v/v).[2]
-
Pour the mobile phase into the TLC tank to a depth of about 1 cm. Place a piece of filter paper to saturate the tank atmosphere with solvent vapor and close the lid for at least 10-15 minutes to allow for equilibration.[2]
-
Carefully place the spotted TLC plate into the developing tank. Ensure the solvent level is below the sample spots. Close the tank.
-
Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.
-
-
Plate Drying: Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization
-
Iodine Vapor (Non-destructive): Place the dried TLC plate in a closed chamber containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots. This method is temporary as the iodine will sublime.[5]
-
Phosphomolybdic Acid (PMA) Staining (Destructive):
Quantitative Analysis by Densitometry
-
Scanning: After visualization with a charring agent like PMA, the TLC plate can be scanned using a densitometer.[8]
-
Calibration Curve: Create a calibration curve by spotting known concentrations of cholesteryl ester standards on the same plate as the samples.
-
Quantification: Measure the peak area of the spots corresponding to cholesteryl esters in the samples. The concentration can be determined by interpolating the peak areas of the samples onto the calibration curve of the standards.[9]
Data Presentation
The separation of cholesteryl esters from other lipid classes can be evaluated by their Rf values. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
| Lipid Class | Example Standard | Typical Rf Value | Reference |
| Cholesteryl Ester | Cholesteryl Oleate | 0.83 - 0.97 | [1][10] |
| Triacylglycerol | Triolein | ~ 0.69 | [1] |
| Free Fatty Acid | Oleic Acid | ~ 0.58 | [1] |
| Cholesterol | Cholesterol | ~ 0.29 | [1] |
| Phospholipids | Phosphatidylcholine | ~ 0.0 | [10] |
Note: Rf values are dependent on the specific experimental conditions (e.g., stationary phase, mobile phase, temperature) and may vary.
For the separation of different cholesteryl esters based on the degree of unsaturation of their fatty acid moiety (e.g., stearate, oleate, linoleate), argentation TLC (TLC on silica gel impregnated with silver nitrate) is recommended.[11][12] In this technique, the silver ions interact with the double bonds of the unsaturated fatty acyl chains, retarding their migration. Consequently, cholesteryl esters with more double bonds will have lower Rf values.
Diagrams
References
- 1. Skin lipids from Saudi Arabian birds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. digital.csic.es [digital.csic.es]
- 7. aocs.org [aocs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Estimation of lipid concentrations on thin-layer plates by densitometry of transparent copies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved separation of lipid esters by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Differential Scanning Calorimetry (DSC) of Cholesteryl Heneicosanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl heneicosanoate is a cholesterol ester, a class of lipids that play crucial roles in biological systems and have applications in various fields, including drug delivery and materials science. The thermotropic phase behavior of cholesteryl esters is of significant interest as they can form liquid crystalline phases, which influence their physical properties and biological function. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the phase transitions of such materials by measuring the heat flow into or out of a sample as a function of temperature or time.[1]
These application notes provide a comprehensive overview of the expected thermal behavior of this compound based on data from homologous series of saturated cholesteryl esters and a detailed protocol for its analysis using DSC.
Expected Thermal Behavior and Data
Cholesteryl esters typically exhibit a series of phase transitions upon heating, from a crystalline solid state to one or more liquid crystalline mesophases (smectic and/or cholesteric), and finally to an isotropic liquid state.[2][3] For long-chain saturated cholesteryl esters, the tendency to form liquid crystalline phases, particularly the cholesteric phase, diminishes. For instance, cholesteryl eicosanoate (C20:0) has been reported to exhibit only a single transition from a crystalline solid to an isotropic liquid.[2][4] It is therefore anticipated that this compound, with a 21-carbon chain, will exhibit similar behavior.
The following table summarizes the estimated transition temperatures and enthalpy changes for this compound, extrapolated from data on shorter and longer chain saturated cholesteryl esters.
| Transition | Estimated Onset Temperature (°C) | Estimated Peak Temperature (°C) | Estimated Enthalpy (ΔH) (kJ/mol) |
| Crystal to Isotropic Liquid | ~ 85 - 90 | ~ 88 - 93 | ~ 30 - 40 |
Note: The data presented in this table is an estimation based on the trends observed in the homologous series of saturated cholesteryl esters and should be confirmed by experimental analysis.
Experimental Protocol for DSC Analysis
This protocol outlines the steps for conducting a DSC analysis of this compound.
3.1. Materials and Equipment
-
This compound sample (high purity)
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Aluminum or hermetically sealed DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Crimper for sealing DSC pans
-
Inert purge gas (e.g., Nitrogen or Argon) of high purity
3.2. Sample Preparation
-
Accurately weigh 2-5 mg of the this compound sample directly into a clean, tared DSC pan using a microbalance.
-
Record the exact weight of the sample.
-
Place a lid on the pan and seal it using the appropriate crimper. Ensure a proper seal to prevent any loss of sample during the experiment.
-
Prepare an empty, sealed DSC pan to be used as a reference.
3.3. DSC Instrument Setup and Calibration
-
Turn on the DSC instrument and the cooling system, allowing them to stabilize.
-
Set the purge gas flow rate to the manufacturer's recommended value (typically 20-50 mL/min).
-
Perform a temperature and enthalpy calibration of the DSC instrument using a certified standard, such as indium, according to the instrument's standard operating procedure.
3.4. DSC Measurement Procedure
-
Place the sealed sample pan and the empty reference pan into the respective positions in the DSC cell.
-
Close the DSC cell.
-
Set up the following temperature program:
-
Segment 1 (Equilibration): Hold at a starting temperature of 25°C for 5 minutes.
-
Segment 2 (Heating): Ramp the temperature from 25°C to 120°C at a heating rate of 10°C/min. This heating rate is a good starting point; however, it can be optimized (e.g., 5°C/min for better resolution or 20°C/min for faster screening).[5]
-
Segment 3 (Isothermal): Hold at 120°C for 5 minutes to ensure the sample has completely melted and to erase any previous thermal history.
-
Segment 4 (Cooling): Cool the sample from 120°C to 25°C at a controlled cooling rate of 10°C/min.
-
Segment 5 (Reheating): Ramp the temperature from 25°C to 120°C at a heating rate of 10°C/min. This second heating scan is often used for data analysis as it provides information on the thermal behavior after a controlled cooling cycle.
-
-
Start the DSC experiment and record the heat flow as a function of temperature.
3.5. Data Analysis
-
Plot the heat flow (in mW or W/g) versus temperature (°C). Endothermic events (melting, solid-solid transitions) will appear as peaks, while exothermic events (crystallization) will appear as inverted peaks.
-
From the DSC thermogram, determine the following for each observed transition:
-
Onset Temperature (T_onset): The temperature at which the transition begins, determined by the intersection of the baseline with the tangent to the steepest slope of the peak.
-
Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.
-
Enthalpy of Transition (ΔH): The area under the transition peak, which is a measure of the heat absorbed or released during the transition. This is typically calculated using the instrument's software.
-
Visualizations
4.1. Logical Relationship of Cholesteryl Ester Phases
Caption: Phase transitions of a typical cholesteryl ester upon heating and cooling.
4.2. Experimental Workflow for DSC Analysis
Caption: Workflow for the DSC analysis of this compound.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of this compound. By following the detailed protocol provided, researchers can obtain valuable data on the phase transition temperatures and enthalpies of this compound. This information is critical for understanding its physical state under different temperature conditions, which is essential for its application in pharmaceutical formulations and materials science. While direct experimental data for this compound is sparse, the established trends within the cholesteryl ester homologous series provide a strong basis for predicting its thermal behavior.
References
Applications of Cholesteryl Heneicosanoate in Liquid Crystal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl heneicosanoate, a cholesterol ester with a 21-carbon aliphatic chain, is a significant material in the field of liquid crystal research. Its molecular structure, comprising a rigid steroidal core and a flexible aliphatic tail, imparts the ability to form cholesteric (chiral nematic) and smectic liquid crystal phases upon changes in temperature. These mesophases exhibit unique optical properties, such as selective reflection of light, making them valuable for a range of applications. This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in liquid crystal research, with a focus on its thermochromic properties and potential in sensing and drug delivery systems.
Cholesteryl esters, as a class of compounds, are known for their sensitivity to temperature, which results in visible color changes. This thermochromism is a direct consequence of the temperature-dependent pitch of the helical structure in the cholesteric phase. The specific properties of this compound, influenced by its long acyl chain, make it a subject of interest for creating liquid crystal mixtures with tailored thermal and optical responses.
Physical and Chemical Properties
This compound belongs to a homologous series of cholesteryl esters. Its physical properties, particularly its phase transition temperatures and associated enthalpies, are influenced by the length of its n-alkyl chain. While specific experimental data for this compound is not abundantly available in public literature, its properties can be reliably interpolated from the data of its immediate homologues, cholesteryl eicosanoate (C20) and cholesteryl behenate (B1239552) (C22).
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the phase transitions of this compound. This data is essential for designing experiments and formulating liquid crystal mixtures.
| Property | Value (Estimated) | Unit |
| Molecular Formula | C48H86O2 | |
| Molecular Weight | 703.2 | g/mol |
| Crystal to Smectic Phase | ~85 - 88 | °C |
| Smectic to Cholesteric | ~88 - 91 | °C |
| Cholesteric to Isotropic | ~91 - 94 | °C |
| Enthalpy of Fusion (Total) | ~40 - 50 | kJ/mol |
Note: The phase transition temperatures are estimates based on the trends observed in the homologous series of saturated cholesteryl esters. The exact values can vary depending on the purity of the sample and the experimental conditions.
Experimental Protocols
Protocol 1: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the phase transition temperatures and enthalpies of this compound.
Materials:
-
This compound powder
-
Aluminum DSC pans and lids
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan.
-
Seal the pan with an aluminum lid using a sample press. Ensure a hermetic seal to prevent any loss of sample during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a stable thermal atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 30 °C).
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final clearing point (e.g., 120 °C).
-
Hold the sample at this temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same rate back to the initial temperature.
-
Perform a second heating and cooling cycle to ensure the reproducibility of the transitions.
-
-
Data Analysis:
-
The DSC thermogram will show peaks corresponding to the phase transitions.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Analyze the data from the second heating scan to obtain information about the thermodynamically stable phases.
-
Experimental Workflow for DSC Analysis
Protocol 2: Visualization of Liquid Crystal Textures using Polarized Optical Microscopy (POM)
This protocol describes how to observe the characteristic textures of the liquid crystal phases of this compound.
Materials:
-
This compound powder
-
Microscope slides and cover slips
-
Hot stage for the microscope
-
Polarizing Optical Microscope (POM) with a camera
Procedure:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of this compound powder onto a clean microscope slide.
-
Gently place a cover slip over the powder.
-
Position the slide on the hot stage of the microscope.
-
-
Microscopic Observation:
-
Heat the sample on the hot stage to a temperature above its clearing point (e.g., 120 °C) to melt it into an isotropic liquid. This ensures a uniform sample thickness.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the crossed polarizers of the microscope as it cools.
-
-
Texture Identification:
-
Isotropic to Cholesteric Transition: As the sample cools below the clearing point, the cholesteric phase will appear. It often nucleates as small droplets or bâtonnets that grow and coalesce. The characteristic texture is often a "focal conic" or "oily streak" texture. The color of the reflected light will change with temperature.
-
Cholesteric to Smectic Transition: Upon further cooling, the cholesteric phase may transition to a smectic phase. This is often characterized by the formation of a different texture, such as a "focal conic fan" or "mosaic" texture.
-
Smectic to Crystal Transition: As the sample solidifies, the crystalline structure will become apparent, often showing sharp, well-defined edges.
-
-
Image and Data Recording:
-
Record the temperatures at which each phase transition begins and ends.
-
Capture images of the characteristic textures of each liquid crystal phase.
-
Logical Flow for POM Analysis
Cholesteryl Heneicosanoate in Atherosclerosis Research: Application Notes and Protocols
A Note to Researchers: Extensive literature searches did not yield specific studies focusing on the role of cholesteryl heneicosanoate in atherosclerosis. Heneicosanoic acid (C21:0) is a very long-chain, odd-carbon fatty acid, and its ester with cholesterol is not a commonly reported lipid species in the context of atherosclerotic plaque analysis. The following application notes and protocols are therefore based on the broader and well-established role of cholesteryl esters in general, and by extension, the potential, yet uninvestigated, role of very long-chain cholesteryl esters in atherosclerosis. These protocols provide a foundational methodology that can be adapted for the study of specific, less common cholesteryl esters like this compound, should a relevant biological context be identified.
Introduction: The Role of Cholesteryl Esters in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A key component of these plaques is cholesterol, which accumulates in the arterial wall, primarily in the form of cholesteryl esters (CEs).[1][2][3] CEs are formed through the esterification of free cholesterol with a fatty acid and are the primary storage form of cholesterol within cells.[2][4]
In the progression of atherosclerosis, low-density lipoproteins (LDLs) become trapped in the arterial intima and undergo oxidative modification. These modified LDLs are taken up by macrophages, leading to the formation of foam cells, which are characterized by a high accumulation of cytoplasmic lipid droplets rich in CEs.[5][6][7][8][9] The accumulation of these CE-laden foam cells is a hallmark of the fatty streaks that precede the development of more complex atherosclerotic plaques.[10] The specific fatty acid composition of these CEs can vary and may influence the physical properties and biological activity within the plaque. While common fatty acids like oleate (B1233923) and linoleate (B1235992) are abundant, the presence and role of very long-chain fatty acid esters of cholesterol are less understood.
Potential Applications of this compound in Atherosclerosis Studies
While not yet documented, the study of this compound could be relevant in the following areas:
-
Biomarker Discovery: Unique CE species, including those with odd-chain fatty acids, could potentially serve as biomarkers for specific metabolic states or disease progression in atherosclerosis.
-
Understanding Lipid Metabolism in Plaques: Investigating the presence and metabolism of rare fatty acid-containing CEs could provide new insights into the enzymatic pathways active in foam cells and the atherosclerotic plaque microenvironment.
-
Probing Macrophage Biology: Synthetic this compound could be used in in vitro studies to understand how macrophages handle and metabolize very long-chain cholesteryl esters, and to determine if these molecules have specific effects on inflammatory signaling or cell viability.
Experimental Protocols
The following are generalized protocols for the analysis of cholesteryl esters in atherosclerotic tissues and in cultured macrophages. These can be adapted for the specific analysis of this compound.
Protocol for Extraction and Quantification of Cholesteryl Esters from Aortic Tissue
This protocol outlines the steps for extracting lipids from aortic tissue and quantifying the cholesteryl ester content.
Materials:
-
Aortic tissue (fresh or frozen)
-
Phosphate-buffered saline (PBS)
-
Chloroform/methanol (2:1, v/v)
-
Internal standard (e.g., cholesteryl heptadecanoate)
-
Nitrogen gas stream
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Tissue Homogenization:
-
Excise atherosclerotic plaque and adjacent normal aortic tissue.
-
Wash with ice-cold PBS to remove blood.
-
Blot dry and record the wet weight.
-
Homogenize the tissue in a chloroform/methanol (2:1) solution.
-
-
Lipid Extraction:
-
Perform a Bligh and Dyer or Folch lipid extraction.
-
Add a known amount of an internal standard (cholesteryl heptadecanoate) to the initial homogenate for normalization.
-
After phase separation, collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
-
-
Separation of Cholesteryl Esters:
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the extract onto a silica (B1680970) gel TLC plate.
-
Develop the plate using a hexane/diethyl ether/acetic acid (80:20:1) solvent system to separate different lipid classes.
-
Visualize the lipid spots using a primuline (B81338) spray or iodine vapor. The CE spot will be the least polar.
-
-
Quantification:
-
Scrape the silica corresponding to the CE spot into a glass tube.
-
Transmethylate the fatty acids from the CEs to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to determine the fatty acid composition and quantify the amount of each fatty acid relative to the internal standard.
-
Alternatively, for intact CE analysis, the extracted lipids can be directly analyzed by LC-MS.[11][12][13]
-
Data Presentation:
| Sample ID | Total Cholesteryl Ester (µg/mg tissue) | This compound (µg/mg tissue) | % of Total Cholesteryl Esters |
| Healthy Aorta 1 | |||
| Atherosclerotic Plaque 1 | |||
| Healthy Aorta 2 | |||
| Atherosclerotic Plaque 2 |
Protocol for In Vitro Macrophage Foam Cell Formation and Cholesteryl Ester Analysis
This protocol describes how to induce foam cell formation in cultured macrophages and analyze the resulting accumulation of cholesteryl esters.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Aggregated or oxidized LDL (oxLDL)
-
This compound (for loading experiments)
-
Oil Red O stain
-
Lipid extraction reagents (as above)
-
LC-MS system
Procedure:
-
Cell Culture and Differentiation:
-
Culture macrophages in appropriate medium. For THP-1 cells, differentiate into macrophages using PMA.
-
-
Foam Cell Formation:
-
Incubate macrophages with aggregated LDL or oxLDL (e.g., 50-100 µg/mL) for 24-48 hours to induce foam cell formation.
-
For specific studies, cells can be loaded with this compound complexed with a carrier molecule.
-
-
Visualization of Lipid Droplets:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde.
-
Stain with Oil Red O to visualize neutral lipid droplets.
-
Counterstain with hematoxylin.
-
Image using light microscopy.
-
-
Cholesteryl Ester Analysis:
-
Wash cells with PBS and harvest by scraping.
-
Perform lipid extraction as described in Protocol 3.1.
-
Analyze the lipid extract for cholesteryl ester content and composition using LC-MS.
-
Data Presentation:
| Treatment | Total Cholesteryl Ester (ng/mg protein) | This compound (ng/mg protein) |
| Control (no LDL) | ||
| oxLDL (50 µg/mL) | ||
| This compound loading |
Visualization of Key Pathways and Workflows
General Workflow for Cholesteryl Ester Analysis in Atherosclerotic Plaques
Caption: Workflow for the analysis of cholesteryl esters.
Simplified Pathway of Macrophage Foam Cell Formation
Caption: Macrophage transformation into a foam cell.
References
- 1. Cholesteryl ester-rich inclusions from human aortic fatty streak and fibrous plaque lesions of atherosclerosis. I. Crystalline properties, size and internal structure. | Scilit [scilit.com]
- 2. The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atherosclerosis - Wikipedia [en.wikipedia.org]
- 4. lipotype.com [lipotype.com]
- 5. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foam cell-forming J774 macrophages have markedly elevated acyl coenzyme A:cholesterol acyl transferase activity compared with mouse peritoneal macrophages in the presence of low density lipoprotein (LDL) despite similar LDL receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage cholesterol transport: a critical player in foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification macrophage to foam cells in atherosclerosis disease: some factors stimulate or inhibit this process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of Sterol Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the loss of sterol esters during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of sterol ester loss during GC analysis?
Sterol ester loss during GC analysis can be attributed to several factors throughout the analytical workflow. The most common reasons include:
-
Active Sites: Interaction with active sites (exposed silanols) in the GC inlet liner, column, or detector can lead to analyte degradation or adsorption.[1][2]
-
Thermal Degradation: Sterol esters can degrade at elevated temperatures in the injector or column.[3][4]
-
Incomplete Derivatization: To improve volatility and chromatographic performance, sterols are often derivatized. Incomplete reactions can result in poor peak shape and inaccurate quantification.[2][5]
-
Sample Preparation Issues: Inefficient extraction, incomplete saponification of sterol esters to free sterols, or losses during cleanup steps like solid-phase extraction (SPE) can significantly reduce recovery.[3][6]
-
Matrix Effects: Components within the sample matrix can interfere with the analysis, leading to signal suppression.[3]
-
Carrier Gas Contamination: The presence of oxygen or water in the carrier gas can react with and degrade sterol esters, especially at high temperatures.[1]
Q2: Is derivatization necessary for the analysis of sterol esters?
For GC analysis, derivatization of the sterol moiety (after hydrolysis of the ester) is highly recommended.[2] Derivatization to form trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters increases the volatility and thermal stability of the sterols, resulting in improved peak shape and resolution.[4][7] Direct analysis of free sterols can lead to broader peaks and lower detector response.[7]
Q3: How can I prevent degradation of sterol esters during sample preparation and analysis?
To minimize degradation, consider the following precautions:
-
Control Temperatures: Avoid excessively high temperatures during saponification and solvent evaporation steps.[3]
-
Inert Atmosphere: Performing sample preparation steps under a nitrogen atmosphere can prevent oxidative loss.[3]
-
Optimize GC Temperatures: Reduce the injector and final oven temperatures to the lowest practical values that still ensure complete elution of all compounds.[4]
-
Use of Antioxidants: In some cases, adding an antioxidant during sample preparation may help prevent degradation.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the GC analysis of sterol esters.
Issue 1: Low or No Recovery of Sterol Esters
Low recovery is a frequent problem that can arise from multiple stages of the analytical process.
Troubleshooting Workflow: Low Analyte Recovery
Caption: Troubleshooting workflow for low sterol ester recovery.
Quantitative Data Summary: Saponification & Derivatization Parameters
| Parameter | Saponification | Derivatization (Silylation) |
| Reagent | Ethanolic Potassium Hydroxide (B78521) (KOH) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |
| Concentration/Volume | 2.0 - 2.5 M for milk/yogurt samples | Anhydrous Pyridine (B92270) (100 µL), BSTFA + TMCS (50 µL) |
| Temperature | 60-80°C | 60-100°C |
| Time | 45-90 minutes | 1 hour |
Data compiled from multiple sources.[2][8][9]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration, leading to inaccurate results.
Troubleshooting Workflow: Poor Peak Shape
Caption: Troubleshooting guide for poor chromatographic peak shape.
Quantitative Data Summary: GC System Parameters
| Parameter | Typical Range |
| Injector Temperature | 250 - 300°C |
| Detector (FID) Temperature | 280 - 325°C |
| Split Ratio | 1:15 to 1:100 |
Data compiled from multiple sources.[4][7]
Experimental Protocols
Protocol 1: Saponification of Sterol Esters
This protocol describes a general procedure for the hydrolysis of sterol esters to free sterols.
Experimental Workflow: Saponification
Caption: General workflow for the saponification of sterol esters.
Methodology:
-
To your sample, add a suitable internal standard.
-
Perform alkaline saponification to hydrolyze any sterol esters to free sterols. For example, add an ethanolic potassium hydroxide solution.[2]
-
Heat the mixture. Optimal conditions may vary, for example, 80°C for 45 minutes for milk samples.[9]
-
After cooling, extract the unsaponifiable matter containing the free sterols using an organic solvent like hexane.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen.[2]
Protocol 2: Derivatization of Free Sterols (Silylation)
This protocol outlines a common procedure for the silylation of free sterols to form TMS ethers.
Methodology:
-
Ensure the dried extract from the saponification step is completely free of moisture, as water can interfere with the reaction.[5]
-
To the dried extract, add 100 µL of anhydrous pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + TMCS, 99:1, v/v).[2][8]
-
Heat the mixture at 60-70°C for up to one hour to ensure complete derivatization.[5]
-
The sample is now ready for GC analysis. In some cases, the derivatization reagent may be evaporated and the sample redissolved in a suitable solvent like hexane.[7]
References
Technical Support Center: Optimizing GC Injection Parameters for Cholesteryl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gas chromatography (GC) methods for the analysis of cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: Why are my cholesteryl ester peaks tailing or showing poor shape?
Peak tailing for cholesteryl esters is a common issue that can often be attributed to several factors related to the injection process and the overall GC system inertness.
-
Incomplete Derivatization: Cholesteryl esters, and particularly free cholesterol, possess active hydroxyl groups that can interact with active sites in the GC system. If the derivatization process (e.g., silylation to form TMS-ethers) is incomplete, the remaining free hydroxyl groups will lead to strong peak tailing.[1]
-
Active Sites: The GC inlet liner, column connections, or the column itself can have active sites (e.g., exposed silanols) that interact with the analyte, causing tailing.[2][3][4] Using a deactivated inlet liner is crucial.[5][6]
-
Injector Temperature Too Low: An injector temperature that is too low can lead to slow or incomplete vaporization of these high molecular weight compounds, resulting in broad and tailing peaks.
-
Contamination: Residue from previous injections can accumulate in the liner, creating active sites and contributing to peak tailing.[6] Regular liner replacement is recommended.
Q2: What is the optimal injector temperature for cholesteryl ester analysis?
The ideal injector temperature is a balance between ensuring complete and rapid vaporization of the cholesteryl esters and preventing their thermal degradation. For high-boiling point compounds like cholesteryl esters and their derivatives, a higher injector temperature is generally required.
| Parameter | Recommended Range | Notes |
| Injector Temperature | 275°C - 320°C | Start at 275°C and increase in increments of 10-15°C. Monitor for signs of degradation, such as the appearance of smaller peaks or a drop in the main peak's response.[7] For some high-temperature GC-MS methods, the initial oven temperature may start as high as 260°C.[8] |
Q3: Should I use split or splitless injection for my cholesteryl ester samples?
The choice between split and splitless injection depends primarily on the concentration of your analytes.[9][10]
-
Splitless Injection: This is the preferred method for trace analysis where the concentration of cholesteryl esters is low.[10][11] In this mode, the split vent is closed during injection, allowing for the transfer of the entire vaporized sample onto the column, thereby maximizing sensitivity.[9][11] Splitless injection is commonly used for the analysis of cholesteryl esters.[12]
-
Split Injection: Use this mode when analyzing samples with high concentrations of cholesteryl esters to avoid overloading the column.[11][13] A portion of the sample is vented, and only a fraction is introduced onto the column.[9]
| Injection Mode | Analyte Concentration | Primary Advantage | Key Consideration |
| Splitless | Low (Trace levels) | Maximum sensitivity[11] | Slower sample transfer can lead to band broadening; requires optimization of purge activation time.[14] |
| Split | High | Prevents column overload, produces sharp peaks[11][13] | Can cause discrimination of high-boiling point compounds if not optimized.[11] |
Q4: How can I prevent the degradation of cholesteryl esters in the GC injector?
Degradation in the hot injector is a significant concern for thermally labile molecules like cholesteryl esters.
-
Use a Deactivated Liner: An inert sample pathway is critical. Always use a high-quality, deactivated (silanized) inlet liner to minimize contact with active metal or glass surfaces.[5][6]
-
Optimize Injector Temperature: While a high temperature is needed for vaporization, an excessively high temperature can cause the esters to break down. Perform a temperature study to find the lowest temperature that gives good peak shape without evidence of degradation.
-
Minimize Residence Time: Use a faster carrier gas flow rate or a split injection (if concentration allows) to reduce the time the analytes spend in the hot injector.
-
Consider Cool On-Column or PTV Injection: For highly sensitive compounds, a cool on-column (COC) injection deposits the sample directly onto the column without passing through a heated injector, eliminating the risk of thermal degradation.[15] A Programmed Temperature Vaporizing (PTV) injector is a versatile alternative that starts at a low temperature and then rapidly heats up, which can also minimize degradation.[16]
Q5: What type of GC inlet liner is best for cholesteryl ester analysis?
The choice of liner is crucial for achieving reproducible and accurate results.
-
Material: Quartz liners are generally more inert than borosilicate glass liners.[17]
-
Deactivation: Always use a deactivated liner to prevent interactions with active silanol (B1196071) groups.
-
Packing: For splitless injections of high molecular weight compounds, a liner with deactivated glass wool is highly recommended.[17][18] The glass wool provides a large surface area for efficient sample vaporization, helps to mix the sample with the carrier gas, and traps non-volatile residues, protecting the analytical column.[17][18]
-
Geometry: A single taper at the bottom of the liner is often preferred for splitless injections as it helps to focus the sample onto the head of the column and limits interaction with the metal inlet seal.[17][18]
| Recommended Liner for Cholesteryl Esters (Splitless Injection) |
| Type: Single Taper Liner with Deactivated Glass Wool[17][18] |
| Material: Quartz |
| Benefits: Enhances vaporization of heavy analytes, improves reproducibility, traps non-volatile matrix components, and directs the sample to the column.[17] |
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape
This workflow helps diagnose and resolve common issues leading to tailing, fronting, or broad peaks for cholesteryl esters.
Caption: Troubleshooting workflow for poor peak shape in GC analysis.
Experimental Protocols
Protocol 1: Optimizing Injector Temperature
This protocol provides a systematic approach to determine the optimal injector temperature for your cholesteryl ester analysis.
Objective: To find the lowest injector temperature that provides complete vaporization and sharp peaks without causing thermal degradation.
Methodology:
-
Initial Setup:
-
Install a new, deactivated single taper liner with glass wool.
-
Set the GC oven and detector parameters as per your established method.
-
Set the initial injector temperature to a conservative value (e.g., 250°C).[7]
-
-
Prepare Standard:
-
Prepare a mid-range concentration standard of your derivatized cholesteryl ester(s) of interest in a suitable solvent.
-
-
Temperature Ramp Experiment:
-
Inject the standard at the initial injector temperature (250°C) and record the chromatogram.
-
Increase the injector temperature by 15°C (e.g., to 265°C, 280°C, 295°C, 310°C, 325°C).
-
Allow the injector to stabilize at each new temperature for 5-10 minutes.
-
Make triplicate injections of the standard at each temperature level.
-
-
Data Analysis:
-
For each temperature, calculate the average peak area and observe the peak shape (asymmetry, width).
-
Plot the average peak area against the injector temperature.
-
Interpretation:
-
Initially, the peak area and sharpness should increase with temperature as vaporization efficiency improves.
-
The optimal temperature is typically on the plateau of this curve, just before any significant decrease in peak area.
-
A decrease in peak area at higher temperatures is indicative of thermal degradation.
-
Also, monitor the baseline for the appearance of new, small peaks that could be degradation products.
-
-
-
Selection: Choose the temperature that provides the best peak area and shape without signs of degradation.
Protocol 2: Selecting the Appropriate Injection Mode (Split vs. Splitless)
This protocol helps you decide whether a split or splitless injection is more suitable for your samples.
Objective: To determine the injection mode that provides the necessary sensitivity and avoids column overload.
Methodology:
-
Initial Assessment:
-
Estimate the concentration of your cholesteryl esters in the final extract. If you expect concentrations to be near the limit of detection for your instrument, start with splitless mode.[10] If the sample is relatively concentrated, start with split mode.
-
-
Splitless Mode Trial (for trace analysis):
-
Set up your GC with a splitless liner.
-
Set the injection mode to "Splitless".
-
Set a purge activation time of 0.5 to 1.0 minute.[7] This is the time the split vent remains closed to allow sample transfer to the column.
-
Inject your lowest concentration standard.
-
Evaluation:
-
If you get a good signal-to-noise ratio and a symmetrical peak, splitless is likely the correct mode.
-
If the peak is very large, broad, or shows signs of fronting, your sample may be too concentrated for splitless injection, or the column is overloaded.
-
-
-
Split Mode Trial (for concentrated samples):
-
Set up your GC with a split liner (a universal liner can also be used).
-
Set the injection mode to "Split".
-
Start with a moderate split ratio, such as 50:1.[7]
-
Inject your highest concentration standard.
-
Evaluation:
-
If the peak shape is sharp and symmetrical, and the response is within the linear range of the detector, this mode is appropriate.
-
If the peak is too small or not detected, your sample is too dilute for this split ratio. You can decrease the split ratio (e.g., to 20:1 or 10:1) or switch to splitless mode.
-
-
Caption: Decision workflow for selecting and optimizing GC injection mode.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 11. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 12. Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. How to Choose a GC Inlet Liner [restek.com]
Technical Support Center: Cholesteryl Ester HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of cholesteryl esters. This resource provides detailed guides and answers to frequently asked questions (FAQs) to help you resolve common issues with peak shape and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: Why are my cholesteryl ester peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1][2] For cholesteryl esters, which are non-polar analytes, this can be caused by several factors:
-
Secondary Interactions: Although reversed-phase chromatography primarily relies on hydrophobic interactions, residual silanol (B1196071) groups on the silica-based stationary phase can interact with any polar moieties on your analytes or in the sample matrix, causing tailing.[3]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet or degradation of the stationary phase can create active sites that lead to peak tailing for all analytes.[1][4] A partially blocked inlet frit is also a potential cause.[3]
-
Mobile Phase pH: While less critical for non-polar compounds like cholesteryl esters, an inappropriate mobile phase pH can affect the ionization of residual silanols, increasing secondary interactions.[5][6]
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening, which often manifests as tailing.[7]
Q2: What causes my cholesteryl ester peaks to show fronting?
Peak fronting, the inverse of tailing where the first half of the peak is broader, is often related to the sample and its introduction onto the column.[2]
-
Sample Overload: Injecting too high a concentration of your cholesteryl ester sample can saturate the stationary phase at the column inlet, leading to fronting.[8][9] This is a common cause and can be tested by injecting a diluted sample.[4][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% isopropanol (B130326) when the mobile phase is 50:50 acetonitrile/isopropanol), it can cause the analyte band to spread prematurely, resulting in fronting.[8][9]
-
Column Collapse or Voids: Physical damage to the packed bed of the column, such as a void at the inlet, can create uneven flow paths for the sample, leading to distorted peaks, including fronting.[2][7] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
Q3: My peaks are broad and poorly resolved. How can I improve them?
Broad peaks lead to poor resolution, making accurate quantification difficult. The key factors influencing peak width and resolution are column efficiency, selectivity, and retention factor.[10]
-
Column Efficiency: Low efficiency can be due to a degraded column, a slow flow rate, or extra-column band broadening.[10] Consider replacing the column, optimizing the flow rate, or minimizing the length and diameter of connecting tubing.[11]
-
Mobile Phase Strength: If the mobile phase is too strong (too much organic solvent), the cholesteryl esters will elute too quickly with insufficient retention, resulting in poor separation and broad peaks.[10] Increasing the proportion of the weaker solvent (e.g., water in a reversed-phase system) can improve retention and resolution.[12]
-
Temperature: Inconsistent or suboptimal column temperature can affect solvent viscosity and mass transfer, leading to peak broadening.[11] Maintaining a stable, elevated temperature (e.g., 30-40°C) often improves peak shape for lipids.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Peak Tailing
This guide provides a step-by-step approach to troubleshooting tailing peaks in your cholesteryl ester analysis.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow to diagnose peak tailing issues.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Column Contamination | Inject a standard of a known cholesteryl ester. If the peak shape improves, the issue is likely matrix-related. | Use a guard column to protect the analytical column.[13] Implement a sample cleanup procedure like Solid Phase Extraction (SPE).[5] |
| Secondary Silanol Interactions | The issue is more pronounced for analytes with polar functional groups. | Use a modern, high-purity, end-capped C18 or C8 column.[3] Add a small amount of a competitive base to the mobile phase if applicable. |
| Extra-Column Volume | Disconnect the column and replace it with a zero-dead-volume union. If the pressure is significantly lower, your connections may be contributing. | Use shorter tubing with a smaller internal diameter (e.g., 0.125 mm) to connect the column to the injector and detector.[7] |
| Column Degradation | Perform a column efficiency test. Compare the plate count to the manufacturer's specification. | Replace the column if efficiency is significantly reduced. Ensure mobile phase pH and temperature are within the column's limits. |
Guide 2: Addressing Peak Fronting
Use this guide to identify and resolve issues causing peak fronting.
References
- 1. uhplcs.com [uhplcs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. bvchroma.com [bvchroma.com]
- 7. silicycle.com [silicycle.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 13. mastelf.com [mastelf.com]
Technical Support Center: LC-MS/MS Analysis of Cholesteryl Heneicosanoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cholesteryl heneicosanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and why are they a concern for this compound?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] For this compound, a nonpolar lipid, analysis in complex biological matrices like plasma or serum is particularly challenging. The matrix contains high concentrations of other lipids, such as phospholipids (B1166683) and triglycerides, which are major causes of ion suppression.[2][4][5] This can lead to unreliable quantification and poor reproducibility.[4]
Q2: What are the most common sources of matrix effects in lipidomics?
The primary sources of matrix effects in the analysis of biological samples are endogenous and exogenous components that interfere with the ionization process.
-
Phospholipids: These are among the most significant contributors to ion suppression in bioanalysis, especially when using positive ion electrospray ionization (+ESI).[2][4] They are highly abundant in plasma and serum.[4]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, reducing ionization efficiency.[2]
-
Other Endogenous Lipids: High concentrations of other lipids like triglycerides and different cholesteryl esters can co-elute and interfere with the target analyte.[5][6]
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware or vial cap liners, can also cause ion suppression.[2]
Q3: What is the most effective strategy to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[7][8][9] A suitable SIL-IS for this compound would be a deuterated version, such as Cholesteryl-d7-palmitate or a custom synthesized this compound-d7.[10] The SIL-IS is added to the sample at the very beginning of the sample preparation process.[11] Because the SIL-IS is chemically and structurally almost identical to the analyte, it experiences the same matrix effects (ion suppression or enhancement) and extraction losses. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations can be normalized, leading to accurate and precise quantification.[8]
Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to diagnosing and mitigating matrix effects.
Problem: Low, inconsistent, or non-reproducible signal for this compound.
This is a classic symptom of ion suppression.[2] The following workflow helps diagnose and address the issue.
Caption: Workflow for diagnosing, mitigating, and verifying the correction of matrix effects.
Step 1: Quantitatively Assess the Matrix Effect
To confirm and quantify the extent of ion suppression or enhancement, a post-extraction spiking experiment should be performed.[1][11][12] This is considered the gold standard for quantitative assessment.[12]
Experimental Protocol: Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement by comparing the analyte's signal in a clean solvent versus a post-extracted blank matrix.
Materials:
-
Blank matrix (e.g., human plasma presumed to be free of the analyte)
-
This compound (analyte) standard solution
-
Stable isotope-labeled internal standard (SIL-IS) solution
-
Reconstitution solvent (initial mobile phase composition)
-
All necessary equipment for your standard sample preparation procedure (e.g., SPE cartridges, evaporator).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean autosampler vial, spike the analyte and SIL-IS standard solutions into the reconstitution solvent. This represents 100% signal with no matrix effect.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire sample preparation procedure (e.g., protein precipitation, SPE). In the final, dried extract, add the same amount of analyte and SIL-IS as in Set A, and then reconstitute. This measures the effect of the extracted matrix components on ionization.[11]
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte and SIL-IS before the sample preparation procedure. This set is used to determine the overall recovery of the method.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
An MF value of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.[12] The goal is to have the MF for the analyte be as close as possible to the MF for the SIL-IS.
-
Caption: Experimental design for the post-extraction spiking assessment of matrix effects.
Quantitative Data Summary
The results from the post-extraction spiking experiment can be summarized as follows. The goal is to achieve a consistent Matrix Factor (MF) for both the analyte and its internal standard across different matrix lots.
| Sample ID | Analyte Peak Area | SIL-IS Peak Area | Analyte MF (%) | SIL-IS MF (%) | Analyte Recovery (%) |
| Set A (Neat) | 2,500,000 | 2,650,000 | 100% (Reference) | 100% (Reference) | - |
| Set B (Post-Spike) | 1,150,000 | 1,220,000 | 46.0% | 46.0% | - |
| Set C (Pre-Spike) | 1,046,500 | 1,110,200 | - | - | 91.0% |
In this hypothetical example, a significant ion suppression of ~54% is observed (MF = 46%). However, because the SIL-IS tracks the analyte's suppression almost perfectly, the analyte/IS ratio remains consistent, allowing for accurate quantification.
Step 2: Mitigate the Matrix Effect
If the matrix effect is severe (e.g., >50% suppression) or inconsistent, or if a suitable SIL-IS is not available, mitigation steps are necessary.
Mitigation Strategy: Enhanced Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components, particularly phospholipids, from the sample extract before LC-MS/MS analysis.[4][11]
Experimental Protocol: SPE for Cholesteryl Ester Cleanup
Materials:
-
SPE cartridges (e.g., C18 or a specialized phospholipid removal sorbent)
-
SPE vacuum manifold
-
Sample pre-treated with SIL-IS and protein precipitation (e.g., with acetonitrile)
-
Weak wash solvent (e.g., 10% Methanol (B129727) in water)
-
Strong elution solvent (e.g., 90% Methanol or an appropriate organic solvent)[2]
-
Nitrogen evaporator
Methodology:
-
Condition: Pass 1-2 mL of methanol through the SPE sorbent.[2]
-
Equilibrate: Pass 1-2 mL of water through the sorbent. Do not let the sorbent bed dry out.[2]
-
Load: Load the pre-treated and centrifuged plasma sample onto the SPE cartridge.
-
Wash: Pass 1-2 mL of the weak wash solvent through the sorbent. This removes highly polar interferences like salts.[2]
-
Elute: Elute the target analyte, this compound, using 1-2 mL of the strong elution solvent.[2]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.[11]
Other Mitigation Options:
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the region where matrix components elute (often early in the run for phospholipids).[2][11]
-
Switch Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for nonpolar compounds like cholesteryl esters.[10][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the analyte concentration remains above the instrument's limit of quantification.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. scispace.com [scispace.com]
- 10. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cholesteryl Ester Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of cholesteryl esters (CEs) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving ionization efficiency and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are cholesteryl esters difficult to ionize in mass spectrometry?
Cholesteryl esters are inherently nonpolar molecules, lacking easily ionizable functional groups. This characteristic leads to poor ionization efficiency with common techniques like electrospray ionization (ESI), resulting in low signal intensity and challenges in detection and quantification.[1][2]
Q2: What are the most common ionization techniques for cholesteryl ester analysis?
The most frequently used ionization methods for CEs are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).[3][4][5] ESI is often preferred for its ability to ionize a broader range of CEs, typically as adducts, while APCI and APPI can be effective for these less polar molecules.[3][4][5]
Q3: What is an adduct and how does it help in the analysis of cholesteryl esters?
An adduct is an ion formed by the association of a molecule with a cation, such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[1][6][7] For nonpolar molecules like CEs, forming these adducts in the ion source significantly enhances their ionization efficiency, leading to stronger signals in the mass spectrometer.[1][2]
Q4: What is derivatization and when should I consider it for my experiments?
Derivatization is a chemical modification of the analyte to improve its analytical properties. For CEs, this often involves targeting the hydroxyl group of the cholesterol backbone. A common method is acetylation using acetyl chloride to convert free cholesterol to cholesteryl acetate (B1210297).[6][8] This can be particularly useful for simultaneous analysis of free cholesterol and cholesteryl esters, as both can be detected as a common fragment ion (m/z 369) after collision-induced dissociation.[6] Consider derivatization when you need to improve the ionization efficiency of free cholesterol alongside your CE analysis or to enhance chromatographic separation.
Troubleshooting Guides
Issue 1: Low or No Signal for Cholesteryl Esters
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | - Optimize Ion Source: If using ESI, ensure the mobile phase contains an adduct-forming salt (e.g., ammonium formate (B1220265), sodium acetate, or lithium chloride).[1][4] - Switch Ionization Source: If ESI fails, consider APCI or APPI, which can be more effective for nonpolar compounds. APPI has been reported to be 2-4 times more sensitive than APCI for some lipids.[4] - Consider Derivatization: If analyzing free cholesterol and CEs, derivatization with acetyl chloride can improve the signal for both.[6][8] |
| Inappropriate Mobile Phase | - Ensure Proper Solubility: Cholesteryl esters are highly nonpolar. Use a mobile phase with a high percentage of organic solvent (e.g., isopropanol, methanol, acetonitrile) to ensure they remain in solution. - Add Adduct-Forming Reagents: As mentioned above, adding salts like ammonium formate or sodium acetate to the mobile phase is crucial for forming adducts in ESI.[4] |
| Sample Concentration Too Low | - Concentrate the Sample: If possible, concentrate your sample to increase the amount of analyte introduced into the mass spectrometer. - Check for Sample Loss: Ensure that your sample preparation and extraction methods are not leading to significant loss of CEs. |
Issue 2: In-source Fragmentation of Cholesteryl Esters
| Possible Cause | Troubleshooting Steps |
| Harsh Ion Source Conditions | - Reduce Source Voltages: High voltages in the ion source can cause CEs to fragment before they are analyzed. Gradually reduce the fragmentor or capillary exit voltage.[9][10] - Optimize Temperatures: High source or desolvation temperatures can also lead to in-source fragmentation. Systematically lower these temperatures to find an optimal balance between desolvation and fragmentation.[9][11] |
| Unstable Adducts | - Ammonium Adducts: While common, ammonium adducts of CEs can be prone to in-source fragmentation, leading to a dominant cholestadiene fragment ion (m/z 369).[12] This can interfere with the analysis of free cholesterol. - Use More Stable Adducts: Sodiated ([M+Na]⁺) or lithiated ([M+Li]⁺) adducts are often more stable and less prone to in-source fragmentation.[1][7] |
| Instrument Specifics | - Consult Manufacturer's Recommendations: Different mass spectrometers have different ion optics and source designs. Refer to the manufacturer's guidelines for analyzing labile molecules. Some instruments have "soft" ionization settings that can be beneficial.[9] |
Issue 3: Peak Splitting in Liquid Chromatography (LC)
| Possible Cause | Troubleshooting Steps |
| Injection Solvent Mismatch | - Use a Weaker Injection Solvent: Injecting the sample in a solvent that is much stronger (more nonpolar for reversed-phase LC) than the initial mobile phase can cause peak distortion and splitting.[13] Reconstitute your sample in the initial mobile phase if possible. |
| Column Contamination or Void | - Flush the Column: Contaminants at the head of the column can disrupt the sample band. Flush the column with a strong solvent. - Reverse Flush the Column: If a simple flush doesn't work, carefully reverse the column and flush it. This can dislodge particulates from the inlet frit.[14] - Check for Voids: A void at the column inlet can cause the sample to travel through two different paths, resulting in a split peak. This often requires column replacement.[13][14] |
| Improper Connections | - Check Fittings: Ensure all fittings between the injector and the column, and the column and the detector, are properly tightened and have the correct ferrule depth. A poor connection can introduce dead volume, leading to peak splitting.[15] |
Issue 4: Ion Suppression
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Improve Sample Cleanup: Co-eluting compounds from the sample matrix can compete with CEs for ionization, reducing their signal.[16][17] Enhance your sample preparation with techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[16] - Use Matrix-Matched Standards: Prepare your calibration standards in a matrix that is similar to your samples to compensate for matrix effects.[16] |
| High Analyte Concentration | - Dilute the Sample: Overly concentrated samples can lead to self-suppression. Dilute your sample to a concentration within the linear range of the instrument.[16] |
| Mobile Phase Components | - Optimize Mobile Phase Additives: While adduct-forming reagents are necessary, excessively high concentrations can sometimes lead to ion suppression. Optimize the concentration of your mobile phase additives. - Chromatographic Separation: Adjust your LC method to separate the CEs from the regions of significant ion suppression, which are often at the beginning and end of the chromatogram.[17] |
Data and Experimental Protocols
Comparison of Ionization Methods and Adducts
| Ionization Method | Adduct | Signal Intensity | Notes |
| ESI | [M+H]⁺ | Weak | Not typically observed for CEs. |
| ESI | [M+NH₄]⁺ | Strong | Commonly used, but can be prone to in-source fragmentation.[8][12] |
| ESI | [M+Na]⁺ | Strong | Generally more stable than ammonium adducts.[3][5] |
| ESI | [M+Li]⁺ | Enhanced | Lithiated adducts have been shown to provide enhanced ionization and specific fragmentation patterns.[1][2] |
| APCI | [M+H]⁺ | Weak | Signal intensity is generally lower than ESI with adducts.[3][5] Can be selective for unsaturated CEs.[3][5] |
| APPI | [M+H]⁺ | Stronger than APCI | Reported to be 2-4 times more sensitive than APCI for some lipids.[4] |
Experimental Protocols
This protocol is adapted from established methods for the parallel analysis of free cholesterol and cholesteryl esters.[6][8]
-
Sample Preparation: Dry down your lipid extract under a stream of nitrogen.
-
Derivatization:
-
Prepare a fresh solution of acetyl chloride in chloroform (B151607) (1:4 v/v).
-
Add 200 µL of the acetyl chloride/chloroform solution to the dried lipid extract.
-
Incubate at room temperature for 1 hour.
-
-
Solvent Removal: Evaporate the reagents under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in your LC-MS mobile phase, for example, methanol/chloroform (3:1 v/v) with 10 mM ammonium acetate.
-
Analysis: Analyze by LC-MS/MS. Both the derivatized free cholesterol (now cholesteryl acetate) and the endogenous cholesteryl esters will produce a characteristic fragment ion at m/z 369 upon collision-induced dissociation.
This protocol is based on methods that utilize lithium adducts to improve the ionization of neutral lipids.[1][2]
-
Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer method. During the extraction, add a solution of lithium chloride (e.g., 1 mg/mL) to the aqueous phase.
-
Sample Reconstitution: After evaporating the organic phase, reconstitute the lipid extract in a solvent mixture containing a small amount of lithium salt (e.g., 10 µM LiOH in methanol/chloroform).
-
Direct Infusion or LC-MS: The sample is now ready for direct infusion or LC-MS analysis.
-
Mass Spectrometry: In positive ion mode, look for the [M+Li]⁺ ions. These adducts often provide cleaner fragmentation spectra compared to other adducts.
Visualizations
References
- 1. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. lctsbible.com [lctsbible.com]
- 15. support.waters.com [support.waters.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Resolving isobaric interferences in cholesteryl ester analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of isobaric interferences in cholesteryl ester (CE) analysis.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry-based analysis of cholesteryl esters.
Issue 1: Co-elution of Cholesteryl Esters and Diacylglycerols with the Same Nominal Mass
Symptom: A single peak is observed in the chromatogram, but the MS1 spectrum shows an m/z that could correspond to both a cholesteryl ester and a diacylglycerol (DAG). For example, CE(16:0) and DAG(18:0/18:0) as sodiated adducts both have an m/z of 647.[1]
Cause: Insufficient chromatographic separation or reliance solely on MS1 data for identification. Many CE and DAG species are isobaric, meaning they have the same nominal mass.[1][2][3]
Solution:
-
Employ Tandem Mass Spectrometry (MS/MS):
-
Neutral Loss (NL) Scan: Perform a neutral loss scan for 368.5 Da. This corresponds to the loss of the cholestane (B1235564) portion of the cholesteryl ester and is a specific fragmentation pattern for CEs.[1][2][4]
-
Precursor Ion Scan: Alternatively, perform a precursor ion scan for the cholesteryl cation at m/z 369.3. This will specifically detect all CE species present in the sample.[5]
-
-
Optimize Chromatography:
-
Method 1: Normal Phase HPLC: Use a normal phase HPLC method for lipid class separation. A mobile phase of hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01) has been shown to separate CEs from other neutral lipids.[6][7]
-
Method 2: Reversed-Phase HPLC: Utilize a sub-2 µm C18 column for high-resolution separation of CE species based on their fatty acid chain length and degree of unsaturation.[8]
-
-
Enhance Ionization and Fragmentation Specificity:
Issue 2: Poor Ionization and Low Signal Intensity of Cholesteryl Esters
Symptom: Low signal-to-noise ratio for CE peaks, making quantification unreliable, especially for low-abundance species.
Cause: Cholesteryl esters have a weak dipole moment, leading to poor ionization efficiency with electrospray ionization (ESI).[2][3]
Solution:
-
Change Ionization Source:
-
Atmospheric Pressure Chemical Ionization (APCI) can be more effective for nonpolar lipids like CEs and may reduce ion suppression from the sample matrix.[8]
-
-
Enhance Ionization with Adduct Formation:
-
Sample Preparation:
-
Use solid-phase extraction (SPE) to separate CEs from more polar lipids that may interfere with ionization.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common isobaric interferences in cholesteryl ester analysis?
A1: The most significant isobaric interferences for cholesteryl esters are diacylglycerols (DAGs).[1][2] These two lipid classes can have identical nominal masses, making their differentiation by single-stage mass spectrometry challenging.[1][2] For instance, Cholesteryl Palmitate (16:0 CE) and Distearin (18:0/18:0 DAG) are isobaric.[2]
Q2: How can I specifically detect all cholesteryl esters in a complex sample?
A2: Tandem mass spectrometry (MS/MS) techniques are highly effective. A neutral loss scan for 368.5 Da (the mass of cholestane) or a precursor ion scan for m/z 369.3 (the cholesteryl cation) will specifically identify cholesteryl esters within a complex mixture.[1][5] The formation of sodiated or lithiated adducts can further enhance the specificity of these scans.[1][2]
Q3: Can I separate different cholesteryl ester species from each other?
A3: Yes, reversed-phase high-performance liquid chromatography (HPLC) is well-suited for separating individual CE species. The separation is based on the length and degree of unsaturation of the fatty acid chain. For example, a Zorbax ODS column with a mobile phase of acetonitrile-isopropanol (60:40, v/v) can be used.[10]
Q4: What are the advantages of using lithiated or sodiated adducts for CE analysis?
A4: Using lithiated or sodiated adducts offers two main advantages:
-
Enhanced Ionization: These adducts improve the ionization efficiency of CEs, which are inherently difficult to ionize.[2][3]
-
Specific Fragmentation: They promote class-specific fragmentation in MS/MS, which is crucial for resolving isobaric interferences. For example, lithiated CE adducts predominantly show a neutral loss of the cholestane fragment.[2]
Q5: Can oxidized cholesteryl esters be detected using these methods?
A5: Yes, the neutral loss scanning technique for the cholestane fragment (NL 368.5) can also detect oxidized cholesteryl esters.[2][4] High-resolution mass spectrometry workflows can further help in identifying specific oxidized species like hydroperoxides and epoxides.[8]
Quantitative Data Summary
Table 1: Common Isobaric Cholesteryl Esters and Diacylglycerols
| Cholesteryl Ester (Adduct) | m/z | Isobaric Diacylglycerol (Adduct) | m/z |
| CE(16:0) (Li+) | 631 | DAG(18:0/18:0) (Li+) | 631 |
| CE(16:0) (Na+) | 647 | DAG(18:0/18:0) (Na+) | 647 |
| CE(17:0) (Li+) | 645 | DAG(18:0/19:0) (Li+) | 645 |
Data derived from examples of isobaric species discussed in the literature.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for CE Isolation
This protocol describes the separation of CEs from other lipid classes prior to HPLC-MS analysis.[9]
-
Column Preparation: Pre-wash a 100 mg silica (B1680970) SPE cartridge with 2 mL of hexane.
-
Sample Loading: Dissolve the dried lipid extract in 1 mL of toluene (B28343) and load it onto the SPE cartridge.
-
Elution of CEs: Elute the cholesteryl esters with 1 mL of hexane.
-
Elution of Other Lipids (Optional): Elute cholesterol and other sterols with 8 mL of 30% isopropanol (B130326) in hexane.
-
Sample Drying and Reconstitution: Dry the eluted CE fraction under a stream of nitrogen and reconstitute in a solvent suitable for your HPLC-MS analysis (e.g., 95% methanol).
Protocol 2: LC-MS/MS Method for CE-Specific Detection
This protocol outlines a general approach for the specific detection of CEs using tandem mass spectrometry.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., sub-2 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Isopropanol.
-
Gradient: Develop a gradient to separate CEs based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI or APCI.
-
Adduct Formation: Introduce a source of sodium or lithium post-column if not already present in the mobile phase to promote adduct formation.
-
MS/MS Scan Mode:
-
Option A (Targeted): Use a Neutral Loss scan of 368.5 Da.
-
Option B (Screening): Use a Precursor Ion scan for m/z 369.3.
-
-
Collision Energy: Optimize collision energy to maximize the fragmentation of interest (typically around 25 eV for sodiated adducts).[1]
-
Visualizations
Caption: Workflow for resolving isobaric interferences in CE analysis.
Caption: Troubleshooting logic for co-eluting isobaric interferences.
References
- 1. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Separation of steryl esters by reversed-phase liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Cholesteryl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of low-abundance cholesteryl esters (CEs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of low-abundance cholesteryl esters by Liquid Chromatography-Mass Spectrometry (LC-MS).
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity / Poor Sensitivity | Poor Ionization Efficiency: Cholesteryl esters are hydrophobic and chemically inert, leading to poor ionization by electrospray ionization (ESI).[1][2][3][4] | - Use Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for nonpolar lipids like CEs.[5][6][7] - Enhance ESI with Adduct Formation: Use mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote the formation of [M+NH₄]⁺ adducts, which ionize more readily.[3][4][8] The use of lithiated adducts has also been shown to enhance ionization.[9] - Chemical Derivatization: While adding a sample preparation step, derivatization can significantly improve ionization efficiency.[8][10] |
| Inefficient Extraction: Low recovery of CEs from the sample matrix. | - Optimize Extraction Solvent: Use a non-polar solvent system like hexane/isopropanol or methyl-tert-butyl ether (MTBE) for efficient extraction of neutral lipids.[7] - Incorporate Internal Standards: Add a deuterated or odd-chain fatty acid CE internal standard (e.g., d7-cholesterol or C17:0 cholesteryl ester) before extraction to monitor and correct for recovery losses.[3] | |
| Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of target analytes.[11] | - Improve Chromatographic Separation: Use a C18 reversed-phase column with an appropriate gradient to separate CEs from interfering matrix components.[3][4] - Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances before LC-MS analysis.[12] - Use Isotope-Dilution: Isotope-labeled internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[7] | |
| Peak Tailing or Broadening | Poor Chromatography: Inappropriate column or mobile phase composition. | - Column Selection: A C18 column is generally effective for CE separation.[3][4] - Mobile Phase Optimization: A typical mobile phase consists of an aqueous solvent with an organic modifier like methanol (B129727) or isopropanol, often with additives like ammonium formate to improve peak shape.[3] - Check for System Contamination: Flush the LC system and column to remove any contaminants that may be causing peak distortion. |
| Column Overloading: Injecting too much sample onto the column. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute Sample: If the concentration of other lipids is high, dilute the sample extract. | |
| Inconsistent Quantification | Lack of Appropriate Internal Standard: Using an internal standard that does not behave similarly to the analytes of interest. | - Use a Panel of Internal Standards: If analyzing a range of CEs with varying fatty acid chains, consider using a panel of deuterated or odd-chain CE standards to cover the range of analytes. - Ensure Early Spiking: Add the internal standard at the very beginning of the sample preparation process to account for variability in all steps.[13] |
| Non-Linear Detector Response: The detector response may not be linear across the entire concentration range, especially at very low or high concentrations. | - Generate a Calibration Curve: Prepare a multi-point calibration curve using external standards to ensure the quantification is within the linear range of the detector.[7] | |
| Co-elution of Isobaric Species | Insufficient Chromatographic Resolution: Different CE species with the same mass-to-charge ratio (isobars) may not be separated by the mass spectrometer alone.[9] | - Optimize LC Gradient: A longer, shallower gradient can improve the separation of closely eluting species.[3][4] - Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isobaric species with slightly different exact masses.[14] - Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) to target specific precursor-product ion transitions for each CE species, providing an additional layer of specificity.[5][8] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the analysis of low-abundance cholesteryl esters.
1. What is the best ionization technique for analyzing low-abundance cholesteryl esters?
Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used, but APCI is often preferred for nonpolar molecules like cholesteryl esters.[5][6][7] ESI can be effective, especially when using additives like ammonium formate or acetate to promote the formation of [M+NH₄]⁺ adducts, which enhances ionization efficiency.[3][4][8] The choice may also depend on the specific instrumentation and the complexity of the sample matrix.
2. Is derivatization necessary for cholesteryl ester analysis?
While not always required, derivatization can significantly improve the sensitivity and chromatographic performance for CEs.[8][10] However, modern sensitive mass spectrometers can often detect low-abundance CEs without derivatization, simplifying sample preparation.[3]
3. How can I minimize matrix effects in my analysis?
To minimize matrix effects, it is crucial to have a robust sample preparation method, including effective extraction and cleanup steps like solid-phase extraction (SPE).[12] In addition, optimizing the chromatographic separation to resolve CEs from matrix components is essential.[3][4] The use of stable isotope-labeled internal standards is highly recommended as they co-elute with the analyte and are affected by matrix effects in a similar manner, allowing for accurate correction during data analysis.[7]
4. What are the key fragment ions to monitor for cholesteryl esters in MS/MS analysis?
A common and characteristic fragmentation pathway for cholesteryl ester ammonium adducts ([M+NH₄]⁺) in tandem mass spectrometry is the neutral loss of the fatty acid and ammonia, resulting in the cholesteryl cation at m/z 369.3.[8] This transition is often used for selective detection and quantification in Multiple Reaction Monitoring (MRM) mode.
5. What type of liquid chromatography column is most suitable for separating cholesteryl esters?
A C18 reversed-phase column is the most commonly used and effective choice for the separation of cholesteryl esters.[3][4] The hydrophobic nature of the C18 stationary phase provides good retention and separation of these nonpolar lipids.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol outlines a common method for extracting total lipids, including cholesteryl esters, from plasma or serum samples.
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of an internal standard (e.g., d7-cholesteryl oleate).
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.
-
Collection of Organic Layer: Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol).
Protocol 2: LC-MS/MS Parameters for Cholesteryl Ester Analysis
The following table provides a starting point for developing an LC-MS/MS method for cholesteryl ester analysis.
| Parameter | Condition |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Ionization Mode | Positive Ion ESI or APCI |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | Cholesteryl Oleate ([M+NH₄]⁺): m/z 666.6 → 369.3 |
| Collision Energy | Optimize for your specific instrument (typically 15-30 eV) |
Visualizations
Caption: A generalized workflow for the analysis of cholesteryl esters.
Caption: A troubleshooting flowchart for low signal intensity issues.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cholesteryl Heneicosanoate Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Cholesteryl heneicosanoate standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound standards?
A1: The primary stability concerns for this compound, a saturated cholesteryl ester, are hydrolysis and oxidation, although the latter is less pronounced compared to unsaturated esters. Exposure to moisture, elevated temperatures, extreme pH, and certain solvents can lead to the degradation of the standard, affecting its purity and concentration.
Q2: How should solid this compound standards be stored?
A2: Solid this compound is relatively stable. For optimal stability, it should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C ± 4°C.[1] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid material.
Q3: What is the recommended procedure for preparing stock solutions of this compound?
A3: To prepare a stock solution, dissolve the solid standard in a high-purity, anhydrous organic solvent. Chloroform (B151607) and toluene (B28343) are commonly used. To minimize oxidation, it is good practice to purge the solvent with an inert gas like argon or nitrogen before adding the standard.[2] Prepared stock solutions should be stored in glass vials with Teflon-lined caps (B75204) at -20°C or lower.
Q4: How long are stock solutions of this compound stable?
A4: The stability of stock solutions depends on the solvent and storage conditions. When stored properly at -20°C in a tightly sealed vial under an inert atmosphere, stock solutions in anhydrous chloroform or toluene can be stable for several months. However, it is recommended to prepare fresh solutions for critical applications or to periodically verify the concentration and purity.
Q5: What are the signs of degradation in a this compound standard?
A5: Visual signs of degradation are often absent. The most reliable way to detect degradation is through analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of additional spots on a TLC plate or new peaks in an LC-MS chromatogram, corresponding to cholesterol and heneicosanoic acid, are indicative of degradation. Inconsistent experimental results are also a potential indicator of standard degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected concentrations in analytical measurements. | Degradation of the standard due to improper storage or handling. | 1. Verify storage conditions (temperature, container). 2. Prepare a fresh stock solution from the solid standard. 3. Analyze the new stock solution to confirm concentration. 4. If the issue persists, use a new vial of the solid standard. |
| Appearance of extra peaks in LC-MS or spots in TLC analysis. | Hydrolysis of the cholesteryl ester into cholesterol and heneicosanoic acid. | 1. Confirm the identity of the degradation products using reference standards for cholesterol and heneicosanoic acid. 2. Review solution preparation and handling procedures to minimize exposure to moisture. 3. Use anhydrous solvents for solution preparation. |
| Precipitation observed in the stock solution upon storage at low temperatures. | The solvent's freezing point is close to the storage temperature, or the concentration is too high. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure the chosen solvent is suitable for storage at the intended temperature. |
| Variability between different aliquots of the same stock solution. | Incomplete dissolution of the solid standard or solvent evaporation. | 1. Ensure the solid is completely dissolved by vortexing or brief sonication. 2. Use vials with tight-fitting, Teflon-lined caps to prevent solvent evaporation. 3. Prepare single-use aliquots to avoid repeated opening of the main stock vial.[2] |
Degradation Pathways and Experimental Workflows
The primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to yield cholesterol and heneicosanoic acid.
A typical experimental workflow to assess the stability of a this compound standard involves subjecting the standard to stress conditions and analyzing for degradation products over time.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound standard
-
Chloroform (HPLC grade, anhydrous)
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M in methanol)
-
Sodium hydroxide (B78521) (0.1 M in methanol)
-
Hydrogen peroxide (3% solution)
-
LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in chloroform.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M methanolic HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M methanolic NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Control: Keep 1 mL of the stock solution at 4°C.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute the samples appropriately with the mobile phase.
-
Analyze by LC-MS to identify and quantify the parent compound and any degradation products.
-
Protocol 2: Isothermal Stability Study of a this compound Solution
Objective: To determine the long-term stability of a this compound solution under typical storage conditions.
Materials:
-
This compound standard
-
Chloroform (HPLC grade, anhydrous)
-
LC-MS system with a C18 column
-
Calibrated temperature-controlled storage chamber (-20°C)
Procedure:
-
Preparation of Stability Samples: Prepare a 100 µg/mL solution of this compound in anhydrous chloroform. Aliquot into multiple glass vials with Teflon-lined caps.
-
Storage: Place the vials in a stability chamber at -20°C.
-
Time Points: Designate analysis time points, for example: 0, 1, 3, 6, 9, and 12 months.
-
Analysis:
-
At each time point, remove three vials from the chamber.
-
Allow them to equilibrate to room temperature.
-
Analyze the samples by a validated stability-indicating LC-MS method to determine the concentration of this compound.
-
Calculate the percentage of the initial concentration remaining.
-
Quantitative Data Summary
The following tables present hypothetical data from stability studies to illustrate expected outcomes.
Table 1: Forced Degradation of this compound (% Degradation)
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 | ~15% | Cholesterol, Heneicosanoic acid methyl ester |
| 0.1 M NaOH at 60°C | 24 | ~40% | Cholesterol, Heneicosanoic acid |
| 3% H₂O₂ at RT | 24 | < 2% | Minor oxidized cholesterol species |
| Heat at 80°C | 48 | < 5% | Cholesterol, Heneicosanoic acid |
Table 2: Isothermal Stability of this compound in Chloroform at -20°C
| Time (months) | Mean % of Initial Concentration Remaining (n=3) | Standard Deviation |
| 0 | 100.0 | 0.5 |
| 1 | 99.8 | 0.6 |
| 3 | 99.5 | 0.7 |
| 6 | 99.1 | 0.5 |
| 9 | 98.7 | 0.8 |
| 12 | 98.2 | 0.6 |
References
Proper storage and handling of Cholesteryl heneicosanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl heneicosanoate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound should be stored at -20°C in its solid form to ensure its stability and prevent degradation.[1][2] For long-term storage, -80°C is also a suitable option.
Q2: What are the primary safety precautions to take when handling this compound?
This compound should be handled with standard laboratory safety precautions. It is important to treat the material as potentially hazardous until more comprehensive toxicological data is available.[1] Key safety measures include:
-
Avoid Ingestion, Inhalation, and Contact: Do not ingest, inhale, or allow the compound to come into contact with your eyes, skin, or clothing.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Ventilation: Work in a well-ventilated area to avoid the inhalation of any dust particles.[3]
-
Hygiene: Wash your hands thoroughly after handling the compound.[1][3]
Q3: In which solvents is this compound soluble?
As a cholesteryl ester, this compound is expected to be soluble in organic solvents. While specific data for this exact compound is limited, similar cholesteryl esters are soluble in solvents such as chloroform (B151607) and ethanol. It is generally insoluble in aqueous solutions.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Q: I am having trouble dissolving this compound in my chosen solvent. What steps can I take to improve solubility?
A: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate organic solvent. Chloroform is often a good starting point for cholesteryl esters. A mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) can also be effective.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive or prolonged heating, as this can lead to degradation of the compound.
-
Sonication: Use a sonicator to aid in the dissolution process. This can help to break up any clumps of the solid material and increase the surface area for solvation.
-
Inert Gas: When preparing stock solutions, especially for long-term storage, it is good practice to purge the solvent with an inert gas like nitrogen or argon to prevent oxidation.
Issue 2: Potential Degradation of this compound
Q: How can I tell if my this compound has degraded? What are the common causes of degradation?
A: The two primary modes of degradation for cholesteryl esters are hydrolysis and oxidation.
-
Hydrolysis: The ester bond can be hydrolyzed to yield cholesterol and heneicosanoic acid. This is more likely to occur in the presence of water and at non-neutral pH.
-
Oxidation: If the fatty acid chain contains any unsaturation (which is not the case for heneicosanoate), it can be susceptible to oxidation. However, the cholesterol ring itself can also be oxidized.
Signs of degradation can include:
-
A change in the physical appearance of the solid (e.g., discoloration, clumping).
-
The appearance of additional spots on a thin-layer chromatography (TLC) plate compared to a fresh sample.
-
Unexpected results in your experiments.
To minimize degradation, always store the compound at the recommended -20°C, protect it from moisture, and consider storing solutions under an inert atmosphere.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature (Solid) | -20°C | [1][2] |
| Molecular Weight | 667.14 g/mol | [2] |
| Physical Form | Solid | [1] |
Experimental Protocols
Detailed Methodology for Preparing a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution of this compound in chloroform.
Materials:
-
This compound
-
Chloroform (analytical grade)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Pipettes
-
Vortex mixer or sonicator
-
Water bath (optional)
-
Inert gas (e.g., nitrogen or argon) (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the appropriate volume of chloroform to the vial to achieve the desired concentration.
-
Dissolution:
-
Cap the vial tightly and vortex until the solid is fully dissolved.
-
If the compound does not readily dissolve, place the vial in a sonicator for 5-10 minutes.
-
As an alternative, gently warm the vial in a water bath (not exceeding 40°C) while vortexing intermittently.
-
-
Inert Atmosphere (Optional but Recommended): For long-term storage, gently bubble nitrogen or argon gas through the solution for a few minutes to displace any dissolved oxygen.
-
Storage: Store the stock solution at -20°C in the tightly capped vial.
Visualizations
Caption: Workflow for preparing a solution of this compound.
Caption: Decision tree for troubleshooting solubility problems.
References
- 1. Binding, interiorization and degradation of cholesteryl ester-labelled chylomicron-remmant particles by rat hepatocyte monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. Direct observation of lipoprotein cholesterol ester degradation in lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Cholesteryl Heneicosanoate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cholesteryl heneicosanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most common and robust methods for the quantification of this compound and other long-chain cholesteryl esters are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and selectivity, while GC-MS is a well-established technique that may require derivatization to increase the volatility of the analyte.[3][4]
Q2: What are the key validation parameters to consider for a quantitative method for this compound?
A2: According to regulatory guidelines from the FDA and ICH, the key validation parameters include:
-
Selectivity and Specificity: Ensuring the method can differentiate this compound from other components in the sample matrix.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of this compound in the biological matrix and in processed samples under different storage and handling conditions.
Q3: What type of internal standard should I use for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d7. If this is not available, a structurally similar compound with a different mass can be used. For cholesteryl esters, odd-chain fatty acid esters like cholesteryl heptadecanoate (C17:0) are commonly used as internal standards.[5][6]
Q4: How can I improve the ionization efficiency of this compound in LC-MS/MS?
A4: Cholesteryl esters are known for their poor ionization efficiency. To enhance ionization, consider the following:
-
Adduct Formation: Use of ammonium (B1175870) formate (B1220265) or acetate (B1210297) in the mobile phase to promote the formation of ammonium adducts [(M+NH4)+] in positive ion mode is a common strategy.[5]
-
Lithiated Adducts: The use of lithium salts can also enhance ionization and provide specific fragmentation patterns.
-
Derivatization: While more common in GC-MS, derivatization to add a readily ionizable group can be considered for LC-MS in challenging cases.
Troubleshooting Guides
Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Poor Extraction Recovery | Optimize the extraction solvent system. A common method is a liquid-liquid extraction with a mixture of chloroform (B151607) and methanol.[7] Ensure complete evaporation of the solvent and proper reconstitution in a solvent compatible with the initial mobile phase. |
| Inefficient Ionization | As mentioned in the FAQs, ensure the mobile phase contains an appropriate additive to promote adduct formation (e.g., ammonium formate).[5] Optimize source parameters on the mass spectrometer, such as temperature and gas flows. |
| Analyte Degradation | Cholesteryl esters can be sensitive to high temperatures. If using GC-MS, ensure the inlet and oven temperatures are not excessively high. For both LC and GC, minimize sample exposure to light and elevated temperatures. |
| Instrument Contamination | Lipids are prone to accumulating in the analytical system. Flush the LC or GC system with appropriate cleaning solvents. For GC-MS, check for active sites in the injector liner and column which can be deactivated. |
High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard. Automate liquid handling steps if possible. Ensure consistent vortexing and centrifugation times during extraction. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte. Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[8][9] |
| Inconsistent Instrument Performance | Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. Check for leaks in the LC or GC system. |
Inaccurate Results (Poor Accuracy)
| Potential Cause | Troubleshooting Steps |
| Incorrect Calibration Curve | Prepare fresh calibration standards for each run. Ensure the concentration range of the calibration curve brackets the expected concentrations of the unknown samples. Use a validated and stable source of the this compound analytical standard. |
| Degradation of Analyte or Internal Standard | Assess the stability of both the analyte and the internal standard in the stock solutions and in the biological matrix under the storage conditions used. |
| Interference from Isobaric Compounds | Ensure the MS/MS transitions are specific to this compound. If interferences are suspected, optimize the chromatographic separation to resolve the interfering peaks. |
Quantitative Data Summary
Disclaimer: The following tables summarize typical validation parameters for long-chain cholesteryl esters based on published literature. These values should be used as a reference, and each laboratory must perform its own method validation for this compound.
Table 1: Typical LC-MS/MS Method Validation Parameters for Long-Chain Cholesteryl Esters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 1 pmol | [6] |
| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL | [1] |
| Intra-day Precision (%CV) | < 15% | [10] |
| Inter-day Precision (%CV) | < 15% | [10] |
| Accuracy (% Bias) | 85 - 115% | [1] |
| Extraction Recovery | 85 - 110% | [9] |
Table 2: Typical GC-MS Method Validation Parameters for Long-Chain Cholesteryl Esters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | [4] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | [4] |
| Intra-day Precision (%RSD) | < 10% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (Recovery %) | 85 - 115% | [4] |
| Recovery | 83.8 - 129.3% | [1] |
Experimental Protocols
Protocol 1: System Suitability Test
-
Prepare a standard solution of this compound and the internal standard at a concentration in the mid-range of the calibration curve.
-
Inject this solution six consecutive times at the beginning of the analytical run.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the peak areas and retention times of both the analyte and the internal standard.
-
Acceptance Criteria: The %CV for the peak areas should be ≤ 15%, and for the retention times, it should be ≤ 2%.
Protocol 2: Linearity Assessment
-
Prepare a stock solution of this compound.
-
Perform a serial dilution to prepare at least six non-zero calibration standards in a blank matrix (e.g., stripped plasma or a surrogate matrix).
-
Spike a fixed concentration of the internal standard into each calibration standard.
-
Process and analyze the samples.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Acceptance Criteria: The r² should be ≥ 0.99. At least 75% of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).
Protocol 3: Accuracy and Precision
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
On three different days, analyze five replicates of each QC level.
-
Intra-day Precision and Accuracy: Calculate the mean, standard deviation, %CV, and %bias for the five replicates at each QC level within a single run.
-
Inter-day Precision and Accuracy: Calculate the mean, standard deviation, %CV, and %bias for all replicates across the three runs for each QC level.
-
Acceptance Criteria: The intra- and inter-day %CV should not exceed 15% (20% at the LLOQ), and the %bias should be within ±15% (±20% at the LLOQ).
Visualizations
Caption: Overall workflow for the validation of an analytical method.
Caption: Typical sample preparation workflow for cholesteryl esters.
References
- 1. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholesteryl Ester Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of cholesteryl esters from various tissues. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a cholesteryl ester extraction method?
A1: The selection of an appropriate extraction method is crucial for accurate quantification of cholesteryl esters. Key factors to consider include:
-
Tissue Type: The lipid composition and water content vary significantly between tissues such as the liver, brain, and adipose tissue, which influences the effectiveness of different solvents.[1]
-
Lipid Class of Interest: While methods like Folch and Bligh & Dyer are effective for a broad range of lipids, some methods are better suited for non-polar lipids like cholesteryl esters. For instance, a hexane-isopropanol method has been shown to be effective for apolar lipids.[2][3]
-
Downstream Analysis: The intended analytical technique (e.g., GC-MS, LC-MS) will have specific requirements regarding sample purity and solvent compatibility.[4]
-
Sample Handling and Storage: To prevent enzymatic degradation and oxidation of cholesteryl esters, it is critical to flash-freeze tissues in liquid nitrogen immediately after collection and store them at -80°C.[5]
Q2: Which solvent system is generally recommended for cholesteryl ester extraction?
A2: A mixture of chloroform (B151607) and methanol, as used in the Folch and Bligh & Dyer methods, is a widely used, general-purpose solvent system that efficiently extracts a broad spectrum of lipids, including cholesteryl esters.[6] For tissues with a high fat content, the Folch method is often preferred.[7] Alternative, less toxic solvent systems like methyl-tert-butyl ether (MTBE) have also been shown to be effective and can simplify the extraction process.[8][9]
Q3: How can I prevent the degradation of cholesteryl esters during the extraction process?
A3: Cholesteryl esters, particularly those with unsaturated fatty acid chains, are susceptible to oxidation and hydrolysis. To minimize degradation, the following precautions are recommended:
-
Work Quickly and at Low Temperatures: Perform all extraction steps on ice to reduce enzymatic activity.[10]
-
Use Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents can prevent oxidation.[5]
-
Inert Atmosphere: Whenever possible, work under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[10]
-
Proper Storage: Store lipid extracts at -20°C or lower in amber glass vials to protect from light, and under an inert atmosphere.[5]
Q4: Is saponification necessary for cholesteryl ester analysis?
A4: Saponification is the hydrolysis of esters using a base. In the context of cholesteryl ester analysis, it is performed to cleave the fatty acid from the cholesterol backbone. This step is necessary if you intend to quantify the total cholesterol content (free and esterified) or the fatty acid composition of the cholesteryl esters. If you are only interested in quantifying the intact cholesteryl ester molecules, saponification should be omitted.[11][12]
Q5: Can I analyze both free cholesterol and cholesteryl esters from the same extract?
A5: Yes, it is possible to quantify both free cholesterol and cholesteryl esters from the same tissue extract. This is typically achieved by splitting the extract into two aliquots. One aliquot is analyzed directly to measure free cholesterol, while the other is subjected to saponification to hydrolyze the cholesteryl esters, allowing for the measurement of total cholesterol. The cholesteryl ester concentration is then calculated by subtracting the free cholesterol amount from the total cholesterol amount.[13][14] Alternatively, chromatographic methods like HPLC or LC-MS can separate and quantify free cholesterol and different cholesteryl ester species directly without saponification.[4]
Troubleshooting Guides
Issue 1: Low Yield of Cholesteryl Esters
Q: I am consistently obtaining a low yield of cholesteryl esters from my tissue samples. What are the potential causes and how can I troubleshoot this?
A: Low recovery of cholesteryl esters is a common problem that can stem from several factors throughout the extraction process.
Potential Causes and Solutions:
-
Incomplete Tissue Homogenization:
-
Problem: The solvent cannot efficiently penetrate the tissue if it is not thoroughly homogenized, leaving lipids trapped within the cells.
-
Solution: Ensure the tissue is completely disrupted. For tough or fibrous tissues, consider using a more powerful homogenizer or incorporating a bead-beating step. Sonication can also significantly improve extraction efficiency from homogenized liver samples.[15]
-
-
Suboptimal Solvent-to-Tissue Ratio:
-
Problem: An insufficient volume of solvent will not be able to solubilize all the lipids present in the sample.
-
Solution: A general guideline is to use a solvent-to-tissue ratio of at least 20:1 (v/w). For high-fat tissues, this ratio may need to be increased.[7]
-
-
Inappropriate Solvent System:
-
Problem: The chosen solvent may not be optimal for extracting non-polar lipids like cholesteryl esters from your specific tissue type.
-
Solution: While chloroform/methanol mixtures are broadly effective, for particularly non-polar lipids, a hexane/isopropanol mixture might yield better results.[2][3] The MTBE method has also been shown to have comparable or better recoveries for cholesteryl esters compared to the Folch method.[9]
-
-
Insufficient Number of Extractions:
-
Problem: A single extraction step may not be sufficient to recover all the cholesteryl esters.
-
Solution: Perform at least two to three sequential extractions of the tissue homogenate and pool the lipid-containing organic phases.[16]
-
-
Loss During Phase Separation:
-
Problem: In liquid-liquid extraction methods like Folch or Bligh & Dyer, cholesteryl esters can be lost at the interface between the aqueous and organic layers if the phases are not well-separated or if the organic layer is not collected carefully.
-
Solution: Ensure complete phase separation by centrifuging the sample at an adequate speed and for a sufficient duration. When collecting the lower organic phase (in the case of Folch/Bligh & Dyer), carefully avoid aspirating the protein disk at the interface.
-
Issue 2: Co-extraction of Contaminants
Q: My lipid extract appears to be contaminated with non-lipid components, which is interfering with my downstream analysis. How can I obtain a cleaner extract?
A: The co-extraction of non-lipid contaminants such as proteins, sugars, and salts is a frequent issue.
Potential Causes and Solutions:
-
Carryover of the Aqueous Phase:
-
Problem: Incomplete separation or careless collection of the organic phase can lead to the inclusion of water-soluble contaminants.
-
Solution: After centrifugation, carefully aspirate and discard the upper aqueous phase without disturbing the lower organic phase. A "Folch wash," which involves washing the initial extract with a salt solution (e.g., 0.9% NaCl), is a standard procedure to remove non-lipid contaminants.[15]
-
-
Protein Precipitation at the Interface:
-
Problem: A layer of precipitated protein often forms at the interface between the aqueous and organic phases, which can trap lipids.
-
Solution: Centrifugation should result in a compact protein disk. When collecting the organic phase, it is crucial to avoid this layer.
-
-
Use of Solid-Phase Extraction (SPE):
-
Problem: For applications requiring very high purity, such as mass spectrometry, even a well-performed liquid-liquid extraction may not be sufficient.
-
Solution: SPE can be used as a cleanup step after the initial extraction. A silica-based SPE cartridge can effectively separate neutral lipids like cholesteryl esters from more polar and non-lipid components.[11]
-
Issue 3: Sample-to-Sample Variability
Q: I am observing high variability in my cholesteryl ester measurements between replicate samples. What could be causing this inconsistency?
A: High variability can be introduced at multiple stages of the workflow.
Potential Causes and Solutions:
-
Inconsistent Homogenization:
-
Problem: If the homogenization is not standardized, the extraction efficiency will vary between samples.
-
Solution: Standardize the homogenization procedure, including the duration, speed, and type of homogenizer used.
-
-
Inaccurate Pipetting:
-
Problem: Errors in pipetting solvents or the sample itself will lead to inconsistent results.
-
Solution: Ensure that pipettes are properly calibrated. When working with volatile organic solvents, use positive displacement pipettes or reverse pipetting techniques to minimize errors.
-
-
Evaporation of Solvents:
-
Problem: Organic solvents can evaporate during the procedure, which will alter the solvent ratios and affect extraction efficiency.
-
Solution: Keep tubes capped whenever possible and work efficiently.
-
-
Degradation of Cholesteryl Esters:
-
Problem: If samples are not handled consistently to prevent degradation (e.g., some samples are left at room temperature for longer than others), the measured cholesteryl ester levels will be inconsistent.
-
Solution: Adhere strictly to a standardized protocol for all samples, ensuring they are kept on ice and protected from light and oxygen as much as possible.[10]
-
Data Presentation
Table 1: Comparison of Lipid Extraction Methodologies for Cholesteryl Esters
| Method | Principle | Advantages | Disadvantages |
| Folch | Liquid-liquid extraction using a chloroform:methanol (2:1) solvent system, followed by a wash with a salt solution to remove non-lipid contaminants.[16] | Considered a "gold standard" for exhaustive lipid extraction.[6] Effective for a broad range of lipids and for tissues with high lipid content.[7] | Uses chlorinated solvents which are toxic and require special disposal. Can be time-consuming. |
| Bligh & Dyer | A modification of the Folch method that uses a smaller solvent volume and is suitable for tissues with high water content.[6] | Faster than the Folch method due to the reduced solvent volume.[6] | May be less efficient for tissues with very high lipid content (>2%).[7] Also uses chlorinated solvents. |
| Methyl-tert-butyl ether (MTBE) | A liquid-liquid extraction method that uses MTBE as the primary organic solvent. The lipid-containing organic phase forms the upper layer, simplifying its collection.[8] | Uses a less toxic solvent than chloroform. The upper organic phase makes it more amenable to automation.[9] Shows good recovery for cholesteryl esters.[9] | MTBE is more polar than chloroform and may extract more water-soluble contaminants if not performed carefully.[17] |
| Hexane:Isopropanol | A liquid-liquid extraction method that is a less toxic alternative to chlorinated solvent methods. | Less toxic than chloroform-based methods. Particularly effective for non-polar lipids.[2][3] | May be less efficient for the extraction of polar lipids. |
Table 2: Relative Recovery of Cholesteryl Esters by Different Extraction Methods in Mouse Tissues
| Tissue | Folch | BUME | MTBE |
| Pancreas | ++ | ++ | ++ |
| Spleen | ++ | ++ | ++ |
| Liver | ++ | ++ | ++ |
| Brain | ++ | ++ | ++ |
| Small Intestine | ++ | ++ | ++ |
| Plasma | ++ | ++ | ++ |
Data synthesized from a study by Al-Sari et al. (2023), which found that all tested methods (Folch, BUME, MTBE, and others) had comparable recoveries for non-polar lipids, including cholesteryl esters (CE), across various mouse tissues.[17] ++ indicates comparable and effective recovery.
Table 3: Relative Recovery of Various Lipid Classes by Different Extraction Methods
| Lipid Class | Folch | Bligh & Dyer | MTBE | Hexane:Isopropanol |
| Cholesteryl Esters (CE) | High | High | High | Very High |
| Triglycerides (TG) | High | High | High | Very High |
| Phosphatidylcholines (PC) | Very High | High | High | Moderate |
| Lysophosphatidylcholines (LPC) | High | Moderate | Low | Low |
| Ceramides (Cer) | High | Moderate | High | Low |
This table provides a generalized comparison based on findings from multiple studies.[2][3][17] "Very High" indicates the method is often considered optimal for that lipid class.
Experimental Protocols
Modified Folch Method for Liver Tissue
This protocol is adapted for the extraction of total lipids, including cholesteryl esters, from liver tissue.[15]
-
Homogenization:
-
Weigh approximately 1 gram of frozen liver tissue.
-
In a glass homogenizer, add the tissue to 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize for 2 minutes at high speed.
-
-
Sonication (Optional but Recommended):
-
Transfer the homogenate to a suitable tube and sonicate for 5 minutes (e.g., 30% amplitude, 5 seconds on, 5 seconds off) to enhance extraction efficiency.[15]
-
-
Agitation:
-
Agitate the homogenate on an orbital shaker at room temperature for at least 2 hours (overnight agitation is also common).
-
-
Phase Separation:
-
Centrifuge the homogenate at 3000 x g for 10 minutes to pellet the tissue debris.
-
Transfer the supernatant to a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of supernatant).
-
Vortex briefly and centrifuge at 2500 x g for 10 minutes to induce phase separation.
-
-
Collection of Lipid Extract:
-
Carefully aspirate and discard the upper aqueous phase.
-
Wash the interface twice with a small volume of 1:1 (v/v) methanol:water without disturbing the lower phase.
-
Collect the lower chloroform phase, which contains the lipids.
-
-
Drying and Storage:
-
Evaporate the chloroform under a stream of nitrogen.
-
The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis and should be stored at -80°C under an inert atmosphere.
-
Bligh & Dyer Method for Adipose Tissue
This protocol is a modification suitable for tissues with high lipid and water content.
-
Homogenization:
-
Weigh approximately 100 mg of adipose tissue.
-
In a glass homogenizer, add 0.8 mL of water, 2 mL of methanol, and 1 mL of chloroform.
-
Homogenize thoroughly.
-
-
Phase Separation:
-
Add an additional 1 mL of chloroform and 1 mL of water to the homogenate.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
-
Collection of Lipid Extract:
-
Using a glass Pasteur pipette, carefully collect the lower chloroform phase.
-
-
Re-extraction:
-
Add another 2 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower phase again.
-
Pool the chloroform extracts.
-
-
Drying and Storage:
-
Dry the pooled chloroform extract under a stream of nitrogen and store at -80°C.
-
MTBE Method for Brain Tissue
This protocol is adapted for brain tissue, which has a unique and complex lipid composition.[18]
-
Homogenization:
-
Weigh approximately 100 mg of brain tissue.
-
Homogenize the tissue in 300 µL of methanol.
-
-
Extraction:
-
Add 1 mL of MTBE to the homogenate.
-
Shake or vortex for 1 hour at room temperature.
-
-
Phase Separation:
-
Add 250 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes.
-
-
Collection of Lipid Extract:
-
The upper phase is the MTBE layer containing the lipids. Carefully collect this layer.
-
-
Re-extraction:
-
Add another 500 µL of MTBE to the lower phase, vortex, centrifuge, and collect the upper phase.
-
Pool the MTBE extracts.
-
-
Drying and Storage:
-
Evaporate the solvent under a stream of nitrogen and store the lipid extract at -80°C.
-
Visualizations
Caption: Enzymatic pathways for cholesteryl ester metabolism.[19]
Caption: General workflow for cholesteryl ester extraction from tissues.[20][21]
Caption: Decision tree for troubleshooting low cholesteryl ester yield.
References
- 1. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. vliz.be [vliz.be]
- 8. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cholesterol/Cholesteryl Ester Assay Kit - Detection (ab102515) | Abcam [abcam.co.jp]
- 15. Improved Folch Method for Liver-Fat Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.seafdec.org [repository.seafdec.org]
- 17. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing In-Source Fragmentation of Cholesteryl Esters in Mass Spectrometry
Welcome to the technical support center for the analysis of cholesteryl esters (CEs) by mass spectrometry (MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the common challenge of in-source fragmentation (ISF).
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a significant problem for cholesteryl ester (CE) analysis?
A1: In-source fragmentation, also known as in-source decay, is the fragmentation of an ion in the ion source or the intermediate pressure region of a mass spectrometer before it reaches the mass analyzer.[1] For cholesteryl esters, this is a particularly prevalent issue where the molecular ion (often an adduct like [M+NH₄]⁺) prematurely breaks apart.[2]
This poses several analytical challenges:
-
Inaccurate Quantification: ISF depletes the population of the intended precursor ion, leading to an underestimation of the CE concentration.[2]
-
Spectral Complexity: The presence of fragment ions alongside the precursor ion complicates the mass spectrum, making data interpretation difficult.[2]
-
Misidentification: A very common in-source fragment for both free cholesterol and CEs is the cholestadiene cation at m/z 369.3.[2][3] If ISF is severe, this fragment may be the most abundant ion, leading to the misidentification of the parent compound or the incorrect assumption that the precursor ion is absent.[2]
Q2: What are the primary instrumental factors that cause in-source fragmentation of cholesteryl esters?
A2: The primary causes of ISF are excessive energy being transferred to the ions in the source and ion optics. Key instrumental parameters to consider are:
-
Cone Voltage (or Declustering Potential): This is one of the most critical factors. Higher cone voltages accelerate ions more forcefully, leading to more energetic collisions with gas molecules and increased fragmentation.[4][5]
-
Temperatures (Capillary, Ion Transfer, Source): Elevated temperatures increase the internal energy of the ions, making them more susceptible to fragmentation.[2][6]
-
Funnel RF Level: The radio frequency voltage applied to the ion funnel or S-lens influences ion transmission and energy. Higher RF levels can increase the internal energy of the ions, promoting fragmentation.[6][7]
-
Gas Pressures (Sheath, Auxiliary): While optimized gas flows are crucial for desolvation, excessively high pressures or temperatures can contribute to more energetic collisions.[8]
Q3: How does the choice of adduct-forming reagent affect the fragmentation of cholesteryl esters?
A3: The choice of the cation for adduct formation significantly influences the stability of the resulting molecular ion and its fragmentation pathway.
-
Ammonium (B1175870) Adducts ([M+NH₄]⁺): Ammonium acetate (B1210297) is commonly used, but ammoniated adducts of CEs are often unstable and readily fragment through the neutral loss of the fatty acid to produce the characteristic cholestane (B1235564) cation (m/z 369.3).[2][9]
-
Sodiated Adducts ([M+Na]⁺): Using sodium adducts can provide a different fragmentation pattern. A common fragmentation pathway is the neutral loss of cholestane (NL 368.5), which can be exploited for the specific quantification of CE molecular species.[10][11]
-
Lithiated Adducts ([M+Li]⁺): Lithium adducts can enhance ionization efficiency and provide class-specific fragmentation.[9] Compared to ammoniated adducts, collisionally-activated dissociation of lithiated CEs often yields an intense lithiated fatty acid fragment, which can be valuable for identifying the specific fatty acyl chain.[9]
Q4: Can my choice of ionization technique, such as ESI vs. APCI, help reduce in-source fragmentation?
A4: Yes, the ionization technique can have a substantial impact. Cholesteryl esters are nonpolar molecules, which can make them challenging to ionize efficiently with electrospray ionization (ESI), a technique best suited for more polar compounds.[12][13] Atmospheric pressure chemical ionization (APCI) is often more effective for analyzing nonpolar molecules and can sometimes be a "softer" ionization method for CEs, producing a protonated molecule [M+H]⁺ with less fragmentation.[5][12] In some applications, APCI with in-source collision-induced dissociation at an optimal cone voltage can be intentionally used to reproducibly generate class-specific fragments for analysis.[5]
Troubleshooting Guide
Problem: The precursor ion for my cholesteryl ester is weak or completely absent, but I observe a dominant peak at m/z 369.3.
This is a classic symptom of severe in-source fragmentation. The following workflow provides a systematic approach to diagnose and minimize this issue.
Caption: Troubleshooting Workflow for CE In-Source Fragmentation.
Quantitative Data Summary
Optimizing source parameters is a balancing act between minimizing fragmentation and maintaining sufficient signal intensity. The following tables summarize the general effects of key parameters on CE analysis.
Table 1: General Effect of Ion Source Parameters on Cholesteryl Ester Fragmentation
| Parameter | Action | Primary Effect on Fragmentation | Secondary Effect on Sensitivity | Recommendation |
| Cone Voltage | Decrease | Strongly Decreases | May Decrease | This should be the first parameter to optimize. Lower it stepwise until the precursor ion signal is maximized relative to the fragment.[4][5] |
| Source/Capillary Temp. | Decrease | Decreases | May Decrease | Lower in 25°C increments. Avoid temperatures so low that they compromise desolvation efficiency.[2][6] |
| Funnel RF Level | Decrease | Decreases | May Decrease | Particularly relevant for Orbitrap platforms. Lower RF levels reduce ion energy, minimizing fragmentation.[6][7] |
| Adduct Type | Switch NH₄⁺ to Na⁺/Li⁺ | Alters Fragmentation Pathway | May Increase or Decrease | Can stabilize the precursor ion or provide alternative, more useful fragmentation patterns for identification.[9][10] |
Table 2: Example Optimization of Funnel RF and Ion Transfer Temperature (ITT) on an Orbitrap Platform *
| Funnel RF Level | Ion Transfer Temp. (°C) | Fragmentation (%) | Signal-to-Noise (S/N) | Status |
| High (e.g., 50%) | High (e.g., 325°C) | > 70% | Low | Poor: Severe fragmentation, low precursor signal. |
| High (e.g., 50%) | Low (e.g., 225°C) | ~ 50% | Moderate | Sub-optimal: Fragmentation still significant. |
| Low (e.g., 25%) | High (e.g., 325°C) | ~ 40% | Moderate | Sub-optimal: Temperature is too high. |
| Low (e.g., 25%) | Low (e.g., 225°C) | < 15% | High | Optimal: Minimal fragmentation with strong precursor signal. |
*This table provides illustrative data based on findings reported for Orbitrap-based platforms, where lower RF and ITT levels generally reduce ISF.[6][7] Absolute values are instrument-dependent.
Experimental Protocols & Visualizations
Protocol 1: Systematic Optimization of Ion Source Parameters
This protocol describes a method for systematically tuning the ion source to minimize the in-source fragmentation of a representative cholesteryl ester, such as Cholesteryl Oleate (CE 18:1).
-
Preparation:
-
Prepare a 1 µM standard solution of CE (18:1) in an appropriate solvent mixture (e.g., methanol (B129727)/chloroform 4:1 v/v).
-
If not using direct infusion, prepare a mobile phase. For ESI, this could be methanol with 5 mM ammonium acetate.
-
-
Initial Setup:
-
Analyze the standard using either direct infusion at a low flow rate (e.g., 5 µL/min) or via a liquid chromatography (LC) system.[11]
-
Set the mass spectrometer to acquire full scan data in positive ion mode.
-
Begin with the instrument's default or a standard set of source parameters. For example: Cone Voltage = 50 V, Capillary Temperature = 300°C, Sheath Gas = 10 (arbitrary units).[11][12]
-
-
Cone Voltage Optimization:
-
Acquire spectra at a series of decreasing cone voltages (e.g., 70 V, 60 V, 50 V, 40 V, 30 V, 20 V).[14]
-
For each voltage, calculate the intensity ratio of the precursor ion (e.g., [CE 18:1+NH₄]⁺ at m/z 666.6) to the primary fragment ion (m/z 369.3).
-
Plot this ratio against the cone voltage to find the point where the precursor is maximized relative to the fragment.
-
-
Temperature Optimization:
-
Set the cone voltage to its determined optimum.
-
Acquire spectra at a series of decreasing capillary/ion transfer temperatures (e.g., 350°C down to 200°C in 25°C steps).[6]
-
Again, monitor the precursor-to-fragment ratio to find the optimal temperature that maintains good signal without causing excessive fragmentation.
-
-
Further Optimization (If Needed):
-
Repeat the process for other relevant parameters like the funnel RF level and gas flow rates.
-
If fragmentation remains high, consider modifying the mobile phase by replacing ammonium acetate with sodium acetate or lithium acetate and repeat the optimization process, monitoring for the new adducts.[9]
-
CE Fragmentation Pathways by Adduct Type
The choice of adduct cation fundamentally alters the fragmentation of cholesteryl esters, which can be used to an analytical advantage.
Caption: CE Fragmentation Pathways by Adduct Type.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery of Cholesteryl Esters from Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of cholesteryl esters from complex biological samples.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Cholesteryl Esters | 1. Incomplete cell lysis or tissue homogenization: The solvent may not have adequately penetrated the sample matrix. 2. Inappropriate solvent system: The chosen solvent may not be optimal for extracting nonpolar lipids like cholesteryl esters. 3. Insufficient solvent-to-sample ratio: The volume of extraction solvent may be too low to effectively solubilize all lipids.[1] 4. Degradation of cholesteryl esters: Exposure to harsh conditions (e.g., high temperatures, extreme pH, oxidation) can lead to sample loss.[2] | 1. Ensure thorough homogenization using appropriate mechanical disruption (e.g., bead beater, sonicator) in the extraction solvent. 2. For a broad range of lipids, the Folch or Bligh & Dyer methods are effective. For specifically targeting non-polar lipids like cholesteryl esters, a hexane (B92381):isopropanol (B130326) system can be beneficial.[1] 3. A solvent-to-sample ratio of 20:1 (v/w) is recommended for the Folch method to ensure high lipid yield, especially in samples with high lipid content.[1] 4. Perform extraction on ice or at 4°C, work under dim light, and consider adding antioxidants like BHT to the extraction solvent.[2] |
| Poor Peak Shape (Tailing) in GC Analysis | 1. Incomplete derivatization: Free hydroxyl groups on unreacted cholesterol can interact with the GC column, causing peak tailing. 2. Active sites in the GC system: Exposed silanol (B1196071) groups in the injector liner or column can interact with the analyte. | 1. Ensure the derivatization reaction goes to completion by using a sufficient excess of reagent and optimizing reaction time and temperature. 2. Use a deactivated inlet liner and ensure all connections are inert. Regularly condition the GC column. |
| Contamination in Final Sample | 1. Co-extraction of polar lipids: The extraction method may not be selective enough for cholesteryl esters. 2. Carryover from other sample components: Proteins and other macromolecules may not have been fully removed. | 1. Use a Solid-Phase Extraction (SPE) step after the initial liquid-liquid extraction to separate neutral lipids from more polar classes.[3] 2. Ensure complete phase separation during liquid-liquid extraction and carefully collect the organic phase without disturbing the interface. |
| Inconsistent Results Between Replicates | 1. Variable sample handling: Inconsistencies in homogenization time, extraction duration, or temperature can affect recovery. 2. Solvent evaporation issues: Inconsistent drying of the lipid extract can lead to variability. | 1. Standardize all steps of the protocol and ensure consistent execution for all samples. 2. Dry the lipid extract under a gentle stream of nitrogen and avoid overheating. Reconstitute in a precise volume of solvent. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for recovering cholesteryl esters?
A1: The optimal method depends on your sample type and downstream analysis.
-
The Folch and Bligh & Dyer methods are robust for general lipid extraction, including cholesteryl esters. The Folch method, with its higher solvent-to-sample ratio, is often preferred for samples with high lipid content to ensure maximum recovery.[1]
-
A hexane:isopropanol extraction is particularly effective for non-polar lipids and can be a good choice if you are primarily interested in cholesteryl esters and triglycerides.[1]
-
Solid-Phase Extraction (SPE) is highly recommended as a cleanup step after an initial liquid-liquid extraction to isolate neutral lipids and remove interfering polar lipids.[3]
Q2: How can I prevent the degradation of my cholesteryl ester samples during extraction?
A2: Cholesteryl esters can be susceptible to hydrolysis and oxidation. To minimize degradation:
-
Work at low temperatures (on ice or at 4°C) throughout the procedure.[2]
-
Use pre-chilled solvents.
-
Minimize exposure to light by using amber glass vials.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents.[4]
Q3: My sample is very complex (e.g., plasma, tissue homogenate). How can I improve the purity of my cholesteryl ester fraction?
A3: For complex matrices, a multi-step approach is often necessary. After performing a primary liquid-liquid extraction (e.g., Folch or Bligh & Dyer), use a silica-based Solid-Phase Extraction (SPE) cartridge. A typical SPE protocol involves eluting the non-polar cholesteryl esters with a non-polar solvent like hexane, while more polar lipids remain bound to the column.[3]
Q4: I am using mass spectrometry for analysis and see poor ionization of my cholesteryl esters. What can I do?
A4: Cholesteryl esters are neutral lipids and can exhibit poor ionization with electrospray ionization (ESI).[5][6]
-
Consider using Atmospheric Pressure Chemical Ionization (APCI), which is often more suitable for nonpolar molecules.[7]
-
The formation of adducts with ammonium (B1175870) ([M+NH₄]⁺) can enhance signal intensity in positive ion mode.[8]
-
Ensure that your sample is free of contaminants that could cause ion suppression. An SPE cleanup step can be beneficial here.
Q5: Is it necessary to perform saponification?
A5: Saponification (alkaline hydrolysis) is used to cleave the ester bond, releasing free cholesterol and fatty acids.[9] You should perform saponification if your goal is to measure the total cholesterol content (free + esterified) or to analyze the fatty acid composition of the cholesteryl esters. If you want to quantify the intact cholesteryl ester molecules, you should not perform saponification.[9]
Quantitative Data on Extraction Methods
The recovery of cholesteryl esters can vary significantly based on the chosen extraction method and the complexity of the sample matrix. The following table summarizes a qualitative comparison of common extraction methods for different lipid classes.
| Extraction Method | Cholesteryl Esters (CE) | Triacylglycerols (TG) | Phosphatidylcholines (PC) | Notes |
| Folch | High | High | High | Considered a "gold standard" and is effective for a broad range of lipids.[10] The higher solvent ratio is beneficial for high-lipid samples.[1] |
| Bligh & Dyer | High | High | High | Similar to the Folch method but uses less solvent. It may underestimate lipid content in samples with >2% lipids compared to the Folch method.[11][12] |
| Hexane:Isopropanol | Very High | High | Moderate | Particularly effective for non-polar lipids like cholesteryl esters.[1] |
| Methanol-MTBE | Good | Good | Good | A safer alternative to chloroform-based methods. The lipid-containing organic phase forms the upper layer, simplifying collection.[13] |
Note: Quantitative recovery percentages are highly dependent on the specific sample matrix and experimental conditions. The information above provides a general comparison of method suitability.
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Plasma
This protocol is suitable for the extraction of total lipids, including cholesteryl esters, from plasma samples.
Materials:
-
Chloroform (B151607):Methanol (2:1, v/v) mixture
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas supply
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add 20 mL of the chloroform:methanol (2:1) mixture.[14][15]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Agitate the mixture for 20 minutes on an orbital shaker at room temperature.[15]
-
Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new glass tube.
-
Add 4 mL (0.2 volumes) of 0.9% NaCl solution to the supernatant to wash the extract.[14][15]
-
Vortex the mixture for 30 seconds and centrifuge at 2000 x g for 10 minutes to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully remove the upper aqueous phase by aspiration with a Pasteur pipette.
-
Transfer the lower organic phase to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.
Protocol 2: Bligh & Dyer Method for Lipid Extraction from Tissue
This protocol is a rapid method for total lipid extraction from tissue samples.
Materials:
-
Chloroform:Methanol (1:2, v/v)
-
Chloroform
-
Deionized water
-
Tissue homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Weigh approximately 1 g of tissue and homogenize it in a mixture of 1 mL chloroform and 2 mL methanol.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add an additional 1 mL of chloroform to the tube and vortex for 30 seconds.
-
Add 1 mL of deionized water and vortex again for 30 seconds.
-
Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.[16]
-
The lower chloroform layer contains the lipids. Carefully collect this layer using a glass Pasteur pipette, passing through the upper layer with gentle positive pressure to avoid contamination.[16]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for further analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Isolation of Cholesteryl Esters
This protocol is designed as a cleanup and fractionation step after an initial liquid-liquid extraction to isolate neutral lipids.
Materials:
-
Silica (B1680970) SPE cartridge (e.g., 100 mg)
-
Hexane
-
30% Isopropanol in Hexane (v/v)
-
Toluene
-
SPE vacuum manifold
Procedure:
-
Condition a 100 mg silica SPE cartridge by washing it with 2 mL of hexane.[3]
-
Reconstitute the dried lipid extract from Protocol 1 or 2 in 1 mL of toluene.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Elute the cholesteryl esters and other non-polar lipids by passing 1 mL of hexane through the cartridge. Collect this fraction.[3]
-
(Optional) Elute free cholesterol and other sterols with 8 mL of 30% isopropanol in hexane.[3]
-
Dry the collected cholesteryl ester fraction under a stream of nitrogen.
-
Reconstitute the purified extract in a suitable solvent for analysis.
Visualizations
Caption: General experimental workflow for cholesteryl ester (CE) recovery.
Caption: Troubleshooting logic for low cholesteryl ester (CE) recovery.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vliz.be [vliz.be]
- 12. researchgate.net [researchgate.net]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Lipid extraction by folch method | PPTX [slideshare.net]
- 15. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 16. tabaslab.com [tabaslab.com]
Dealing with co-eluting compounds in cholesteryl ester profiling
Welcome to the technical support center for cholesteryl ester profiling. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during lipidomics experiments, with a specific focus on dealing with co-eluting compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cholesteryl ester profiling experiments.
Issue 1: A single, broad, or shouldered peak is observed where multiple cholesteryl ester species are expected.
This is a common indication of co-elution, where multiple compounds are not adequately separated by the chromatography system.[1]
| Potential Cause | Suggested Solution |
| Inadequate Mobile Phase Strength | If your cholesteryl esters are eluting too quickly (low capacity factor), weaken the mobile phase to increase retention time and improve the opportunity for separation. In reversed-phase chromatography, this typically involves increasing the proportion of the weaker solvent (e.g., water with a modifier).[2] |
| Poor Selectivity of the Stationary Phase | The column chemistry may not be suitable for differentiating between your analytes.[3] Consider switching to a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity.[3] |
| Suboptimal Column Temperature | Temperature can affect both retention and selectivity. Experiment with different column temperatures. An increase in temperature generally decreases retention time but can sometimes improve or worsen separation depending on the specific cholesteryl esters.[3] |
| Inappropriate Mobile Phase Composition | The choice of organic solvent can significantly impact selectivity. Try substituting acetonitrile (B52724) with methanol (B129727) or vice versa. Additionally, the use of additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve peak shape and ionization efficiency in mass spectrometry. |
| Mobile Phase Gradient Too Steep | A steep gradient may not provide enough time for the separation of closely eluting compounds. Try using a shallower gradient to improve resolution.[3] |
Issue 2: Known isomeric or isobaric cholesteryl esters are not being separated.
Isomeric (same chemical formula, different structure) and isobaric (same nominal mass, different elemental composition) cholesteryl esters are particularly challenging to separate.[4]
| Potential Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | One-dimensional liquid chromatography may not be sufficient for these complex separations.[3] |
| Alternative Chromatographic Techniques: | |
| * Two-Dimensional Liquid Chromatography (2D-LC): A 2D-LC setup, often combining Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC), can provide the necessary resolving power.[3] | |
| * Supercritical Fluid Chromatography (SFC): SFC is particularly adept at separating isomers and can be a powerful alternative to HPLC for lipid analysis.[3] | |
| Specialized Stationary Phases: For separating cholesteryl esters based on the number and geometry of double bonds in their fatty acyl chains, consider using a silver-ion HPLC column.[3][4] | |
| Limitations of Low-Resolution Mass Spectrometry | A low-resolution mass spectrometer may not be able to distinguish between isobaric species with very small mass differences. |
| High-Resolution Mass Spectrometry (HRMS): Employing an HRMS instrument, such as an Orbitrap or FT-ICR-MS, can often differentiate between isobaric compounds that have different elemental compositions and therefore slightly different exact masses.[4] | |
| Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ions, you can often differentiate between isomers that produce unique fragment ions.[4] | |
| Ion Mobility Spectrometry (IMS): When coupled with LC-MS, IMS provides an additional dimension of separation based on the size, shape, and charge of the ions, which can resolve co-eluting isomers and isobars.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in cholesteryl ester profiling?
A1: Co-elution occurs when two or more different molecules elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] This is a significant issue in the analysis of cholesteryl esters due to their structural diversity, including numerous isomers and isobars.[1][4] Co-elution can lead to inaccurate identification and overestimation of the quantity of a specific cholesteryl ester, potentially leading to incorrect biological interpretations.[1]
Q2: How can I detect co-elution in my chromatogram?
A2: Detecting co-elution can be challenging, but there are several indicators:
-
Peak Shape Distortion: Look for asymmetrical peaks, shoulders, or what appear to be merged peaks. A shoulder is a sudden discontinuity in the peak shape, which is different from gradual peak tailing.[1][2]
-
Diode Array Detector (DAD) Peak Purity Analysis: A DAD collects UV spectra across a peak. If the spectra differ, it indicates the presence of multiple compounds.[1][2]
-
Mass Spectrometry (MS) Analysis: By acquiring mass spectra across a chromatographic peak, you can check for changes in the mass-to-charge ratio (m/z) profile. A shifting m/z profile suggests that multiple compounds are eluting.[1][2]
Q3: What are the best lipid extraction methods for cholesteryl ester analysis?
A3: The optimal extraction method depends on your sample matrix. The two most common methods are the Folch and Bligh-Dyer methods, both of which use a mixture of chloroform (B151607) and methanol.[4] The Folch method is often preferred for samples with high lipid content.[4] Another popular method is methyl-tert-butyl ether (MTBE) extraction, which is a two-phase extraction that can separate lipids from other metabolites.
Q4: Should I use an internal standard for quantitative analysis?
A4: Yes, using an internal standard is crucial for accurate quantification to correct for variations in extraction efficiency and instrument response. For cholesteryl ester analysis, stable isotope-labeled (e.g., deuterated) or odd-chain fatty acyl cholesteryl esters are commonly used as internal standards.
Q5: Can derivatization help in separating co-eluting cholesteryl esters?
A5: While cholesteryl esters are typically analyzed directly, derivatization is more commonly used for free cholesterol to improve its ionization efficiency in ESI-MS. For separating co-eluting cholesteryl esters, chromatographic and mass spectrometric techniques are generally more effective than derivatization.
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Folch Method
This protocol is a widely used method for the extraction of total lipids from tissues and cells.[4]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Glass centrifuge tubes
-
Separating funnel
Procedure:
-
Weigh the tissue sample and place it in a homogenizer.
-
Add a 20-fold volume of a 2:1 (v/v) mixture of chloroform:methanol to the tissue (e.g., for 1 g of tissue, add 20 mL of the solvent mixture).
-
Homogenize the sample until a single phase is formed.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate in a separating funnel.
-
Mix thoroughly and allow the phases to separate. Centrifugation can be used to facilitate phase separation.
-
The lower phase contains the lipids. Carefully collect the lower chloroform phase.
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
Protocol 2: Reversed-Phase LC-MS/MS for Cholesteryl Ester Profiling
This is a general-purpose reversed-phase method that can be adapted to resolve many cholesteryl ester species.
Instrumentation and Materials:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, ≤1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
Procedure:
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase or a suitable solvent like isopropanol/acetonitrile (1:1, v/v).
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Inject the sample.
-
Apply a linear gradient from 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions to re-equilibrate.
-
The mass spectrometer should be operated in positive ion mode, acquiring both full scan MS and data-dependent MS/MS spectra. Cholesteryl esters typically form [M+NH4]+ adducts and produce a characteristic fragment ion at m/z 369.3 upon collision-induced dissociation.
Visualizations
Intracellular Cholesterol Trafficking and Esterification
The following diagram illustrates the key pathways of cholesterol uptake, transport, and esterification within a cell. Extracellular cholesterol is taken up via LDL receptors and transported to the endoplasmic reticulum (ER). In the ER, excess free cholesterol is esterified by the enzyme ACAT (acyl-CoA:cholesterol acyltransferase) to form cholesteryl esters, which are then stored in lipid droplets.[4]
Caption: Intracellular cholesterol uptake and esterification pathway.
Troubleshooting Workflow for Co-eluting Peaks
This workflow provides a logical sequence of steps to diagnose and resolve co-elution issues in your cholesteryl ester profiling experiments.
Caption: Troubleshooting workflow for co-eluting compounds.
References
- 1. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Schematic representation of the intracellular cholesterol transport pathway [pfocr.wikipathways.org]
Validation & Comparative
A Comparative Guide to the Quantitative Validation of Cholesteryl Heneicosanoate and its Alternatives as Internal Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of cholesteryl esters is paramount for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. The use of a suitable internal standard is a cornerstone of robust quantitative analysis, ensuring precision and accuracy by correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Cholesteryl heneicosanoate as a quantitative standard against more commonly employed alternatives, supported by experimental data and detailed methodologies.
Introduction to Internal Standards in Cholesteryl Ester Quantification
An ideal internal standard for cholesteryl ester analysis should exhibit physicochemical properties similar to the endogenous analytes, be absent in biological samples, and be readily distinguishable by the analytical instrumentation. This compound, a cholesteryl ester with a 21-carbon fatty acid chain, is a potential candidate due to its odd-chain length, which is not typically abundant in biological systems. However, its validation and performance data in the scientific literature are not as extensively documented as other commonly used internal standards.
This guide will compare this compound with two primary classes of alternative internal standards: stable isotope-labeled (deuterated) cholesteryl esters and other odd-chain cholesteryl esters.
Comparison of Internal Standards
The choice of an internal standard significantly impacts the reliability of quantitative data. Below is a comparison of this compound with deuterated and odd-chain cholesteryl ester standards.
| Feature | This compound (C21:0) | Deuterated Cholesteryl Esters (e.g., Cholesterol-d7 Esters) | Odd-Chain Cholesteryl Esters (e.g., Cholesteryl Heptadecanoate - C17:0) |
| Principle | Non-endogenous odd-chain cholesteryl ester. | Stable isotope-labeled analog of endogenous cholesteryl esters. | Non-endogenous odd-chain cholesteryl ester. |
| Advantages | - Unlikely to be present in biological samples.- Structurally similar to endogenous cholesteryl esters. | - Considered the "gold standard" for accuracy as they behave nearly identically to the analyte during extraction and ionization.[1] - Co-elutes with the analyte, providing excellent correction for matrix effects. | - Not naturally abundant in most biological systems.[1] - More cost-effective than stable isotope-labeled standards. |
| Disadvantages | - Limited published validation data.- Potential for different extraction efficiency and ionization response compared to endogenous cholesteryl esters with varying fatty acid chain lengths and saturation. | - Higher cost.- Potential for isotopic interference if not carefully selected. | - May not perfectly mimic the behavior of all endogenous cholesteryl esters, especially those with significantly different chain lengths and degrees of unsaturation. |
| Typical Application | GC-MS and LC-MS/MS based lipidomics. | LC-MS/MS for highest accuracy and precision.[2] | GC-MS and LC-MS/MS for routine quantitative analysis.[1] |
Quantitative Performance Data
The following tables summarize the quantitative performance of methods utilizing deuterated and odd-chain cholesteryl ester internal standards. Due to the limited availability of specific validation data for this compound, it is not included in this direct comparison.
Table 1: Performance Characteristics of Deuterated Cholesteryl Ester Internal Standards
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Precision (% CV) | Intra-day: 1.1 - 9.8% Inter-day: Varies by analyte | [3] |
| Accuracy (% Bias) | 75.9 - 125.1% | [3] |
| Recovery (%) | 26.1 - 64.0% (for CEs) | [3] |
| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/ml (for CEs) | [3] |
Table 2: Performance Characteristics of Odd-Chain Cholesteryl Ester Internal Standards (e.g., Cholesteryl Heptadecanoate)
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Precision (% CV) | Not explicitly stated for the standard itself, but methods using it report good precision. | [1] |
| Accuracy (% Bias) | Methods using this standard report good accuracy. | [1] |
| Recovery (%) | Not explicitly stated for the standard itself. | |
| Limit of Detection (LOD) | Method dependent, with capabilities to detect pmol levels.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification of cholesteryl esters. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general procedure for the extraction of total lipids, including cholesteryl esters, from biological matrices such as plasma, cells, or tissues.
-
Sample Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or cell pellets, proceed to the next step.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard (this compound, deuterated cholesteryl ester, or other odd-chain cholesteryl ester) to the sample.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for the subsequent analysis (e.g., hexane (B92381) for GC-MS, or a mobile phase-compatible solvent for LC-MS/MS).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for the analysis of total fatty acid composition of cholesteryl esters after hydrolysis and derivatization.
-
Hydrolysis of Cholesteryl Esters: Saponify the lipid extract using a methanolic KOH solution to release the fatty acids from cholesterol.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Methylate the free fatty acids using a reagent such as BF₃-methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis:
-
Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
Detect the FAMEs using a mass spectrometer operating in electron ionization (EI) mode.
-
-
Quantification: Quantify the individual fatty acids by comparing the peak area of each FAME to the peak area of the internal standard's fatty acid methyl ester.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol allows for the analysis of intact cholesteryl ester species.
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase LC column (e.g., C18).
-
Mobile Phase Gradient: Use a gradient of solvents, such as water/methanol and isopropanol/methanol with additives like ammonium (B1175870) formate, to separate the different cholesteryl ester species.[1]
-
Mass Spectrometric Detection:
-
Ionize the eluting cholesteryl esters using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of the cholesteryl esters and fragmenting it to produce a characteristic product ion (e.g., the neutral loss of the fatty acid or the cholesterol backbone).
-
-
Quantification: Quantify each cholesteryl ester species by comparing the peak area of its specific transition to the peak area of the corresponding transition for the internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: A generalized workflow for the extraction of lipids from biological samples.
Caption: Workflow for the GC-MS analysis of cholesteryl esters as FAMEs.
Caption: Workflow for the LC-MS/MS analysis of intact cholesteryl esters.
Conclusion
The selection of an appropriate internal standard is a critical step in achieving accurate and reliable quantification of cholesteryl esters. While this compound is a plausible candidate due to its non-endogenous nature, the lack of extensive validation data in the current literature makes its adoption a consideration that requires thorough in-house validation. In contrast, stable isotope-labeled (deuterated) cholesteryl esters and other odd-chain cholesteryl esters, such as cholesteryl heptadecanoate, are well-established internal standards with documented performance characteristics.[1] For analyses demanding the highest level of accuracy, deuterated standards are recommended. For routine and high-throughput applications, odd-chain cholesteryl esters provide a robust and cost-effective alternative. Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy, cost, and the availability of standards, when selecting an internal standard for cholesteryl ester quantification.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholesteryl Heneicosanoate and Other Long-Chain Cholesteryl Esters for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and performance characteristics of cholesteryl heneicosanoate against other common long-chain cholesteryl esters, including cholesteryl stearate (B1226849), cholesteryl arachidate, and cholesteryl behenate (B1239552). The information presented herein is intended to assist researchers in selecting the optimal cholesteryl ester for their specific applications, ranging from the formulation of novel drug delivery systems to the study of liquid crystal phases.
Physicochemical Properties
The length of the fatty acid chain in a cholesteryl ester significantly influences its physical properties, such as melting point and phase transition temperatures. These characteristics are critical for applications like the formation of lipid nanoparticles (LNPs) and the development of thermotropic liquid crystals.
Table 1: Comparison of Physical Properties of Long-Chain Cholesteryl Esters
| Cholesteryl Ester | Acyl Chain Length | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cholesteryl Stearate | C18:0 | C45H80O2 | 653.12 | 79-83[1][2][3][4] |
| Cholesteryl Arachidate | C20:0 | C47H84O2 | 681.19 | 85[5] |
| This compound | C21:0 | C48H86O2 | 695.21 | ~87 [6] |
| Cholesteryl Behenate | C22:0 | C49H88O2 | 709.22 | 87.5-88 |
The melting points of these long-chain saturated cholesteryl esters show a general upward trend with increasing chain length. This is a crucial consideration for the formulation of solid lipid nanoparticles (SLNs), where the lipid's melting point affects the stability and drug release profile of the nanoparticles.
Liquid Crystal Phase Transitions:
Cholesteryl esters are well-known for forming liquid crystalline phases. The transition temperatures between crystalline, smectic, cholesteric, and isotropic liquid phases are dependent on the acyl chain length.
Table 2: Phase Transition Temperatures of Selected Long-Chain Cholesteryl Esters (°C)
| Cholesteryl Ester | Crystalline to Smectic | Smectic to Cholesteric | Cholesteric to Isotropic |
| Cholesteryl Stearate | - | 75.5 | 79.5[3] |
| Cholesteryl Arachidate | ~78 | ~81 | ~85 |
| This compound | ~82 | ~84 | ~87 [6] |
| Cholesteryl Behenate | ~84 | ~86 | ~88 |
Note: The phase transition temperatures for cholesteryl arachidate, heneicosanoate, and behenate are estimated based on the trends observed for long-chain cholesteryl esters. Precise values may vary depending on the experimental conditions and purity of the sample.
Performance in Drug Delivery Systems
Long-chain cholesteryl esters are key components in lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes. They contribute to the structural integrity of the nanoparticles and can influence drug encapsulation efficiency, particle stability, and cellular uptake.
While direct comparative data for this compound in drug delivery formulations is limited, studies on other long-chain cholesteryl esters provide valuable insights into how the acyl chain length can impact performance. Research has shown that lipid nanoparticles formulated with esterified cholesterol can deliver nucleic acids more efficiently than those with unmodified cholesterol. The choice of the cholesteryl ester can alter the biological properties of the nanoemulsions, including particle size and cellular uptake. For instance, nanoemulsions prepared with cholesteryl stearate have been observed to have a greater particle size compared to those made with cholesteryl oleate (B1233923) or linoleate, which may be attributed to the higher hydrophobicity of the saturated ester.
Table 3: Representative Performance of Long-Chain Cholesteryl Esters in Lipid Nanoparticle (LNP) Formulations
| Parameter | Cholesteryl Stearate | Cholesteryl Behenate |
| Particle Size (nm) | Can lead to larger particle sizes due to higher hydrophobicity. | Expected to have similar or slightly larger particle sizes than stearate-containing LNPs. |
| Encapsulation Efficiency (%) | Generally high for lipophilic drugs. | Expected to be high for lipophilic drugs, potentially influenced by the more ordered packing of the longer acyl chain. |
| Cellular Uptake | Uptake is influenced by particle size and surface characteristics. | May exhibit different uptake kinetics compared to shorter-chain esters due to altered membrane interactions. |
Note: The performance of LNPs is highly dependent on the overall formulation, including the ionizable lipid, helper lipids, and PEGylated lipids used. The data in this table represents general trends and should be confirmed by specific experimental studies.
Biological Functions
Cholesteryl esters are the primary form for storing and transporting cholesterol in the body. Very-long-chain cholesteryl esters, including this compound, are found in various biological systems. For example, human meibum, the lipid secretion of the meibomian glands, contains a complex mixture of cholesteryl esters with fatty acid chains ranging from C18 to C34. These esters are crucial for the stability of the tear film.
The metabolism of cholesteryl esters is a key aspect of cellular cholesterol homeostasis.
Caption: Simplified overview of the cholesterol ester metabolism pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of long-chain cholesteryl esters.
Protocol 1: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the melting points and phase transition temperatures of different long-chain cholesteryl esters.
Materials:
-
This compound, cholesteryl stearate, cholesteryl arachidate, cholesteryl behenate (high purity).
-
Differential Scanning Calorimeter (DSC).
-
Aluminum DSC pans and lids.
Procedure:
-
Accurately weigh 2-5 mg of the cholesteryl ester sample into an aluminum DSC pan.
-
Seal the pan with a lid. An empty sealed pan will be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Set the DSC program to heat the sample at a controlled rate (e.g., 5 °C/min) from a starting temperature well below the expected melting point (e.g., 30 °C) to a temperature above the expected isotropic liquid phase (e.g., 120 °C).
-
Record the heat flow as a function of temperature. The peaks in the thermogram correspond to phase transitions.
-
Cool the sample at the same controlled rate back to the starting temperature to observe crystallization and any liquid crystalline phase transitions upon cooling.
-
Analyze the thermograms to determine the onset temperature, peak temperature, and enthalpy of each transition.
Protocol 2: Characterization of Lipid Nanoparticles by Dynamic Light Scattering (DLS)
Objective: To measure and compare the particle size, polydispersity index (PDI), and zeta potential of LNPs formulated with different long-chain cholesteryl esters.
Materials:
-
LNP formulations containing different cholesteryl esters.
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability.
-
Disposable cuvettes.
-
Deionized water or appropriate buffer for dilution.
Procedure:
-
Dilute the LNP suspension to an appropriate concentration with filtered deionized water or buffer to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including temperature (e.g., 25 °C) and the refractive index and viscosity of the dispersant.
-
For particle size and PDI measurement, the instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
For zeta potential measurement, the instrument will apply an electric field and measure the velocity of the particles, from which the zeta potential is calculated.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
Analyze the data to obtain the average particle size (Z-average), PDI, and zeta potential.
Caption: A general experimental workflow for the formulation and characterization of lipid nanoparticles.
Conclusion
The choice of a long-chain cholesteryl ester can have a significant impact on the physicochemical properties and biological performance of lipid-based systems. This compound, with its odd-numbered carbon chain, presents an interesting candidate for further investigation, particularly in applications where fine-tuning of thermal properties and membrane interactions is critical. While direct comparative data for this compound in drug delivery is still emerging, the information available for other long-chain esters provides a solid foundation for its potential applications. The experimental protocols outlined in this guide offer a framework for researchers to conduct their own comparative studies and to elucidate the unique contributions of this compound and other long-chain cholesteryl esters in their research endeavors. Further studies are warranted to fully explore the performance of this compound in drug delivery systems and to establish a comprehensive understanding of its structure-activity relationships.
References
- 1. Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective , American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 2. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol 1-eicosanoate | C47H84O2 | CID 53477894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Intracellular trafficking of lipid nanoparticles is hindered by cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesteryl Heneicosanoate and Cholesteryl Nonadecanoate as Internal Standards in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the physicochemical behavior of the analytes of interest throughout the analytical workflow—from extraction to detection—while being naturally absent from the biological matrix. Among the various options, odd-chain fatty acid esters of cholesterol, such as Cholesteryl Heneicosanoate (CE 21:0) and Cholesteryl Nonadecanoate (CE 19:0), have emerged as valuable tools. Their odd-numbered carbon chains render them biochemically distinct from the predominantly even-chained cholesteryl esters found in most biological systems.
This guide provides an objective comparison of this compound and Cholesteryl Nonadecanoate for their application as internal standards in mass spectrometry-based lipid analysis. We present a summary of their physicochemical properties, a detailed experimental protocol for their use, and visualizations to aid in understanding the analytical workflow.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical characteristics of an internal standard is crucial for its effective implementation. The table below summarizes key properties of this compound and Cholesteryl Nonadecanoate.
| Property | This compound | Cholesteryl Nonadecanoate |
| Chemical Formula | C48H86O2 | C46H82O2[1] |
| Molecular Weight | 695.2 g/mol | 667.1 g/mol [1] |
| Monoisotopic Mass | 694.6625 Da | 666.6315 Da[1] |
| Physical Description | Solid | Solid[1] |
| Purity (Typical) | >99% | >99% |
| Commercial Availability | Available from specialty suppliers | Available from specialty suppliers |
Performance as Internal Standards: Key Considerations
Both this compound and Cholesteryl Nonadecanoate serve as excellent internal standards for the quantification of cholesteryl esters and other lipids for several reasons:
-
Structural Similarity: As cholesteryl esters, they closely resemble the structure and, therefore, the extraction and ionization behavior of endogenous cholesteryl esters.
-
Biochemical Rarity: The odd-numbered fatty acid chains (C21 and C19) are not commonly found in most biological samples, minimizing the risk of interference from endogenous lipids.
-
Mass Distinction: Their unique molecular weights allow for clear differentiation from even-chained cholesteryl esters in mass spectrometry analysis.
While both compounds are suitable, the choice between them may depend on the specific analytical method and the range of analytes being quantified. For instance, researchers may select an internal standard with a retention time in gas chromatography (GC) or liquid chromatography (LC) that does not overlap with any of the target analytes.
Experimental Protocol: Quantitative Analysis of Cholesteryl Esters by GC-MS
This section details a general protocol for the quantitative analysis of cholesteryl esters in a biological sample using either this compound or Cholesteryl Nonadecanoate as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., plasma, cell lysate, or tissue homogenate), add a precise amount of the chosen internal standard (this compound or Cholesteryl Nonadecanoate) dissolved in a suitable organic solvent (e.g., chloroform (B151607) or toluene).
-
Perform lipid extraction using a modified Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Saponification and Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
To hydrolyze the cholesteryl esters and other complex lipids, add a methanolic sodium hydroxide (B78521) solution and heat the sample.
-
After cooling, neutralize the reaction and extract the free fatty acids and cholesterol.
-
For GC-MS analysis, derivatize the cholesterol and fatty acids to increase their volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers of cholesterol. Fatty acids are typically converted to fatty acid methyl esters (FAMEs).
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
The GC will separate the different lipid components based on their boiling points and interactions with the column stationary phase.
-
The mass spectrometer will ionize the eluted compounds and separate the resulting ions based on their mass-to-charge ratio (m/z), allowing for identification and quantification.
4. Data Analysis:
-
Identify the peaks corresponding to the internal standard and the target cholesteryl ester analytes based on their retention times and mass spectra.
-
Quantify the amount of each analyte by comparing the peak area of the analyte to the peak area of the internal standard. A response factor, determined from a calibration curve, may be necessary to correct for differences in ionization efficiency.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
Cross-validation of Cholesteryl heneicosanoate quantification methods
A comprehensive guide to the cross-validation of Cholesteryl heneicosanoate quantification methods for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, supported by experimental data and protocols.
Comparison of Quantification Methods for Cholesteryl Esters
The quantification of cholesteryl esters, such as this compound, is crucial in various research fields, including lipid metabolism and disease biomarker discovery. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods offer high sensitivity and selectivity, they differ in their experimental workflows, performance characteristics, and suitability for specific applications.
Quantitative Performance Data
The following table summarizes the performance characteristics of HPLC-MS and GC-MS for the quantification of cholesteryl esters. The data presented is a compilation from various studies and may not be specific to this compound but is representative of the performance for this class of compounds.
| Performance Metric | HPLC-MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.04 mg/dL (for total EC)[1] | 0.19 µg/mL (for cholesterol)[2] | Not available for this compound |
| Limit of Quantification (LOQ) | 0.5–2 ng/mL (for abundant CE)[3] | 0.56 µg/mL (for cholesterol)[2] | Not available for this compound |
| **Linearity (R²) ** | ≥ 0.995[3] | > 0.998[2] | Not available for this compound |
| Precision (%CV) | Intra-day: 5.2%, Inter-day: 8.5% (for Total-EC)[1] | Not explicitly stated for cholesteryl esters | Not available for this compound |
| Sample Throughput | High (2.5 min/injection reported)[1] | Lower (requires derivatization)[1][4] | High |
| Derivatization Required | No[1] | Yes (silylation or methylation)[4][5] | No |
Note: EC refers to Esterified Cholesterol and CE to Cholesteryl Esters. The performance of ELISA kits for specific cholesteryl esters like heneicosanoate is not well-documented in the reviewed literature.
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a general methodology for the quantification of cholesteryl esters using UHPLC-MS/MS.
Sample Preparation: [1]
-
To a 50 µL aliquot of the sample (e.g., diluted serum), add an internal standard solution (e.g., cholesteryl-d7-palmitate in ethanol).
-
Precipitate proteins by adding a suitable organic solvent (e.g., ethanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
Chromatographic Conditions: [1]
-
UHPLC System: Agilent 1290 or equivalent.
-
Column: Kinetex HILIC, 1.7 µm, 2.1 × 50 mm.
-
Mobile Phase A: Hexanes with 0.05% isopropanol.
-
Mobile Phase B: Hexanes with 5% ethanol (B145695) and 0.05% isopropanol.
-
Flow Rate: 600 µL/min.
-
Gradient: A linear gradient is applied to separate the analytes.
-
Injection Volume: 6 µL.
Mass Spectrometry Conditions: [1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and internal standard. For cholesteryl esters, a common product ion at m/z 369.3, corresponding to the cholesterol backbone, is often monitored[3].
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for cholesteryl ester quantification by GC-MS, which typically involves hydrolysis of the ester bond followed by derivatization.
Sample Preparation and Derivatization: [5][6]
-
Hydrolysis (Saponification): To a known amount of sample, add an internal standard (e.g., a deuterated cholesteryl ester) and an alcoholic potassium hydroxide (B78521) solution. Heat the mixture to hydrolyze the cholesteryl esters to free cholesterol and the corresponding fatty acid.
-
Extraction: After cooling, extract the non-saponifiable lipids (including cholesterol) into an organic solvent like hexane.
-
Derivatization: Evaporate the solvent and treat the residue with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert cholesterol into its more volatile trimethylsilyl (B98337) (TMS) ether derivative.
Chromatographic Conditions: [7][8]
-
GC System: Agilent 7890A or equivalent.
-
Column: A capillary column suitable for lipid analysis, such as a DB-Wax or a cyanopropyl phase column.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An oven temperature program is used to separate the derivatized analytes.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
Mass Spectrometry Conditions: [7][8]
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI) or Positive Chemical Ionization (PCI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized analyte and internal standard for quantification.
Methodology Visualization
The following diagram illustrates a typical experimental workflow for the quantification of this compound using HPLC-MS.
References
- 1. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. An HPLC-GC/MS reference method for serum total cholesterol with control for ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Guide to the Accurate and Precise Measurement of Cholesteryl Heneicosanoate
For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters is paramount for unraveling lipid metabolism and its role in various disease states. Cholesteryl heneicosanoate (CE 21:0), a long-chain cholesteryl ester, serves as a crucial internal standard in lipidomic studies and its precise measurement is fundamental to data integrity. This guide provides a comparative overview of the leading analytical methodologies for the quantification of this compound, supported by experimental data and detailed protocols to aid in methodological selection and application.
The two predominant techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited to different experimental needs.
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for this compound analysis hinges on a balance of factors including sensitivity, selectivity, sample throughput, and the need for derivatization. Below is a summary of key performance metrics for these techniques.
| Analytical Method | Principle | Derivatization | Accuracy (% Bias) | Precision (% CV) | Key Advantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Required (e.g., silylation) to increase volatility. | 75.9 to 125.1[1] | 1.1 to 10.9 (Intra-day), 3.0 to 9.3 (Inter-day)[1] | High chromatographic resolution, established and robust. |
| LC-MS/MS | Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry. | Not typically required. | Good precision and accuracy reported in validation studies.[2] | Pooled-QC CV ≤ 10% (Intra-batch), ≤ 15% (Inter-batch).[3] | High throughput, high sensitivity and selectivity, suitable for complex matrices. |
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reproducible and reliable scientific inquiry. The following sections outline established procedures for the analysis of this compound using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the simultaneous analysis of multiple sterols, including cholesteryl esters.[1]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or homogenized tissue, add an internal standard (e.g., deuterated cholesterol).
-
Perform a liquid-liquid extraction using a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to convert cholesterol and cholesteryl esters to their volatile trimethylsilyl (B98337) (TMS) ethers.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-1ht capillary column (15 m x 0.25 mm i.d., 0.1 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 180°C, hold for 1 minute, ramp to 300°C at 20°C/min, then ramp to 350°C at 5°C/min and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound-TMS derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a high-throughput lipidomics workflow for the analysis of cholesteryl esters.[4][5]
1. Sample Preparation and Lipid Extraction:
-
To 50 µL of plasma or a known amount of homogenized tissue, add a suite of internal standards, including a deuterated cholesteryl ester.
-
Extract lipids using a methyl-tert-butyl ether (MTBE) based method. Add methanol and MTBE, vortex, and then add water to induce phase separation.
-
Centrifuge and collect the upper organic phase.
-
Dry the extract under nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Visualization of Experimental Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates a typical lipidomics workflow for the analysis of this compound.
References
- 1. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-Laboratory Comparison of Cholesteryl Ester Analysis Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters is paramount for unraveling lipid metabolism and its role in various disease states. This guide provides an objective comparison of the three primary analytical methods for cholesteryl ester analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. The information presented is a synthesis of publicly available data and established methodologies to aid in the selection of the most appropriate technique for specific research needs.
The landscape of cholesteryl ester analysis is dominated by powerful techniques, each with its own set of strengths and limitations. While no single inter-laboratory ring trial dedicated solely to cholesteryl esters is publicly available, a comprehensive review of existing literature and proficiency testing programs for related lipids allows for a robust comparative assessment. The US Centers for Disease Control and Prevention (CDC) maintains a Cholesterol Reference Method Laboratory Network (CRMLN) to ensure the standardization and accuracy of cholesterol measurements, providing a benchmark for analytical performance.[1][2][3] This guide leverages such established standards to contextualize the performance of each method.
Quantitative Performance Comparison
The choice of an analytical method for cholesteryl ester quantification hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the typical performance characteristics of LC-MS, GC-MS, and enzymatic assays based on a compilation of reported data.
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Precision (CV%) | 1.1 - 9.8%[4] | Typically < 10% | < 5% |
| Bias (%) | 75.9 - 125.1% (accuracy)[4] | Method-dependent, can be significant | Can be influenced by interfering substances |
| Linearity (r²) | > 0.99[4] | > 0.98[4] | Typically > 0.99 |
| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL[4] | Nanogram range | Microgram range |
| Specificity | High (separation of individual ester species) | High (separation of individual ester species) | Measures total cholesteryl esters |
| Throughput | High | Moderate | High |
| Sample Derivatization | Not always required[5] | Required[6] | Not required |
| Cost per Sample | High | Moderate to High | Low |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and comparable results. Below are generalized methodologies for the three key analytical techniques for cholesteryl ester analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers high sensitivity and specificity, allowing for the quantification of individual cholesteryl ester species.
1. Sample Preparation:
- Lipid Extraction: Tissues or cells are homogenized and lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).[7]
- Internal Standard Spiking: A known amount of a non-endogenous cholesteryl ester internal standard (e.g., cholesteryl heptadecanoate) is added to each sample for accurate quantification.[7]
- Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
2. LC Separation:
- Column: A C18 reversed-phase column is commonly used.[8]
- Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, is employed to separate the different cholesteryl ester species.
- Flow Rate: A typical flow rate is around 0.5 mL/min.
3. MS Detection:
- Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.
- Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is used for detection.[8]
- Detection Mode: Multiple Reaction Monitoring (MRM) is often used for targeted quantification of specific cholesteryl esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established method for cholesteryl ester analysis, though it requires sample derivatization.
1. Sample Preparation:
- Lipid Extraction and Saponification: Lipids are extracted as described for LC-MS. Cholesteryl esters are then saponified (hydrolyzed) to free cholesterol and fatty acids using a strong base (e.g., KOH in ethanol).
- Derivatization: The resulting free cholesterol is derivatized to a more volatile form, typically using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
- Extraction: The derivatized cholesterol is extracted into an organic solvent (e.g., hexane).
2. GC Separation:
- Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.
- Carrier Gas: Helium is the most common carrier gas.
- Temperature Program: A temperature gradient is used to separate the derivatized cholesterol from other components.
3. MS Detection:
- Ionization: Electron ionization (EI) is standard.
- Mass Analyzer: A quadrupole mass spectrometer is commonly used.
- Detection Mode: Selected Ion Monitoring (SIM) is employed to monitor characteristic ions of the derivatized cholesterol for quantification.
Enzymatic Assay
This method provides a measure of total cholesteryl esters and is well-suited for high-throughput screening.
1. Sample Preparation:
- Lipid Extraction: Lipids are extracted from the sample as described previously.
- Solubilization: The dried lipid extract is solubilized in a buffer containing a detergent (e.g., Triton X-100) to ensure the lipids are accessible to the enzymes.
2. Enzymatic Reaction:
- Hydrolysis: Cholesterol esterase is added to hydrolyze the cholesteryl esters to free cholesterol and fatty acids.[9]
- Oxidation: Cholesterol oxidase is then added to oxidize the free cholesterol, producing hydrogen peroxide (H₂O₂).[9]
- Colorimetric/Fluorometric Detection: The H₂O₂ produced is coupled to a chromogenic or fluorogenic substrate via horseradish peroxidase (HRP). The resulting color or fluorescence is proportional to the amount of cholesterol in the sample.[9]
3. Measurement:
- The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
- A standard curve prepared with known concentrations of cholesterol is used to quantify the amount of cholesteryl esters in the samples.
Visualizing the Workflow and Biological Context
To further clarify the inter-laboratory comparison process and the biological relevance of cholesteryl ester analysis, the following diagrams are provided.
References
- 1. A reference method laboratory network for cholesterol: a model for standardization and improvement of clinical laboratory measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Performance â CRMLN | CSP | CDC [cdc.gov]
- 3. clinicallab.com [clinicallab.com]
- 4. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Use of Deuterated Cholesteryl Ester Standards for Validation
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of cholesteryl esters in biological matrices is crucial for understanding lipid metabolism and its role in various disease states. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterated cholesteryl ester standards with non-deuterated alternatives, supported by experimental data and detailed methodologies, to underscore their superiority in analytical method validation.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized as the "gold standard" in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and analogous behavior are fundamental for compensating for variability, especially the matrix effect, which is a major source of inaccuracy in bioanalytical methods.
Data Presentation: A Head-to-Head Comparison
The superiority of deuterated internal standards is most evident in the enhanced accuracy and precision of the analytical method. The following tables summarize the performance of analytical methods for cholesterol and its esters, comparing the use of deuterated versus non-deuterated internal standards.
Table 1: Performance Comparison of Internal Standards for Cholesterol Analysis
| Analyte | Internal Standard Type | Matrix | Accuracy (% Recovery) | Precision (%CV) | Key Observations |
| Cholesterol | Deuterated (Cholesterol-d7) | Serum | 98.5 - 101.2 | < 5% | High accuracy and precision with effective correction for matrix effects. |
| Cholesterol | Non-Deuterated (Epicoprostanol) | Serum | 92.1 - 108.5 | 8 - 15% | Lower accuracy and precision compared to the deuterated standard. |
Table 2: Typical Method Performance using Deuterated Cholesteryl Ester Standards
| Validation Parameter | Typical Performance Metric | Acceptance Criteria (FDA/ICH M10) |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.99 |
| Range | Wide dynamic range | Defined by LLOQ and ULOQ |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 | Clearly distinguishable from blank |
| Accuracy | ||
| Intra-day | 95.0% - 105.0% | Within ±15% (±20% at LLOQ) |
| Inter-day | 94.2% - 103.8% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ||
| Intra-day | ≤ 5.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of IS-Normalized Matrix Factor < 15% | IS effectively compensates for variability |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for bioanalytical method validation and the rationale for the superior performance of deuterated internal standards.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation of bioanalytical methods. The following methodologies are aligned with FDA guidelines for key validation experiments when using a deuterated cholesteryl ester internal standard.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of the cholesteryl ester analyte and the deuterated internal standard in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the deuterated internal standard at a constant concentration.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike an appropriate volume of the analyte working solutions into a biological matrix (e.g., human plasma) to prepare a series of calibration standards at a minimum of six to eight different concentration levels, covering the expected analytical range.
-
Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Medium QC (in the middle of the calibration range)
-
High QC (at approximately 75% of the upper limit of quantification)
-
Sample Extraction (Liquid-Liquid Extraction - LLE)
-
To a 100 µL aliquot of calibration standard, QC sample, or study sample, add 10 µL of the deuterated internal standard working solution and vortex briefly.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex for 5 minutes to ensure thorough mixing and extraction of lipids.
-
Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol:isopropanol 1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the cholesteryl ester analyte and its deuterated internal standard.
Bioanalytical Method Validation Experiments
The following key parameters should be assessed according to FDA's Bioanalytical Method Validation Guidance:
-
Selectivity and Specificity: Analyze at least six different lots of blank biological matrix to ensure no significant interfering peaks are present at the retention times of the analyte and the internal standard.
-
Calibration Curve and Linearity: Analyze the calibration standards in at least three separate runs. The linearity should be evaluated by a weighted linear regression analysis of the analyte/internal standard peak area ratio versus the nominal concentration.
-
Accuracy and Precision: Analyze the QC samples at four concentration levels in at least three separate analytical runs on different days. Calculate the intra- and inter-run accuracy (% recovery) and precision (%CV).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the peak area of the analyte and internal standard in post-extraction spiked matrix samples to their peak areas in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the matrix should be ≤15%.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte and internal standard peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Stability: Evaluate the stability of the cholesteryl ester in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
References
Comparative Analysis of Saturated vs. Unsaturated Cholesteryl Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between saturated and unsaturated cholesteryl esters is critical for advancing studies in lipid metabolism, atherosclerosis, and cellular signaling. This guide provides an objective comparison of their physicochemical properties and biological impacts, supported by experimental data and detailed methodologies.
Cholesteryl esters (CEs), the storage and transport form of cholesterol, are integral to cellular lipid homeostasis. Comprising a cholesterol molecule esterified to a fatty acid, the degree of saturation in the fatty acid tail dictates the molecule's physical behavior and biological function. Saturated cholesteryl esters, such as cholesteryl stearate (B1226849), possess straight, flexible acyl chains, allowing for tight packing and higher melting points. In contrast, unsaturated cholesteryl esters, like cholesteryl oleate (B1233923), contain one or more double bonds, introducing kinks in the acyl chain that disrupt packing and lower melting points. These structural distinctions have profound implications for their roles in health and disease.
Physicochemical Properties: A Quantitative Comparison
The saturation of the fatty acyl chain significantly influences the physical state and phase transition temperatures of cholesteryl esters. Saturated CEs generally exhibit higher melting points and a more ordered, crystalline structure at physiological temperatures, while unsaturated CEs tend to be in a more disordered, liquid crystalline state. This difference in physical state can impact their incorporation into lipid droplets and their potential to contribute to the formation of atherosclerotic plaques.
| Cholesteryl Ester | Fatty Acid Component | Saturation | Melting Point (°C) | Crystal to Liquid Crystal Transition (°C) | Liquid Crystal to Isotropic Liquid Transition (°C) |
| Cholesteryl Stearate | Stearic Acid (18:0) | Saturated | 81.8 - 85.1[1][2] | ~79.8[2] | ~81.7[2] |
| Cholesteryl Palmitate | Palmitic Acid (16:0) | Saturated | 77-79 | 77.5 | 83.5 |
| Cholesteryl Myristate | Myristic Acid (14:0) | Saturated | 71-72 | 71.0 | 78.5 |
| Cholesteryl Laurate | Lauric Acid (12:0) | Saturated | 89-91 | 81.5 | 87.5 |
| Cholesteryl Oleate | Oleic Acid (18:1) | Monounsaturated | 40 - 50.6[1][3] | 42.0 | 46.0 |
| Cholesteryl Linoleate | Linoleic Acid (18:2) | Polyunsaturated | 39-41 | 33.0 | 42.0 |
| Cholesteryl Arachidonate | Arachidonic Acid (20:4) | Polyunsaturated | - | - | - |
Biological Impact: A Tale of Two Esters
The structural differences between saturated and unsaturated cholesteryl esters translate into distinct biological activities, particularly in the context of atherosclerosis and cellular signaling.
Atherosclerosis: The accumulation of cholesteryl esters in macrophages within the arterial wall is a hallmark of atherosclerosis. The physical state of these esters is a critical determinant of their atherogenicity. The more crystalline nature of saturated CEs is thought to contribute more significantly to the formation of rigid, stable plaques. In contrast, the liquid crystalline state of unsaturated CEs may result in more dynamic and potentially less stable plaques.
Cellular Signaling: While research is ongoing, emerging evidence suggests that the saturation of cholesteryl esters can differentially modulate key signaling pathways involved in inflammation and lipid metabolism.
-
NF-κB Signaling: The pro-inflammatory NF-κB pathway is a central player in atherosclerosis. While direct comparative studies on saturated versus unsaturated CEs are limited, studies on their constituent fatty acids show differential effects. Saturated fatty acids, like palmitic acid, have been shown to activate the TLR4/NF-κB signaling pathway in macrophages, promoting an inflammatory response. Conversely, some polyunsaturated fatty acids have demonstrated anti-inflammatory properties. The esterification of these fatty acids to cholesterol likely influences their interaction with signaling complexes, but further research is needed to delineate the specific roles of cholesteryl stearate versus cholesteryl oleate in NF-κB activation.
-
Liver X Receptor (LXR) Signaling: LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses. LXR activation promotes cholesterol efflux and has anti-atherogenic effects. The regulation of LXR by different cholesteryl ester species is an area of active investigation. It is hypothesized that the accumulation of specific CEs could influence the pool of oxysterols, which are the endogenous ligands for LXR, thereby modulating its activity.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Synthesis of Cholesteryl Esters
A common method for the synthesis of both saturated and unsaturated cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid.
Materials:
-
Cholesterol
-
Fatty acid (e.g., stearic acid for saturated, oleic acid for unsaturated)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve cholesterol (1 equivalent) and the fatty acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the cholesterol and fatty acid mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure cholesteryl ester.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
Analysis of Cholesteryl Ester Composition in Cells
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of cholesteryl ester species within a biological sample.
Materials:
-
Cell or tissue lysate
-
Internal standard (e.g., cholesteryl heptadecanoate)
-
Chloroform/methanol (B129727) (2:1, v/v)
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Homogenize the cell or tissue sample in a suitable buffer.
-
Add a known amount of the internal standard to the homogenate.
-
Extract the total lipids from the sample using the Folch method with a chloroform/methanol mixture.
-
Separate the cholesteryl ester fraction from other lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Transesterify the cholesteryl esters to fatty acid methyl esters (FAMEs) by heating with BF3 in methanol.
-
Extract the FAMEs with hexane.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify the individual fatty acid species based on their retention times and mass spectra, comparing them to known standards. The amount of each cholesteryl ester is then calculated relative to the internal standard.
Cell-Based Assay for Inflammatory Response
This protocol describes a method to assess the inflammatory response of macrophages to treatment with different cholesteryl esters.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Saturated cholesteryl ester (e.g., cholesteryl stearate)
-
Unsaturated cholesteryl ester (e.g., cholesteryl oleate)
-
Bovine serum albumin (BSA)
-
Lipopolysaccharide (LPS) as a positive control
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Culture macrophages in appropriate medium until they reach the desired confluence.
-
Prepare complexes of cholesteryl esters with BSA to facilitate their delivery to the cells.
-
Treat the macrophages with the cholesteryl ester-BSA complexes at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (BSA alone) and a positive control (LPS).
-
For gene expression analysis:
-
After treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to measure the expression levels of inflammatory marker genes (e.g., Tnf, Il6, Nos2). Normalize the expression to a housekeeping gene.
-
-
For cytokine secretion analysis:
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
This guide provides a foundational understanding of the comparative aspects of saturated and unsaturated cholesteryl esters. Further research is imperative to fully elucidate the distinct signaling mechanisms governed by these lipid species and their ultimate impact on cellular function and disease progression. The provided experimental frameworks offer a starting point for researchers to delve deeper into these critical areas of investigation.
References
- 1. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 2. Adipose Tissue Macrophages and Atherogenesis – A Synergy With Cholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Heneicosanoate: A Comparative Guide for Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cholesteryl heneicosanoate as an internal standard in various mass spectrometry (MS) platforms. This compound is a non-endogenous saturated cholesteryl ester, making it an excellent choice for spiking into biological samples to normalize for variations in sample preparation and instrument response. Its performance is critically evaluated across gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS) coupled with Quadrupole Time-of-Flight (QTOF), and Orbitrap mass analyzers.
Performance Comparison
The selection of a mass spectrometry platform for lipid analysis is often a trade-off between sensitivity, speed, and resolution. This compound provides a stable reference point for the quantification of other cholesteryl esters across these diverse platforms.
| Parameter | GC-MS | LC-MS (QTOF) | LC-MS (Orbitrap) |
| Typical Limit of Detection (LOD) | 0.5 - 5 ng/mL[1] | 1 - 10 pmol on column[2] | 0.1 - 1 pmol on column[3] |
| Typical Limit of Quantification (LOQ) | 2 - 20 ng/mL[1] | 5 - 50 pmol on column | 0.5 - 5 pmol on column |
| Linear Dynamic Range | 2-3 orders of magnitude | ~3 orders of magnitude[2] | >3 orders of magnitude |
| Precision (CV%) | < 15%[4] | < 10% | < 10% |
| Mass Accuracy | Low (Nominal Mass) | < 5 ppm[5] | < 1-2 ppm |
| Throughput | Lower (longer run times) | High | High |
| Derivatization | Required (e.g., silylation)[6] | Not required | Not required |
Note: The values presented in this table are representative estimates based on published data for similar cholesteryl esters and internal standards. Actual performance may vary depending on the specific instrument, method, and matrix.
Alternative Internal Standards
While this compound is a robust choice, other non-endogenous cholesteryl esters are also commonly used. The ideal internal standard should not be naturally present in the sample matrix and should have physicochemical properties similar to the analytes of interest.[7]
| Internal Standard | Key Characteristics |
| Cholesteryl Heptadecanoate (C17:0) | Odd-chain saturated cholesteryl ester, widely used and commercially available. Its elution profile is very similar to many endogenous cholesteryl esters. |
| Deuterated Cholesteryl Esters (e.g., d7-Cholesteryl Oleate) | Stable isotope-labeled standards are considered the gold standard as they co-elute with their endogenous counterparts and have nearly identical ionization efficiencies.[7] However, they can be more expensive. |
Experimental Protocols
Accurate and reproducible quantification of cholesteryl esters relies on robust and well-defined experimental protocols. Below are representative methodologies for GC-MS and LC-MS analysis.
GC-MS Analysis of Cholesteryl Esters
This method is suitable for the analysis of total fatty acids from cholesteryl esters after derivatization.
1. Lipid Extraction:
-
A modified Folch extraction is commonly used. Briefly, to a 100 µL plasma sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization:
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Heat at 80°C for 1 hour to hydrolyze the cholesteryl esters and transesterify the fatty acids to fatty acid methyl esters (FAMEs).
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Parameters:
-
Column: DB-Wax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
MS Detection: Scan mode or Selected Ion Monitoring (SIM) for target FAMEs.
LC-MS/MS Analysis of Intact Cholesteryl Esters
This method allows for the direct analysis of individual cholesteryl ester species without derivatization.
1. Lipid Extraction:
-
Follow the same Folch extraction procedure as described for GC-MS.
-
Spike the sample with this compound internal standard before extraction.
2. LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic cholesteryl esters.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is commonly used. The precursor ion is the [M+NH4]+ adduct of the cholesteryl ester, and the product ion is typically the cholesterol backbone fragment at m/z 369.3.[8]
Visualizations
Experimental Workflow for Cholesteryl Ester Analysis
Caption: General experimental workflow for the analysis of cholesteryl esters using GC-MS and LC-MS platforms.
Fragmentation Pathway of Cholesteryl Esters in ESI-MS/MS
Caption: Characteristic fragmentation of ammoniated cholesteryl esters in positive ion ESI-MS/MS.
References
- 1. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Detection and characterization of cholesteryl ester hydroperoxides in oxidized LDL and oxidized HDL by use of an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Linearity and Range for Cholesteryl Heneicosanoate Assays
For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters is paramount for a variety of applications, from biomarker discovery to monitoring disease progression. Cholesteryl heneicosanoate, a long-chain cholesteryl ester, can be quantified using several analytical techniques. This guide provides a comparative overview of common methods for determining the linearity and analytical range of this compound assays, supported by experimental data and detailed protocols.
The evaluation of linearity and range is a critical component of assay validation, ensuring that the measured response is directly proportional to the analyte concentration within a defined interval. This guide focuses on three principal analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Comparison of Analytical Methods
The choice of analytical method for this compound quantification will depend on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics for linearity and range based on data from closely related long-chain cholesteryl esters.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.97 |
| Typical Range | 1 pmol - 1 nmol[1] | 0.2 - 10.0 µg/mL[2] | up to 40 mg/dL (for total cholesterol)[3] |
| Strengths | High specificity and sensitivity, suitable for complex matrices. | Well-established for lipid analysis, good for fatty acid profiling after hydrolysis. | High-throughput, relatively simple and cost-effective. |
| Considerations | Requires specialized equipment and expertise. | Derivatization is often necessary, which can introduce variability.[4] | Indirect measurement, potential for interference from other sterols. |
Experimental Protocols
Detailed methodologies for establishing linearity and range for each of the discussed analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and specificity for the direct quantification of this compound.
a. Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or use a known volume of plasma or cell suspension.
-
Add an internal standard, such as cholesteryl heptadecanoate, to the sample.[1]
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solution.[4]
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 3:1 v/v with 10 mM ammonium (B1175870) acetate).[5]
b. Linearity and Range Evaluation:
-
Prepare a stock solution of this compound of a known concentration.
-
Create a series of at least five calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples.
-
Analyze each calibration standard in triplicate using the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Perform a linear regression analysis. The linearity is acceptable if the coefficient of determination (R²) is > 0.99.[6]
-
The range of the assay is the interval between the lowest and highest calibration standards that demonstrate acceptable linearity, accuracy, and precision.[7][8]
c. LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm).[1]
-
Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water with ammonium acetate.
-
Flow Rate: 260 µL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of fatty acids derived from cholesteryl esters after hydrolysis and derivatization.
a. Sample Preparation, Hydrolysis, and Derivatization:
-
Perform lipid extraction as described in the LC-MS/MS protocol.
-
To analyze the heneicosanoic acid moiety, saponify the cholesteryl ester by heating with methanolic KOH.
-
Acidify the solution and extract the free fatty acids with hexane (B92381).
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by heating with 2% sulfuric acid in methanol.[4]
-
Extract the FAMEs with hexane for GC-MS analysis.
b. Linearity and Range Evaluation:
-
Prepare a series of at least five calibration standards of methyl heneicosanoate.
-
Analyze each standard in triplicate using the GC-MS system.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Assess linearity through linear regression (R² > 0.99).[6]
-
The analytical range is determined by the concentrations of the standards that provide acceptable linearity, accuracy, and precision.[7]
c. GC-MS Conditions (Example):
-
Column: DB-Wax or similar polar capillary column.[9]
-
Injection Mode: Splitless.[9]
-
Oven Program: Start at 100°C, ramp to 240°C.[4]
-
Carrier Gas: Helium.[9]
-
Ionization Mode: Electron Ionization (EI).[9]
-
MS Detection: Scan mode or Selected Ion Monitoring (SIM) for the characteristic ions of methyl heneicosanoate.
Enzymatic Assay Protocol
This method provides a high-throughput approach for the quantification of total cholesterol after the hydrolysis of cholesteryl esters.
a. Principle: Cholesteryl esters are hydrolyzed by cholesterol esterase to free cholesterol. The free cholesterol is then oxidized by cholesterol oxidase, producing hydrogen peroxide. The hydrogen peroxide is then used in a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase.[3][10][11]
b. Sample Preparation:
-
Extract lipids from the sample as described in the LC-MS/MS protocol.
-
Resuspend the dried lipid extract in a reaction buffer containing a suitable detergent (e.g., Triton X-100) to solubilize the lipids.
c. Linearity and Range Evaluation:
-
Prepare a series of at least five calibration standards of this compound in the reaction buffer.
-
Add the enzyme mixture (cholesterol esterase, cholesterol oxidase, horseradish peroxidase) and the chromogenic substrate to each standard and sample.[10]
-
Incubate the reactions at 37°C to allow for color development.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 500 nm).[10]
-
Construct a calibration curve by plotting the absorbance against the concentration.
-
Evaluate the linearity of the response.
-
The range is the concentration interval over which the assay is linear and provides accurate and precise results.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the quantification of this compound.
Logical Relationship for Linearity and Range Assessment
Caption: Logical workflow for establishing linearity and analytical range.
References
- 1. biorxiv.org [biorxiv.org]
- 2. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Reactions in a Lab-on-Valve System: Cholesterol Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpsop.com [gmpsop.com]
- 8. fda.gov [fda.gov]
- 9. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Cholesteryl Ester Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of cholesteryl esters are paramount for advancements in lipid research and therapeutic innovation. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of the HPLC column is a critical determinant of separation success. This guide provides an objective comparison of various HPLC columns for cholesteryl ester separation, supported by experimental data and detailed methodologies to aid in selecting the most suitable column for your analytical needs.
Key Performance Parameters of HPLC Columns for Cholesteryl Ester Analysis
The efficacy of an HPLC column in separating complex mixtures of cholesteryl esters is evaluated based on several key performance indicators. These include the stationary phase chemistry, column efficiency, resolution between critical pairs of analytes, peak symmetry, and the overall analysis time. Reversed-phase chromatography is the most common approach for cholesteryl ester analysis, with various stationary phases offering different selectivities.
Comparison of Stationary Phases
The most prevalent stationary phase for reversed-phase HPLC is the C18 (octadecyl) silane-bonded silica (B1680970). However, other phases such as C8 (octyl), Phenyl-Hexyl, and specialized cholesteryl-bonded silica offer unique selectivities that can be advantageous for specific cholesteryl ester separations.
-
C18 Columns: These columns are highly hydrophobic and provide excellent retention for non-polar molecules like cholesteryl esters.[1] They separate analytes primarily based on their hydrophobicity, which for cholesteryl esters is influenced by the length and degree of unsaturation of the fatty acid chain. Longer, more saturated fatty acid chains result in greater retention. C18 columns are a robust and common starting point for method development.[2]
-
C8 Columns: With a shorter alkyl chain than C18, C8 columns are less hydrophobic.[3] This results in shorter retention times for non-polar compounds, which can be beneficial for reducing analysis time, especially when dealing with highly retained cholesteryl esters.[1] They are suitable for analyzing less hydrophobic or moderately polar compounds.[3]
-
Phenyl-Hexyl Columns: These columns offer a different selectivity profile due to the presence of a phenyl ring in the stationary phase. This allows for π-π interactions with aromatic or unsaturated analytes, providing unique separation capabilities for cholesteryl esters with unsaturated fatty acid chains.[4] Phenyl-Hexyl columns can be particularly useful for separating complex mixtures that are not well-resolved on traditional C18 or C8 columns.[5]
-
Cholesteryl-bonded Silica: Columns with a cholesteryl group bonded to the silica surface, such as COSMOSIL Cholester, provide superior separation of geometric (cis/trans) and positional isomers compared to standard C18 columns due to high molecular shape selectivity.[6]
Performance Comparison of Commercial HPLC Columns
While direct, side-by-side comparative studies with identical methodologies are limited in published literature, we can compile and compare performance data from various studies and application notes for popular commercially available columns. The following tables summarize the key specifications of selected columns and the reported performance for the separation of a standard mixture of cholesteryl esters.
Table 1: HPLC Column Specifications
| Column Name | Manufacturer | Stationary Phase | Particle Size (µm) | Pore Size (Å) | pH Range |
| Agilent ZORBAX Eclipse Plus C18 | Agilent Technologies | C18 | 1.8, 3.5, 5 | 95 | 2 - 9 |
| Waters ACQUITY UPLC BEH C18 | Waters Corporation | C18 | 1.7, 2.5, 3.5, 5 | 130 | 1 - 12 |
| Phenomenex Luna C18(2) | Phenomenex | C18 | 2.5, 3, 5, 10, 15 | 100 | 1.5 - 9 |
| Waters ACQUITY UPLC CSH Phenyl-Hexyl | Waters Corporation | Phenyl-Hexyl | 1.7 | 130 | 1 - 11 |
Table 2: Performance Data for Cholesteryl Ester Separation on a C18 Column
The following data is based on an optimized separation of a standard mixture of cholesterol and four common cholesteryl esters.[7][8] This represents a typical performance that can be achieved with a high-quality reversed-phase C18 column under optimized conditions.
| Analyte | Retention Time (min) |
| Cholesterol | ~5 |
| Cholesteryl Arachidonate (C20:4) | ~25 |
| Cholesteryl Linoleate (C18:2) | ~30 |
| Cholesteryl Palmitate (C16:0) | ~35 |
| Cholesteryl Stearate (C18:0) | ~38 |
Note: Retention times are approximate and can vary significantly based on the specific HPLC system, exact mobile phase composition, gradient profile, flow rate, and column temperature.
Experimental Protocols
Detailed experimental protocols are crucial for achieving reproducible and accurate results. Below are representative methodologies for the separation of cholesteryl esters using reversed-phase HPLC.
Protocol 1: Optimized Gradient Separation of a Cholesteryl Ester Standard Mixture
This protocol is adapted from a study that achieved complete separation of cholesterol and four cholesteryl esters.[7]
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: A high-performance reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Gradient Elution: The specific gradient profile needs to be optimized but typically involves a high percentage of acetonitrile at the beginning, followed by an increasing proportion of methanol and dichloromethane to elute the highly hydrophobic cholesteryl esters.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Standards are dissolved in a suitable organic solvent like chloroform (B151607) or a mixture of chloroform and methanol.
Protocol 2: Isocratic Separation of Cholesterol and Cholesteryl Esters
This protocol is based on a method used for the analysis of cellular cholesterol and cholesteryl esters.[9]
-
HPLC System: As described in Protocol 1.
-
Column: Agilent ZORBAX ODS (C18), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v).
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Cellular lipids are extracted using a hexane/isopropanol (3:2, v/v) mixture. The extract is dried and reconstituted in the mobile phase.
Visualizing the Workflow and Column Selection
To better illustrate the process, the following diagrams created using the DOT language visualize the general experimental workflow for HPLC analysis of cholesteryl esters and a logical guide for selecting an appropriate HPLC column.
Conclusion
The selection of an appropriate HPLC column is a critical step in the successful separation and analysis of cholesteryl esters. While C18 columns are a versatile and common choice for routine analysis, alternative stationary phases such as C8, Phenyl-Hexyl, and cholesteryl-bonded silica offer unique selectivities that can be leveraged for faster analysis, improved resolution of complex mixtures, and separation of isomers. This guide provides a comparative overview and practical methodologies to assist researchers in making an informed decision for their specific analytical challenges in lipid research. The provided experimental protocols and workflows serve as a starting point for method development and optimization.
References
- 1. help.waters.com [help.waters.com]
- 2. hplc.eu [hplc.eu]
- 3. phenomenex.belvr.by [phenomenex.belvr.by]
- 4. separationmethods.com [separationmethods.com]
- 5. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Analytical Standards for Cholesteryl Heneicosanoate
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of cholesteryl esters is paramount. Cholesteryl heneicosanoate (CE 21:0) has been a long-standing choice as an internal standard for these analyses. However, a range of alternative standards are available, each with distinct characteristics that may offer advantages depending on the specific application and analytical platform. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental insights and detailed methodologies to inform your selection process.
Performance Comparison of Analytical Standards
The ideal internal standard should not be naturally present in the sample, exhibit similar chemical and physical properties to the analyte, and be clearly distinguishable by the analytical instrument. The following table summarizes the key characteristics of this compound and its common alternatives.
| Standard | Principle of Use | Advantages | Disadvantages | Common Applications |
| This compound (CE 21:0) | Odd-chain cholesteryl ester | Not naturally occurring in most biological systems. Similar chemical behavior to endogenous even-chain CEs. | Potential for low-level endogenous presence in certain diets or metabolic states. | Quantification of cholesteryl esters in plasma, tissues, and cells by GC-MS and LC-MS/MS. |
| Cholesteryl heptadecanoate (CE 17:0) | Odd-chain cholesteryl ester | Not found in high concentrations in natural animal or vegetable fats[1]. Commonly used and well-characterized in lipidomics[1][2][3]. Good chromatographic separation from endogenous CEs. | Similar to other odd-chain CEs, trace amounts could theoretically be present. | Internal standard for quantification of cholesterol esters by GC-MS or LC-MS in various biological matrices[1][2]. |
| Cholesteryl nonadecanoate (B1228766) (CE 19:0) | Odd-chain cholesteryl ester | Another odd-chain option providing flexibility in method development. Behaves similarly to other odd-chain CEs during extraction and analysis. | Less commonly cited in literature compared to CE 17:0, potentially limiting comparative data. | Used as an internal standard for the analysis of cholesteryl esters. |
| Deuterated Cholesterol (e.g., Cholesterol-d7) | Stable isotope-labeled standard | Chemically identical to endogenous cholesterol, providing excellent correction for matrix effects and ionization suppression[2][4]. Can be used to quantify both free cholesterol and total cholesterol after hydrolysis of esters[4]. High stability of the label[5]. | More expensive than non-labeled standards. Does not directly account for variations in the esterification or hydrolysis efficiency of the fatty acid portion of CEs. | "Gold standard" internal standard for accurate quantification of free cholesterol and total cholesterol by LC-MS/MS and GC-MS[2][4][6]. |
| Deuterated Cholesteryl Esters (e.g., Cholesteryl-d7 palmitate) | Stable isotope-labeled cholesteryl ester | Provides the most accurate quantification for specific cholesteryl ester species by mimicking the exact analyte. Corrects for variations in extraction, ionization, and fragmentation[4]. | High cost and limited commercial availability for a wide range of specific CE species. A cocktail of multiple deuterated CEs may be needed for comprehensive profiling. | Used for the absolute quantification of specific cholesteryl ester molecular species in complex biological samples[6]. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of cholesteryl esters in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific considerations for each class of internal standard are highlighted.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of the chosen internal standard (e.g., 10 µL of a 10 µg/mL solution of Cholesteryl heptadecanoate, or a deuterated standard in a suitable solvent).
-
Protein Precipitation and Lipid Extraction (Folch Method):
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex thoroughly for 2 minutes to ensure complete protein precipitation and lipid extraction.
-
Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 2:1 v/v methanol:chloroform).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
MRM Transitions:
-
Endogenous Cholesteryl Esters: Precursor ion is the [M+NH4]+ adduct, and the product ion is typically the neutral loss of the fatty acid and ammonia, resulting in the cholesterol fragment at m/z 369.3.
-
This compound/heptadecanoate/nonadecanoate: Similar to endogenous CEs, monitor the [M+NH4]+ precursor and the m/z 369.3 product ion.
-
Deuterated Cholesterol (e.g., Cholesterol-d7): Monitor the transition from the [M-H2O+H]+ precursor (e.g., m/z 376.4) to a specific product ion.
-
Deuterated Cholesteryl Esters: Monitor the transition from the deuterated [M+NH4]+ precursor to the deuterated cholesterol fragment (e.g., m/z 376.4).
-
-
Data Analysis and Quantification
-
Construct a calibration curve using a series of known concentrations of the analyte of interest spiked into a surrogate matrix (e.g., stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
Visualization of a Relevant Biological Pathway
The accurate measurement of cholesteryl esters is crucial for understanding various physiological and pathological processes, particularly in the context of cardiovascular disease. The following diagram illustrates a simplified workflow for the analysis of cholesteryl esters in atherosclerosis research.
Caption: Workflow for Cholesteryl Ester Analysis.
The following diagram illustrates the central role of cholesterol and cholesteryl esters in the cholesterol biosynthesis and transport pathway, which is critically implicated in the development of atherosclerosis.
Caption: Cholesterol Metabolism and Atherosclerosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Justification for Using Cholesteryl Heneicosanoate in Lipid Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is a critical cornerstone for generating reliable and impactful data. The choice of an internal standard is a pivotal decision in the analytical workflow, directly influencing the precision and accuracy of results. This guide provides an objective comparison of Cholesteryl Heneicosanoate as an internal standard for lipid profiling, particularly for the analysis of cholesteryl esters, against other common alternatives.
The Role of the Ideal Internal Standard
An ideal internal standard should mimic the analyte's chemical and physical properties, be absent in the biological sample, and exhibit stable and predictable behavior throughout sample preparation and analysis. Its primary purpose is to correct for variations that can occur during sample extraction, derivatization, and instrumental analysis, ensuring robust and reproducible quantification.
Comparison of Internal Standards for Cholesteryl Ester Analysis
The selection of an appropriate internal standard for cholesteryl ester analysis typically involves a choice between stable isotope-labeled (SIL) standards and odd-chain lipid standards.
| Parameter | This compound (Odd-Chain) | Deuterated Cholesteryl Esters (e.g., Cholesteryl-d7 Esters) |
| Principle | A non-endogenous, odd-chain fatty acyl ester of cholesterol. | An analog of an endogenous cholesteryl ester where several hydrogen atoms are replaced by deuterium (B1214612). |
| Chemical & Physical Properties | Structurally similar to endogenous even-chain cholesteryl esters, with a longer fatty acyl chain. | Chemically and physically nearly identical to the endogenous analyte, offering the most accurate correction for experimental variations. |
| Chromatographic Behavior | Elutes close to endogenous cholesteryl esters in reversed-phase chromatography, but is chromatographically separable. | Co-elutes with the non-labeled analyte, which can be advantageous for correcting matrix effects but may require high-resolution mass spectrometry for differentiation. |
| Mass Spectrometry | Easily distinguishable from endogenous cholesteryl esters by its unique mass-to-charge ratio (m/z). | Differentiated from the endogenous analyte by a mass shift corresponding to the number of deuterium atoms. |
| Potential for Endogenous Interference | Very low, as odd-chain fatty acids are generally not abundant in mammalian systems. | None, as deuterated compounds do not occur naturally. |
| Cost | Generally more cost-effective than stable isotope-labeled standards. | Typically more expensive due to the complex synthesis process. |
| Commercial Availability | Readily available from various chemical suppliers. | A variety of deuterated cholesteryl esters are commercially available. |
Key Findings:
-
Deuterated cholesteryl esters are considered the "gold standard" for quantitative accuracy due to their near-identical physicochemical properties to the endogenous analytes.
-
This compound , as an odd-chain cholesteryl ester, presents a robust and cost-effective alternative. Its structural similarity ensures it behaves similarly during extraction and ionization, while its unique mass makes it easily distinguishable from endogenous species.
Experimental Protocols
Here, we provide a detailed methodology for the quantification of cholesteryl esters using this compound as an internal standard, adapted from established lipidomics workflows. This protocol is suitable for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Lipid Extraction from Biological Samples
This protocol is a modified Bligh & Dyer method suitable for the extraction of total lipids, including cholesteryl esters, from cell or tissue samples.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas stream or vacuum concentrator
-
This compound internal standard solution (in chloroform/methanol)
Procedure:
-
Sample Homogenization: Homogenize the cell pellet or tissue sample in a glass tube with an appropriate volume of ice-cold methanol.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The amount should be within the linear range of the instrument and comparable to the expected analyte concentration.
-
Solvent Addition: Add 2 volumes of chloroform to the methanol homogenate to achieve a chloroform:methanol ratio of 2:1 (v/v).
-
Extraction: Vortex the mixture vigorously for 2 minutes and incubate at room temperature for 30 minutes with occasional vortexing to ensure thorough lipid extraction.
-
Phase Separation: Add 1 volume of 0.9% NaCl solution to the mixture and vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until analysis.
LC-MS/MS Analysis of Cholesteryl Esters
This method is adapted from a recently developed protocol for cholesteryl ester profiling.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole, QTOF, or Orbitrap).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B (equilibration)
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion for this compound: [M+NH₄]⁺
-
Product Ion: m/z 369.3 (cholestadiene fragment).
-
Collision Energy: Optimized for the specific instrument and analyte.
GC-MS Analysis of Cholesteryl Esters
For GC-MS analysis, cholesteryl esters are typically hydrolyzed to free cholesterol and fatty acids, which are then derivatized. Alternatively, intact cholesteryl esters can be analyzed after transesterification to fatty acid methyl esters (FAMEs).
Derivatization for FAME Analysis:
-
Transesterification: Reconstitute the dried lipid extract in toluene (B28343) and add 2% sulfuric acid in methanol. Heat at 50°C for 2 hours.
-
Extraction: Add hexane (B92381) and saturated NaCl solution, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying: Add anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.
-
Analysis: Transfer the FAME solution to a GC vial for analysis.
GC-MS Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Ion Source Temperature: 230°C.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical basis for selecting an appropriate internal standard.
Caption: Experimental workflow for lipid profiling using an internal standard.
Caption: Justification for selecting an appropriate internal standard.
Conclusion
This compound serves as a highly effective internal standard for the quantitative analysis of cholesteryl esters in lipid profiling studies. While deuterated standards represent the pinnacle of accuracy, the practical advantages of odd-chain standards, such as this compound, including their cost-effectiveness and robust performance, make them a compelling choice for many research applications. The detailed protocols and workflow provided in this guide offer a comprehensive framework for the successful implementation of this compound in your lipidomics research, ensuring the generation of high-quality, reproducible data.
References
Correlating Cholesteryl Heneicosanoate with Standard Lipid Panels: A Methodological and Comparative Guide
Introduction
The landscape of cardiovascular disease (CVD) risk assessment is continually evolving, with research extending beyond traditional lipid markers to identify novel molecules that may offer greater predictive power. Cholesteryl esters, which are fatty acid esters of cholesterol, represent a significant component of plasma lipids and are integral to cholesterol transport and storage. While the roles of cholesteryl esters with common fatty acids are well-studied, the significance of less common species, such as Cholesteryl heneicosanoate, remains largely unexplored.
This guide provides a comprehensive framework for investigating the correlation between plasma levels of this compound and a standard lipid panel, including Total Cholesterol (TC), Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG). Due to the limited availability of direct correlational studies in published literature, this document presents a hypothetical study to serve as a template for researchers, scientists, and drug development professionals. The experimental protocols and data presentation are based on established analytical methodologies.[1][2][3][4]
Quantitative Data Comparison: A Hypothetical Study
To illustrate how data from such a study could be presented, the following table summarizes hypothetical findings from a cohort of 100 individuals, stratified by their plasma this compound levels.
Table 1: Hypothetical Plasma Lipid Profiles in a Study Cohort (N=100)
| Lipid Marker | Control Group (n=50) | High CE-21:0 Group (n=50) | p-value |
| This compound (µg/mL) | 0.85 ± 0.25 | 3.50 ± 0.75 | <0.001 |
| Total Cholesterol (mg/dL) | 180 ± 20 | 245 ± 30 | <0.001 |
| LDL-C (mg/dL) | 105 ± 15 | 160 ± 25 | <0.001 |
| HDL-C (mg/dL) | 55 ± 10 | 40 ± 8 | <0.001 |
| Triglycerides (mg/dL) | 110 ± 25 | 190 ± 40 | <0.001 |
| Values are presented as mean ± standard deviation. CE-21:0 refers to this compound. |
Experimental Protocols
Accurate quantification of lipid species is paramount for a successful correlation study. The following protocols describe robust methods for sample preparation and analysis.
Sample Collection and Lipid Extraction
-
Blood Collection: Whole blood is collected from subjects after a 12-hour fast.
-
Plasma Separation: Plasma is separated by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Lipid Extraction: Total lipids are extracted from plasma using a modified Bligh and Dyer method.[5][6][7]
-
To 1 mL of plasma, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure monophasic solution.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of distilled water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 1,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Resuspend the lipid extract in a known volume of isopropanol (B130326) for analysis.
-
Quantification of this compound via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of individual cholesteryl esters.[5][8][9]
-
Sample Derivatization: While intact analysis is possible, saponification followed by methylation of the fatty acid and silylation of cholesterol can be performed for enhanced volatility and separation. For intact analysis, derivatization is not required.
-
GC Column: A nonpolar capillary column (e.g., OV-1 coated fused silica) is used to separate esters based on carbon number.[8]
-
Injection: A splitless injection of 1 µL of the lipid extract is performed.
-
Oven Program: The temperature program is optimized to resolve cholesteryl esters, typically starting at a high temperature (e.g., 250°C) and ramping up to ~350°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. This compound is identified by its specific retention time and mass spectrum, particularly the characteristic cholesterol fragment ion (m/z 369.3).[10]
-
Quantification: Quantification is achieved by comparing the peak area of this compound to that of a known concentration of an internal standard (e.g., Cholesteryl heptadecanoate).
Quantification of Standard Lipid Panel
Total Cholesterol, HDL-C, and Triglycerides are typically measured using automated enzymatic assays on clinical chemistry analyzers.[11][12][13][14]
-
Total Cholesterol Assay:
-
Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase.
-
Cholesterol oxidase then oxidizes the free cholesterol, producing hydrogen peroxide (H₂O₂).[14]
-
The H₂O₂ reacts with a chromogenic probe in the presence of peroxidase to produce a colored product, measured spectrophotometrically.
-
-
Triglycerides Assay:
-
Lipase hydrolyzes triglycerides into glycerol (B35011) and free fatty acids.
-
Glycerol is then phosphorylated by glycerol kinase.
-
The resulting glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase to produce H₂O₂.
-
H₂O₂ is quantified via a colorimetric reaction as described for cholesterol.
-
-
HDL-C Assay:
-
Non-HDL lipoproteins (LDL, VLDL) are blocked using antibodies or polyanions.[11]
-
Cholesterol in the remaining HDL particles is then measured using the enzymatic method described above.
-
-
LDL-C Calculation: LDL-C is typically not measured directly but is calculated using the Friedewald equation:
-
LDL-C = Total Cholesterol – HDL-C – (Triglycerides / 5)
-
Note: This equation is valid only for triglyceride levels below 400 mg/dL.[14]
-
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) in accordance with the specified requirements.
Caption: Experimental workflow for correlating this compound with standard lipid markers.
References
- 1. Exploring Novel Biomarkers in Lipid Metabolism for Cardiovascular Disease Risk Assessment | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Novel Blood-Based Risk Score Based on Lipids Improves Prediction of Heart Disease - molecular-diagnostics - mobile.Labmedica.com [mobile.labmedica.com]
- 3. Novel lipid biomarkers and ratios as risk predictors for premature coronary artery disease: A retrospective analysis of 2952 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Look at Novel Cardiovascular Risk Biomarkers: The Role of Atherogenic Lipoproteins and Innovative Antidiabetic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. signosisinc.com [signosisinc.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analysis of Cholesteryl Heneicosanoate: Benchmarking Against Reference Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary reference methodologies for the quantitative analysis of Cholesteryl heneicosanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document outlines the experimental protocols and presents a summary of performance characteristics to aid researchers in selecting the most appropriate method for their specific analytical needs.
Data Presentation: A Comparative Analysis
While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the following table summarizes typical performance characteristics for the analysis of cholesteryl esters by GC-MS and LC-MS/MS. These values can serve as a general benchmark for what to expect when developing and validating a method for this compound.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 - 10 µg/mL[1] | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99[1] | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
Note: The performance of any analytical method is highly dependent on the specific instrumentation, sample matrix, and method optimization. The values presented here are illustrative and may not be directly transferable to all experimental conditions.
Experimental Protocols: A Step-by-Step Approach
The analysis of this compound by both GC-MS and LC-MS/MS involves a series of critical steps from sample preparation to data acquisition. Below are detailed methodologies for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds. For cholesteryl esters, which are not inherently volatile, a derivatization step is mandatory to improve their chromatographic properties.
1. Lipid Extraction:
-
A common and effective method for extracting lipids from biological samples is the Bligh and Dyer method.[2][3]
-
Homogenize the sample (e.g., tissue, plasma) with a chloroform (B151607):methanol (B129727):water mixture (typically in a 1:2:0.8 v/v/v ratio).
-
After vigorous mixing and centrifugation, the lipids, including this compound, will be in the lower chloroform phase.
-
Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen.
2. Saponification (Hydrolysis of Ester Bonds):
-
To analyze the fatty acid component (heneicosanoic acid) of the cholesteryl ester, the ester bond must be cleaved.
-
Add a solution of potassium hydroxide (B78521) (KOH) in methanol to the dried lipid extract.
-
Heat the mixture (e.g., at 80-100°C for 1-2 hours) to facilitate the saponification process.
-
After cooling, acidify the mixture with an acid (e.g., HCl) to protonate the fatty acids.
3. Fatty Acid Methyl Ester (FAME) Derivatization:
-
The resulting free fatty acids are then converted to their more volatile methyl esters.
-
Add a methylating agent, such as boron trifluoride (BF₃) in methanol or methanolic HCl, to the sample.
-
Heat the mixture to drive the reaction to completion.
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. The upper hexane (B92381) layer containing the FAMEs is collected for GC-MS analysis.
4. GC-MS Analysis:
-
Injection: Inject a small volume (typically 1 µL) of the FAME extract into the GC inlet.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the FAMEs based on their boiling points and polarity. A temperature gradient program is typically employed to achieve optimal separation.
-
Mass Spectrometry: As the FAMEs elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules. The resulting fragmentation patterns are highly specific and can be used for identification and quantification.
-
Data Analysis: The abundance of specific fragment ions characteristic of heneicosanoic acid methyl ester is used for quantification, often with the aid of an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing intact cholesteryl esters without the need for derivatization, often providing higher sensitivity and specificity.
1. Lipid Extraction:
-
The lipid extraction procedure is similar to that for GC-MS, with the Bligh and Dyer method being a common choice.[2][3]
-
It is crucial to ensure the complete removal of non-lipid contaminants that could interfere with the LC-MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Use a reverse-phase C18 column for the separation of the intact this compound from other lipids in the extract.
-
The mobile phase typically consists of a gradient of solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for cholesteryl esters.
-
Tandem mass spectrometry (MS/MS) is employed for quantification using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the intact this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the sample matrix.
-
-
Data Analysis:
-
The peak area of the specific MRM transition for this compound is integrated and used for quantification.
-
An internal standard, such as a deuterated analog of a cholesteryl ester, is typically used to correct for variations in sample preparation and instrument response.
-
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound by both GC-MS and LC-MS/MS.
References
Safety Operating Guide
Proper Disposal of Cholesteryl Heneicosanoate: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed, step-by-step procedure for the proper disposal of cholesteryl heneicosanoate, designed to provide immediate and essential safety and logistical information.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to consult your institution's specific waste management policies and local regulations, as these guidelines will always take precedence. All chemical waste handling should be performed in a designated, well-ventilated area.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory gloves, such as nitrile, to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against potential splashes or airborne particles.
-
Lab Coat: A standard lab coat must be worn to protect clothing and skin.
Quantitative Data Summary
While a specific SDS for this compound was not located, the table below includes data for related compounds to provide a general understanding of the substance class.
| Property | Cholesteryl Nonanoate[1] | Heneicosanoic Acid[2] | Cholesterol[3] |
| Molecular Formula | C36H62O2 | C21H42O2 | C27H46O |
| Molecular Weight | 526.88 g/mol | 326.57 g/mol | 386.65 g/mol |
| Appearance | Off-white solid | White solid | White crystalline powder |
| Melting Point | 74 - 77 °C | 73 - 76 °C | 147 - 150 °C |
Step-by-Step Disposal Protocol
This protocol details the standard operating procedure for the disposal of this compound, managed as a non-hazardous solid chemical waste.
Methodology for Disposal
-
Container Preparation:
-
Whenever possible, use the original container for disposal.
-
If the original container is unavailable, select a clean, dry, and chemically compatible container equipped with a secure lid.
-
Ensure the selected container is free from any residual hazardous chemical contamination.
-
-
Packaging the Waste:
-
Labeling the Container:
-
Clearly and legibly label the outer surface of the container as "NON-HAZARDOUS WASTE ".
-
Include the full chemical name: "This compound ".
-
It is considered good laboratory practice to also add the date of disposal to the label.
-
-
Final Disposal:
-
Transport the securely sealed and properly labeled container to your facility's designated collection area for non-hazardous solid waste.
-
Always follow your institution's specific procedures for internal waste transport and collection.
-
Disposal Workflow and Logic
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cholesteryl heneicosanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cholesteryl heneicosanoate. While generally considered non-hazardous, proper personal protective equipment (PPE) and handling procedures are essential to ensure laboratory safety.
Summary of Safety Information
This compound is a solid, often in powdered form.[1][2] Based on data for similar cholesteryl esters, it is not classified as a hazardous substance.[1][2][3] The primary risks are associated with the physical nature of the powder, which can cause mechanical irritation to the eyes and respiratory tract if inhaled.[4] Therefore, the main safety precautions involve avoiding dust formation and direct contact.[2][3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for specific laboratory procedures, but the following table outlines the recommended PPE for handling this compound under standard laboratory conditions.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety glasses or chemical safety goggles | Protects against airborne particles and accidental splashes.[1][2][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact.[1][2][5] It is good practice to change gloves regularly or immediately if they become contaminated.[6] |
| Body | Laboratory coat or long-sleeved garment | Protects skin and personal clothing from contamination.[1][2][5] |
| Respiratory | Not generally required under normal use with adequate ventilation | If procedures may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter should be used.[2][3] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
Operational Plan for Handling
Following a step-by-step procedure ensures minimal exposure and maintains a safe working environment.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood or a bench with good ventilation, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
2. Weighing and Transfer:
-
Handle the container with care to avoid generating dust.
-
If possible, weigh the material in a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from a large container if it is likely to create dust.
-
Close the container tightly after use.
3. During the Experiment:
-
Keep all containers with this compound covered when not in immediate use.
-
Avoid any actions that could create dust, such as vigorous shaking or scraping.
-
If heating the substance, do so in a well-ventilated area.[7]
4. After Handling:
-
Clean the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
This compound is generally not considered hazardous waste.[4] However, always follow your institution's specific waste disposal guidelines.[8][9]
1. Unused Product:
-
If possible, try to use, share, or recycle unwanted reagents rather than disposing of them.[9]
-
For disposal, segregate the chemical waste in its original or a clearly labeled container.[9]
2. Contaminated Materials:
-
Items such as used gloves, weighing paper, and paper towels that are contaminated with this compound can typically be disposed of in the regular laboratory trash, unless they are contaminated with other hazardous materials.[10]
3. Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water or a detergent solution) before disposal or recycling.[9][10] The rinsate from containers of non-hazardous materials can often be disposed of down the drain with plenty of water, but confirm this with your institution's policies.[11]
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
